molecular formula C4H11N3O B1582448 2-(Dimethylamino)acetohydrazide CAS No. 55-85-6

2-(Dimethylamino)acetohydrazide

Cat. No.: B1582448
CAS No.: 55-85-6
M. Wt: 117.15 g/mol
InChI Key: DALNXMAZDJRTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)acetohydrazide (CAS 55-85-6) is a versatile chemical reagent with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its applications are centered on its reactive hydrazide functional group, which allows for easy modification and conjugation . Researchers primarily use it in the preparation of heterocyclic compounds, which are common scaffolds in medicinal chemistry, such as 1,3,4-oxadiazoles and 1,2,4-triazoles . It is also employed in the design of enzyme inhibitors and other bioactive molecules . The hydrazide functional group is a key structural motif found in a wide range of biologically active compounds, making derivatives of this reagent valuable for probing new pharmacological activities . The related compound, Isoniazid (isonicotinic acid hydrazide), is a well-known antibiotic, demonstrating the therapeutic potential of the hydrazide class in drug development . For laboratory handling, the compound has a density of approximately 1.051 g/cm³ and a boiling point of 256.1 °C at 760 mmHg . The hydrochloride salt form (CAS 539-64-0) is also available for purchase from suppliers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O/c1-7(2)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALNXMAZDJRTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275704
Record name 2-(Dimethylamino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-85-6
Record name 2-(Dimethylamino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Research Applications of 2-(Dimethylamino)acetohydrazide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Understanding of 2-(Dimethylamino)acetohydrazide

This compound, with the chemical formula C4H11N3O, is a hydrazide derivative of N,N-dimethylglycine.[1] Its structure is characterized by a terminal hydrazide moiety (-CONHNH2) and a dimethylamino group (-N(CH3)2). This unique combination of functional groups imparts desirable physicochemical properties, making it a valuable starting material in organic synthesis. The hydrazide group is a versatile handle for forming hydrazones and various heterocyclic systems, while the dimethylamino group can influence the molecule's polarity, solubility, and biological interactions.[2]

Chemical and Physical Properties
IUPAC Name This compound
Molecular Formula C4H11N3O
Molecular Weight 117.15 g/mol
CAS Number 55-85-6
Canonical SMILES CN(C)CC(=O)NN

Table 1: Key chemical and physical properties of this compound.[1]

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its ability to serve as a precursor to a wide array of bioactive molecules.[3] The reactivity of the terminal amine in the hydrazide allows for condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-). This reaction is a fundamental step in the synthesis of numerous compounds with therapeutic potential.

The Role of this compound in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents.[4] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[4][5] The this compound scaffold serves as an excellent starting point for the synthesis of new antimicrobial candidates.

The general strategy involves the condensation of this compound with various aromatic or heterocyclic aldehydes to generate a library of hydrazones. The rationale behind this approach is that the resulting N-acylhydrazone scaffold is a known pharmacophore that can interact with various biological targets in microbial cells.[6] The substituents on the aromatic ring can be systematically varied to optimize the antimicrobial potency and spectrum of activity.

Workflow for Synthesis and Evaluation of Antimicrobial Hydrazones

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation A This compound C Condensation Reaction (Acid/Base Catalysis) A->C B Substituted Aldehyde/Ketone B->C D Hydrazone Derivative Library C->D F Minimum Inhibitory Concentration (MIC) Assay D->F E Bacterial & Fungal Strains E->F G Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay F->G H Structure-Activity Relationship (SAR) Studies F->H

Caption: Synthetic and evaluation workflow for novel antimicrobial agents derived from this compound.

Exemplary Protocol: Synthesis of N'-benzylidene-2-(dimethylamino)acetohydrazide

This protocol describes a general method for the synthesis of a hydrazone derivative from this compound.

Materials:

  • This compound

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.

  • Add 1 equivalent of benzaldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

  • Characterize the final product using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Activity Data of Related Hydrazone Derivatives

While specific data for derivatives of this compound is not extensively available in the provided results, the following table illustrates the typical antimicrobial efficacy of related hydrazide-hydrazone compounds against various pathogens.

Compound/Derivative Test Organism MIC (µg/mL) Reference Drug MIC (µg/mL) Source
Hydrazide-Hydrazone 5 & 6Streptococcus pneumoniae0.49Ampicillin0.98[4]
Hydrazide-Hydrazone 8 & 9Bacillus subtilis ATCC 6633< 1Nitrofurantoin3.91[4]
Indol-2-one derivative 21Bacillus subtilisLower than TetracyclineTetracycline-[4]
Indol-2-one derivative 21Staphylococcus aureusLower than TetracyclineTetracycline-[4]

Table 2: Comparative antimicrobial activity of hydrazide-hydrazone derivatives.[4]

Application in the Development of Anticancer Agents

The quest for more effective and less toxic anticancer drugs is a major focus of modern medicinal chemistry. Hydrazide and hydrazone scaffolds have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction and cell cycle arrest.[6][7] The this compound core can be elaborated to produce novel compounds with potent cytotoxic activity against various cancer cell lines.

Derivatives of this compound can be designed to target specific pathways involved in cancer progression. The N-acylhydrazone moiety is a key pharmacophore that can be modified to enhance binding affinity to target proteins.[6]

Logical Flow for Anticancer Drug Development

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies A This compound Scaffold B Target-based or Phenotypic Design A->B C Synthesis of Derivatives B->C E Cytotoxicity Assays (e.g., MTT) C->E D Cancer Cell Line Panel D->E F Determination of IC50 Values E->F G Cell Cycle Analysis F->G H Apoptosis Assays F->H I Target Engagement Studies F->I

Caption: A logical workflow for the development of anticancer agents from a this compound scaffold.

Cytotoxicity of Related Hydrazide Derivatives Against Cancer Cell Lines

The following table presents the cytotoxic activity of novel hydrazide derivatives against a colon carcinoma cell line, demonstrating the potential of this class of compounds as anticancer agents.

Compound IC50 (µM) against HCT-116 Cell Line
Compound 112.5 ± 0.81
Compound 5b3.2 ± 1.1
Compound 133.7 ± 1.0
Cisplatin (Reference Drug)2.43 ± 1.1

Table 3: In vitro cytotoxic effect of synthesized hydrazide derivatives against the HCT-116 colon cancer cell line.[8]

Broader Synthetic Utility

Beyond its direct application in generating bioactive hydrazones, this compound is a valuable intermediate in the synthesis of various heterocyclic compounds. The hydrazide moiety can participate in cyclization reactions to form five- and six-membered rings such as oxadiazoles, pyrazoles, and triazoles.[9] These heterocyclic systems are privileged structures in medicinal chemistry, frequently found in approved drugs.[3]

For instance, this compound can be a precursor for the synthesis of novel 1,3,4-oxadiazole derivatives, which are known to possess a wide range of pharmacological activities.[9]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in contemporary research, particularly in the field of drug discovery. Its straightforward derivatization into hydrazones and various heterocyclic systems allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated potential of its derivatives as potent antimicrobial and anticancer agents underscores the importance of this scaffold in the development of new therapeutics. Future research will likely focus on the synthesis of more complex and targeted derivatives, leveraging computational tools for rational drug design to optimize their pharmacological profiles. The continued exploration of the rich chemistry of this compound holds significant promise for addressing unmet medical needs.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(Dimethylamino)acetohydrazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety protocols and handling precautions for 2-(Dimethylamino)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for risk assessment and management rooted in the chemical's intrinsic properties and the broader context of handling hydrazide derivatives.

Compound Profile and Hazard Identification

This compound is a hydrazide derivative utilized in various chemical syntheses, including pharmaceutical and agricultural research.[1][2][3] Its molecular structure, containing a hydrazide moiety and a tertiary amine, dictates its reactivity and toxicological profile. Understanding this profile is the foundational step in establishing safe laboratory practices.

Physicochemical and Identifier Data

A clear identification of the substance is critical for ensuring that safety measures are applied to the correct material.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms N,N-Dimethylglycinehydrazide, Dimethylamino-acetic acid hydrazide[4]
CAS Number 55-85-6[4]
Molecular Formula C₄H₁₁N₃O[4]
Molecular Weight 117.15 g/mol [4]
Appearance Solid (form)
GHS Hazard Classification and Analysis

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classifications point to significant health risks upon exposure.[4]

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as "Harmful if swallowed, in contact with skin, or if inhaled" (Acute Tox. 4).[4] This necessitates controls to prevent ingestion, skin contact, and aerosol generation.

  • Skin Corrosion/Irritation: It is designated as causing "severe skin burns and eye damage" (Skin Corr. 1B).[4] This is a primary hazard, indicating the material can cause irreversible tissue damage on contact. The causality lies in the reactive nature of the hydrazide group, which can react with proteins and lipids in the skin.

  • Respiratory Irritation: The compound "May cause respiratory irritation" (STOT SE 3).[4] Inhalation of dust or aerosols can lead to irritation of the respiratory tract.

The Core of Safe Handling: A Risk-Based Approach

Simply knowing the hazards is insufficient. A robust safety protocol is a self-validating system built on a continuous cycle of risk assessment and control implementation. The causality behind every procedural step must be understood to ensure compliance and safety.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable. The hood contains vapors and dust, preventing inhalation exposure.[6]

  • Ventilation: The laboratory must have adequate general exhaust ventilation to ensure low background concentrations of any potential fugitive emissions.[8]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9][10][11]

Administrative Controls: Defining Safe Work Practices

These are the protocols and procedures established by the institution to minimize risk.

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[5]

  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before commencing work.[6][12]

  • Waste Management: Hydrazine-containing waste is considered hazardous.[5][12] It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container, separate from other waste streams.[12]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its selection is dictated by the identified hazards of skin corrosion and toxicity.

  • Hand Protection: Wear nitrile or neoprene gloves.[6][11] Given the corrosive nature, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are mandatory.[5] A face shield should be worn over the goggles when there is a significant risk of splashing.[6][11]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5][11]

The following diagram illustrates the logical workflow for selecting appropriate controls.

Caption: Diagram 1: Risk Control Hierarchy Workflow

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed protocols is essential for reproducibility and safety.

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed to minimize aerosolization and exposure.

  • Preparation: Don all required PPE (double gloves, safety goggles, face shield, lab coat).

  • Designate Area: Place a plastic-backed absorbent pad on the work surface inside the chemical fume hood.

  • Tare Balance: Place a weighing vessel on the analytical balance inside the hood and tare it.

  • Aliquot Transfer: Carefully transfer the required amount of solid this compound to the weighing vessel using a clean spatula. Keep the container opening away from your breathing zone.

  • Close Container: Immediately and securely close the primary container of the chemical.

  • Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the vessel is capped or covered during dissolution if agitation is required.

  • Transfer: Transfer the resulting solution to a final, labeled storage vessel.

  • Decontamination: Wipe down the spatula, weighing vessel, and any affected surfaces with an appropriate decontaminating solution (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: Dispose of the absorbent pad and any contaminated disposable materials (e.g., weighing paper, pipette tips) into the designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The storage location should be a designated area for toxic and corrosive materials.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10][13] Hydrazine and its derivatives can react violently with oxidizers.[13]

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteActionRationale
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]Dilution and removal of the corrosive agent is critical to stop tissue damage. Medical evaluation is necessary due to the chemical's toxicity.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]Rapid and thorough irrigation is essential to prevent permanent eye damage.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]Removes the individual from the contaminated atmosphere. Medical intervention may be needed to support respiratory function.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][14]Inducing vomiting can cause further damage to the esophagus. Immediate medical care is required to manage systemic toxicity.
Spill Response Protocol

A clear, logical procedure ensures that spills are managed safely and effectively.

Caption: Diagram 2: Spill Response Decision Tree

References

Discovery and history of Girard's Reagents in analytical chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Girard's Reagents in Analytical Chemistry

Authored by: A Senior Application Scientist

Introduction: The Challenge of the Invisible Analyte

In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, scientists are often confronted with the challenge of detecting and quantifying molecules that are present in minute quantities and possess physicochemical properties that make them difficult to analyze. Steroids and other carbonyl-containing compounds are a prime example. These molecules often exhibit poor ionization efficiency in mass spectrometry, the benchmark for sensitive and specific quantification, rendering them nearly invisible in complex biological matrices. This guide delves into a classic, yet profoundly relevant, chemical tool that transformed this challenge into a routine analytical task: Girard's Reagents. We will explore the history of their discovery, the underlying chemical principles, and their robust application in modern analytical workflows, providing field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of a Solution: Discovery and Historical Context

The story of Girard's Reagents begins in the 1930s with the French chemist André Girard at Roussel Laboratories in France.[1] At the time, the burgeoning field of steroid chemistry faced a significant hurdle: the efficient extraction and isolation of steroid hormones from animal-derived materials like glands and bile.[1] These target molecules were present in low concentrations amidst a complex mixture of fats and other lipids.

Girard's genius was in designing a novel class of reagents that could selectively "tag" and separate ketones and aldehydes. He developed a family of hydrazine derivatives containing a quaternary ammonium group.[2][3][4] This dual-functionality was the key:

  • The hydrazine group (-NHNH₂) reacts specifically with the carbonyl group (C=O) of a ketone or aldehyde.

  • The quaternary ammonium group imparts a permanent positive charge, rendering the resulting derivative highly water-soluble.

This clever design allowed for a simple yet effective separation strategy. After reacting a crude extract with a Girard's Reagent, the water-soluble steroid derivatives could be easily separated from the non-ketonic, water-insoluble lipids through liquid-liquid extraction. Subsequently, the reaction could be reversed by hydrolysis to recover the purified steroid. This breakthrough was instrumental in the commercial production of progesterone and other steroid hormones, and even played a role in the work of Nobel laureate Tadeus Reichstein by enabling the extraction of corticoids.[1]

Chemical Principles and Reaction Mechanism

The two most prominent members of this class are Girard's Reagent T (GRT), which contains a trimethylammonium group, and Girard's Reagent P (GRP), which features a pyridinium ring.[2][3]

Reagent NameStructureQuaternary Group
Girard's Reagent T (Carboxymethyl)trimethylammonium chloride hydrazideTrimethylammonium
Girard's Reagent P (Carboxymethyl)pyridinium chloride hydrazidePyridinium

The core of their utility lies in the nucleophilic addition reaction between the hydrazine nitrogen and the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically catalyzed by a weak acid, forms a stable hydrazone derivative.

The significance of the quaternary ammonium group cannot be overstated. It confers a permanent, localized positive charge on the derivative, a process now often referred to as "charge-tagging".[2][5][6] This feature is the primary reason for the reagents' enduring importance in the age of mass spectrometry.

Caption: General reaction of a ketone with Girard's Reagent T to form a charged hydrazone.

Core Application: Revolutionizing Steroid Analysis via Mass Spectrometry

While initially developed for purification, Girard's Reagents have found a powerful second life in modern bioanalysis, specifically in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overcoming Poor Ionization

Many steroids are notoriously difficult to analyze with electrospray ionization (ESI), the most common ionization source for LC-MS.[7] Their nonpolar nature results in low proton affinity and, consequently, poor ionization efficiency and weak signals. Girard derivatization elegantly solves this problem. By attaching a permanent positive charge to the analyte, the ESI process is no longer dependent on the analyte's intrinsic ability to accept a proton. This "charge-tagging" dramatically enhances the ionization efficiency, leading to signal enhancements of one to two orders of magnitude and significantly lower limits of detection.[5][8]

Enhancing Selectivity and Specificity

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce characteristic product ions, which are then detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. The Girard derivatives are ideal for MS/MS analysis. Upon fragmentation, they undergo a characteristic neutral loss of the quaternary amine moiety (e.g., trimethylamine for GRT or pyridine for GRP).[2] This predictable fragmentation pathway provides a highly specific and intense mass transition for quantification, reducing chemical noise and improving assay robustness.[2]

Workflow Sample Biological Sample (e.g., Serum, Urine) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization Step + Girard's Reagent + Acid Catalyst (Heat) Extraction->Derivatization Low-ionizing Ketosteroid Cleanup Sample Cleanup (Optional, e.g., SPE) Derivatization->Cleanup Charged Derivative LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Analytical workflow for ketosteroid analysis using Girard's Reagent derivatization.

Field-Proven Methodologies & Protocols

The true value of a technique lies in its practical application. Girard derivatization is a robust and rapid reaction, often reaching completion in minutes.[5][7] The following is a generalized, self-validating protocol for the derivatization of ketosteroids in a serum sample, synthesized from methodologies reported in peer-reviewed literature.[7][9]

Detailed Experimental Protocol: Derivatization of Androgens in Human Serum

Objective: To derivatize testosterone (T), androstenedione (AD), and dehydroepiandrosterone (DHEA) in human serum for LC-MS/MS analysis.

1. Reagent Preparation:

  • Girard's Reagent P (GRP) Solution: Prepare a 1 mg/mL solution of GRP in HPLC-grade water.[7]

  • Internal Standard (IS) Solution: Prepare a solution containing stable isotope-labeled standards (e.g., [¹³C₃]-Testosterone, [¹³C₃]-Androstenedione, [²H₅]-DHEA) in methanol at appropriate concentrations.[7][9]

  • Reaction Solvent: A mixture of methanol and glacial acetic acid is commonly used.

2. Sample Preparation & Extraction:

  • To 100 µL of serum sample, add 20 µL of the IS solution.[9] Vortex to mix.

  • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) to extract the steroids from the serum matrix.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

3. Derivatization Reaction:

  • Reconstitute the dried extract in a suitable solvent mixture (e.g., 50 µL of methanol:acetic acid 95:5 v/v).

  • Add 20 µL of the 1 mg/mL GRP solution.[7][9]

  • Seal the vial and incubate at 60°C for 10-30 minutes.[7] The reaction is rapid, but incubation ensures it goes to completion.

  • After incubation, evaporate the sample to dryness under nitrogen to remove the reaction solvent.

4. Final Sample Preparation for Injection:

  • Reconstitute the final dried residue in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water).[7]

  • Vortex thoroughly and transfer to an autosampler vial.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Summary of Typical Reaction Conditions
Analyte(s)ReagentSolventTemperatureTimeReference
Testosterone, DHEA, AndrostenedioneGirard PWater/Methanol60°C10 min[7]
Spironolactone & MetabolitesGirard PMethanol/WaterAmbientMinutes[5]
EcdysteroidsGirard T15% Methanol, Acetic Acid85°C4 h[2]
Endogenous Anabolic Steroid EstersGirard PMethanol/Acetic Acid60°C30 min[10]

Scientific Integrity: A Self-Validating System

The trustworthiness of an analytical method using Girard's Reagents is established through rigorous validation.

  • Specificity: The reaction's specificity for carbonyl groups is a primary advantage. In LC-MS/MS, specificity is further confirmed by monitoring a specific precursor-to-product ion transition and ensuring the analyte's retention time matches that of a known standard.

  • Sensitivity and Linearity: Derivatization dramatically improves the limit of detection (LOD).[8][10] Method validation involves establishing a linear range of response by analyzing calibration standards across a range of concentrations.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy are assessed by repeatedly analyzing quality control samples at different concentrations to ensure the method is reproducible and reliable.[10]

  • Chromatographic Confirmation: The reaction of Girard's Reagents with asymmetrical ketones can produce a mixture of E/Z geometric isomers. These isomers are often resolved chromatographically, appearing as two distinct peaks.[2] While this can complicate quantification if not handled properly (by integrating both peaks), the presence of this characteristic peak pair provides an additional layer of confidence in analyte identification.

  • Robust Quantification: The use of a co-extracted stable isotope-labeled internal standard for each analyte is critical.[9] This standard experiences the same extraction inefficiency, derivatization variability, and matrix effects as the endogenous analyte, allowing for highly accurate and precise quantification.

Conclusion: An Enduring Legacy in Chemical Analysis

From its origins as a tool for bulk chemical purification to its modern role as a sensitivity-enhancing agent in high-tech mass spectrometry, Girard's Reagents are a testament to elegant chemical design. André Girard's invention provided a foundational technique that enabled the growth of the steroid industry and continues to empower scientists in diverse fields such as clinical diagnostics, pharmaceutical drug metabolism studies, and anti-doping analysis.[1][11] The principles of targeting a specific functional group to impart a desirable analytical property—in this case, a permanent charge for enhanced MS detection—remain a cornerstone of modern analytical strategy. The continued development of modified Girard-type reagents further underscores the power and adaptability of this nearly century-old chemical reaction, ensuring its relevance for the next generation of analytical challenges.[12]

References

Spectroscopic Profile of 2-(Dimethylamino)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(dimethylamino)acetohydrazide, a molecule of interest in pharmaceutical and chemical research. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous structures, this guide serves as an essential resource for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this compound. The methodologies detailed herein are designed to ensure analytical rigor and data reproducibility.

Introduction

This compound is a carbohydrazide compound featuring a dimethylamino functional group.[1] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including those with biological activity. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide presents a detailed analysis of the expected spectroscopic data for this compound and outlines the experimental protocols for their acquisition.

Molecular Structure and Key Features

The structural formula of this compound is C₄H₁₁N₃O.[1] Key structural features that will be interrogated by spectroscopic methods include the dimethylamino group, the methylene bridge, the amide carbonyl group, and the hydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as labile protons (N-H) may exchange with deuterium in D₂O.[2]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for the chosen solvent, for accurate chemical shift referencing.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

  • -N(CH₃)₂ (Dimethylamino group): A singlet integrating to six protons. The chemical shift is anticipated in the range of δ 2.2-2.8 ppm.

  • -CH₂- (Methylene group): A singlet integrating to two protons, expected to appear between δ 3.0-3.5 ppm. Its proximity to the electron-withdrawing carbonyl group will cause a downfield shift.

  • -NHNH₂ (Hydrazide group): The protons on the nitrogen atoms are labile and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets. In a non-exchanging solvent like DMSO-d₆, one might observe separate signals for the -NH and -NH₂ protons.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three distinct carbon environments in the molecule:

  • -N(CH₃)₂ (Dimethylamino group): A signal for the two equivalent methyl carbons, expected in the region of δ 40-50 ppm.

  • -CH₂- (Methylene group): The methylene carbon signal is anticipated between δ 55-65 ppm.

  • C=O (Carbonyl group): The carbonyl carbon of the amide is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Thin Film: If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Analysis (Predicted)

The following are the key absorption bands expected in the IR spectrum of this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3150N-H stretching (asymmetric and symmetric)Hydrazide (-NHNH₂)
2950-2800C-H stretchingMethyl and Methylene
1680-1630C=O stretching (Amide I)Carbonyl
1650-1550N-H bendingHydrazide (-NHNH₂)
1250-1020C-N stretchingDimethylamino & Amide

The N-H stretching bands of the hydrazide group are often broad due to hydrogen bonding.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and non-volatile molecules. The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Parameters: For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone are optimized to achieve good ionization and fragmentation.

Mass Spectral Analysis (Predicted)
  • Molecular Ion (M⁺): The molecular weight of this compound is 117.15 g/mol .[1] In EI-MS, a molecular ion peak at m/z 117 would be expected. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 118 would likely be observed in positive ion mode.[5]

  • Key Fragmentation Patterns (EI): The fragmentation of the molecular ion can provide structural information. Some plausible fragment ions include:

    • m/z 58: A prominent peak resulting from the alpha-cleavage of the C-C bond adjacent to the dimethylamino group, forming the stable [CH₂=N(CH₃)₂]⁺ ion.

    • m/z 42, 44: These smaller fragments could arise from further fragmentation.[1]

Summary of Spectroscopic Data

TechniqueFeaturePredicted Observation
¹H NMR Chemical Shifts (δ, ppm)~2.2-2.8 (s, 6H), ~3.0-3.5 (s, 2H), variable (br s, 3H)
¹³C NMR Chemical Shifts (δ, ppm)~40-50, ~55-65, ~170-180
IR Key Absorptions (cm⁻¹)3350-3150 (N-H), 2950-2800 (C-H), 1680-1630 (C=O)
MS (EI) m/z (relative intensity)117 (M⁺), 58 (base peak), 44, 42
MS (ESI) m/z118 ([M+H]⁺)

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Ball-and-stick model of this compound.

Mass Spectrometry Fragmentation Workflow

fragmentation mol This compound [C4H11N3O]+• m/z = 117 frag1 [CH2N(CH3)2]+ m/z = 58 mol->frag1 α-cleavage frag2 [C2H4NO]+• (Neutral Loss) mol->frag2 frag3 [H2N-NH-C=O]+ m/z = 59 mol->frag3 cleavage frag4 [C2H5N]+• (Neutral Loss) mol->frag4

Caption: Proposed EI mass spectrometry fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related compounds, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed fingerprint of the molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for any scientific investigation involving this compound. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound.

References

A Technical Guide to the Medicinal Chemistry of Hydrazide Derivatives: From Synthesis to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydrazide and hydrazone moieties (-CONHNH₂ and -CONHN=CH-, respectively) represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] This is largely due to the reactive yet stable nature of the azomethine group (–NH–N=CH–), which is crucial for interacting with various biological targets.[3][4] The synthetic tractability of hydrazides allows for the facile generation of large libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies.[5][6] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse therapeutic applications of hydrazide derivatives, with a focus on their roles as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. We will explore the causality behind experimental designs, present validated protocols, and synthesize data to offer field-proven insights for drug development professionals.

The Hydrazide Scaffold: A Privileged Structure in Drug Discovery

Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine residue. The subsequent condensation of a hydrazide with an aldehyde or ketone yields a hydrazide-hydrazone, a structure that forms the backbone of countless biologically active compounds.[1][7] This scaffold's significance stems from several key properties:

  • Synthetic Accessibility : The primary route to synthesize hydrazide-hydrazones is a straightforward condensation reaction between carboxylic acid hydrazides and various carbonyl compounds (aldehydes or ketones), often catalyzed by a few drops of acid and heated in a solvent like ethanol.[3][8] This simplicity allows for rapid diversification of molecular structures.

  • Structural Rigidity and Flexibility : The hydrazone linker provides a degree of conformational restriction, which can be crucial for specific receptor binding, while also allowing for enough flexibility to accommodate different active sites.

  • Chelating Properties : The hydrazide-hydrazone moiety can form stable complexes with various transition metal ions, a property that can enhance biological activity.[9]

  • Hydrogen Bonding Capability : The presence of N-H and C=O groups allows for critical hydrogen bond donor and acceptor interactions within biological targets, which is a fundamental aspect of drug-receptor binding.[4]

General Synthesis Pathway

The fundamental synthesis of hydrazide-hydrazones is a two-step process starting from a carboxylic acid ester, which is first converted to a hydrazide and then condensed with a carbonyl compound.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation Ester Carboxylic Acid Ester (R-COOR') Hydrazide Acid Hydrazide (R-CONHNH₂) Ester->Hydrazide Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazide Solvent1 Ethanol (Solvent) Solvent1->Ester Hydrazone Hydrazide-Hydrazone (R-CONHN=CRR'') Hydrazide->Hydrazone Condensation Carbonyl Aldehyde / Ketone (R''-CO-R') Carbonyl->Hydrazone Reflux Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Carbonyl

Caption: General two-step synthesis of hydrazide-hydrazone derivatives.

Antimicrobial Applications: A Multi-Front War

Hydrazide derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and notably, antitubercular effects.[1][10] This versatility makes them a critical area of research in the face of rising antimicrobial resistance.

Antitubercular Activity: The Isoniazid Legacy

The first major success of hydrazide chemistry was the discovery of Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of first-line tuberculosis treatment.[11][12] Its mechanism provides a classic example of a prodrug activated within the pathogen.

Mechanism of Action: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8] Once activated, it covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system.[13] This inhibition blocks the synthesis of mycolic acid, a unique and critical component of the mycobacterial cell wall, leading to cell lysis.[8][13] The success of INH has inspired the development of numerous other hydrazide-hydrazones targeting Mycobacterium tuberculosis, with many showing potent activity against drug-resistant strains.[11][14][15]

G cluster_Mtb Mycobacterium Cell INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Enters Activated_INH Activated INH Radical KatG->Activated_INH Activates InhA InhA Enzyme Activated_INH->InhA Inhibits Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes InhA->Mycolic_Acid_Synth Blocked Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Lysis Cell Lysis Cell_Wall->Lysis Disrupted

Caption: Mechanism of action for the antitubercular drug Isoniazid.

General Antibacterial and Antifungal Activity

Beyond tuberculosis, hydrazide-hydrazones have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria and fungal pathogens.[1][10]

Mechanisms of Action: The mechanisms are diverse and depend on the specific molecular structure. Reported mechanisms include:

  • Inhibition of DNA Gyrase : Prevents bacterial DNA replication and repair.[8][16]

  • Inhibition of Peptidoglycan Biosynthesis : Some derivatives inhibit enzymes like MurB, disrupting the formation of the bacterial cell wall, a mechanism distinct from that of Isoniazid.[8]

  • Cell Membrane Disruption : The lipophilic character of certain hydrazones allows them to interfere with the integrity of the microbial cell membrane.[8]

Quantitative Data Summary: Antimicrobial Activity

Compound ClassOrganismMIC (µg/mL)Reference
Nicotinic Acid HydrazonesP. aeruginosa0.19 - 0.22[1]
Cholic Acid HydrazonesE. coli3.91 - 7.81[1]
Imidazole HydrazonesS. epidermidis4[1]
Isonicotinic Acid HydrazonesS. aureus1.95 - 7.81[10]
1,3,4-Oxadiazole HydrazidesM. tuberculosis H37Rv4[15]

Anticancer Applications: Targeting Proliferation and Survival

The hydrazide-hydrazone scaffold is a promising pharmacophore in oncology, with derivatives showing potent cytotoxic effects against various cancer cell lines.[17][18][19]

Mechanisms of Action: The anticancer activity of hydrazide derivatives is often multifactorial, targeting key cancer hallmarks:

  • Apoptosis Induction : Many hydrazones trigger programmed cell death. For instance, certain derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[20]

  • Cell Cycle Arrest : Compounds can halt the proliferation of cancer cells at specific checkpoints, such as the G2/M or G0/G1 phase, preventing them from dividing.[21]

  • Enzyme Inhibition : They can act as inhibitors of crucial enzymes in cancer signaling pathways, such as histone deacetylases (HDACs) or kinases.[18]

One study synthesized a series of hydrazide-hydrazone derivatives and evaluated their activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines.[20] A derivative featuring a pyrrole ring (compound 3h ) was identified as particularly potent, with IC₅₀ values in the low micromolar range, and was shown to induce apoptosis.[20]

Quantitative Data Summary: Anticancer Activity (IC₅₀ µM)

Compound IDPC-3 (Prostate)MCF-7 (Breast)HT-29 (Colon)Reference
3h (with pyrrole ring)1.322.991.71[20]
Paclitaxel (Standard) ---[20]

Anti-inflammatory and Anticonvulsant Applications

Anti-inflammatory Potential

Hydrazone derivatives have been extensively investigated as anti-inflammatory agents.[4][22][23] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[24] The structural features of hydrazones, including their hydrogen bonding capacity and ability to adopt specific conformations, make them suitable for interacting with the active sites of these enzymes.[4] For example, nicotinic acid hydrazides substituted with nitro groups have shown promising anti-inflammatory activity in carrageenan-induced paw edema models.[4][23]

Anticonvulsant Activity

The search for new antiepileptic drugs (AEDs) with broader efficacy and fewer side effects is a major goal in medicinal chemistry.[7][25] The hydrazide-hydrazone scaffold, specifically the -CO-NHN=CH- pharmacophore, is a key feature in many compounds with potent anticonvulsant activity.[25][26] These compounds are often evaluated in standard animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[27] While the exact mechanisms can vary, they often involve modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission.[26] For instance, N¹-(4-chlorobenzylidene)nicotinohydrazide was found to be a highly potent anticonvulsant with a protective index significantly greater than the standard drug phenytoin.[7]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, protocols must be robust and reproducible. Here we detail the synthesis of a representative hydrazide-hydrazone and a standard antimicrobial susceptibility test.

Protocol: Synthesis of a Benzoylhydrazone Derivative

This protocol describes the condensation reaction to synthesize a representative hydrazide-hydrazone from benzohydrazide and 4-chlorobenzaldehyde.

Causality : The choice of an acid catalyst (glacial acetic acid) is critical to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction while serving as an effective solvent for both reactants and the product.

Materials & Equipment :

  • Benzohydrazide (1 mmol, 136.15 mg)

  • 4-chlorobenzaldehyde (1 mmol, 140.57 mg)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel), beakers, filtration apparatus

Procedure :

  • Dissolution : Dissolve 1 mmol of benzohydrazide in 25 mL of absolute ethanol in the round-bottom flask with gentle stirring.

  • Addition of Carbonyl : Add 1 mmol of 4-chlorobenzaldehyde to the solution.

  • Catalysis : Add 2-3 drops of glacial acetic acid to the mixture.[8]

  • Reflux : Heat the reaction mixture to reflux (approx. 78°C) for 3-4 hours.[8]

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of reactants and the appearance of a new product spot indicates completion.

  • Isolation : After completion, cool the mixture to room temperature and then in an ice bath. The solid product will precipitate.

  • Purification : Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallize from ethanol if further purification is needed.

Validation : The structure of the synthesized compound should be confirmed using spectral methods such as IR, ¹H-NMR, and Mass Spectrometry to validate its identity and purity.[3]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial efficacy.

Causality : The principle of this assay is to find the lowest concentration of a drug that inhibits the visible growth of a microorganism. The serial two-fold dilution method ensures a logarithmic concentration gradient, allowing for precise determination of the MIC value. A positive control (no drug) validates that the bacteria can grow in the media, while a negative control (no bacteria) ensures the media is sterile.

G Start Prepare Stock Solution of Hydrazide Derivative PreparePlate Dispense Growth Media into 96-well plate Start->PreparePlate SerialDilution Perform 2-fold Serial Dilutions of Compound across wells PreparePlate->SerialDilution Inoculate Inoculate wells with standardized bacterial suspension SerialDilution->Inoculate Controls Prepare Controls: - Positive (Bacteria, no drug) - Negative (Media, no bacteria) Inoculate->Controls Incubate Incubate plate at 37°C for 18-24 hours Controls->Incubate Read Visually inspect for turbidity (bacterial growth) Incubate->Read DetermineMIC MIC = Lowest concentration with no visible growth Read->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure :

  • Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Plating : Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

  • Serial Dilution : Add 100 µL of the compound stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat across the plate to create a two-fold dilution series. Discard the final 100 µL from the last well.

  • Inoculation : Add 10 µL of the bacterial inoculum to each well (except the negative control).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

Hydrazide derivatives have unequivocally established their place as a privileged scaffold in medicinal chemistry.[2][28] Their synthetic accessibility and diverse range of biological activities—spanning from antitubercular to anticancer and anti-inflammatory roles—ensure their continued relevance in drug discovery.[1][11][29] Future research will likely focus on the development of hybrid molecules that combine the hydrazide core with other pharmacophores to achieve synergistic effects and combat drug resistance.[22] Furthermore, a deeper understanding of their structure-activity relationships through computational modeling and advanced biological screening will pave the way for the rational design of next-generation hydrazide-based therapeutics with enhanced potency and selectivity.[15][30]

References

An In-Depth Technical Guide to the Core Principles of Carbonyl Derivatization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the characterization and quantification of carbonyl-containing compounds.

Executive Summary: Overcoming the Analytical Challenge of Carbonyls

Carbonyl-containing compounds—aldehydes and ketones—are ubiquitous in biological, environmental, and pharmaceutical systems. They are key intermediates in metabolic pathways, indicators of oxidative stress, and often represent critical quality attributes or degradation products in drug formulations.[1][2] Despite their importance, the direct analysis of these molecules by mass spectrometry (MS), particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-MS), presents significant analytical hurdles.

Many carbonyl metabolites exhibit low ionization efficiency due to the neutral nature of the carbonyl group, poor retention in reversed-phase liquid chromatography (RPLC) due to high polarity, and chemical instability.[3][4][5] Chemical derivatization provides a robust and elegant solution, transforming these analytically challenging molecules into species with superior chromatographic and mass spectrometric properties. This guide elucidates the fundamental principles behind this strategy, explains the causality of experimental choices, and provides actionable protocols for its successful implementation.

The "Why": Core Benefits of Carbonyl Derivatization

The primary goal of derivatization in mass spectrometry is to modify the chemical structure of an analyte to improve its analytical characteristics.[6] For carbonyl compounds, this translates into three main advantages:

  • Enhanced Ionization Efficiency: The most critical improvement is the dramatic increase in signal intensity. Derivatization reagents are designed to introduce a moiety that is readily ionizable, such as a group with high proton affinity or, ideally, a permanently charged group.[7][8][9] This chemical "tagging" converts a neutral, poorly-ionizing analyte into a highly detectable derivative, significantly lowering limits of detection.[4]

  • Improved Chromatographic Separation: Many small carbonyls are highly polar and show poor retention on standard RPLC columns. Derivatization can increase the hydrophobicity of the analyte, leading to better retention, improved peak shape, and enhanced separation from matrix components and isomers.[3][10]

  • Controlled and Informative Fragmentation: Derivatization can introduce a "charge-remote" fragmentation site or a predictable fragmentation pathway.[6] This is invaluable for structural elucidation and for developing highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry (MS/MS).[11]

The logical relationship between derivatization and these analytical improvements is visualized below.

Caption: Logical flow from native analyte properties to improved analytical characteristics via chemical derivatization.

The "How": The Chemistry of Hydrazone and Oxime Formation

The vast majority of carbonyl derivatization strategies are based on the nucleophilic addition-elimination reaction between the electrophilic carbonyl carbon and a nucleophilic nitrogen atom from the derivatizing reagent. The most common classes of reagents are hydrazines and hydroxylamines.

  • Hydrazine-based Reagents: React with aldehydes and ketones to form stable hydrazones. This reaction is acid-catalyzed.[12][13]

  • Hydroxylamine-based Reagents: React with carbonyls to form oximes.[3][4]

The general mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond.

Caption: General mechanism for hydrazone formation from a carbonyl and a hydrazine-based tagging reagent.

Causality in Practice - The Importance of pH Control: The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, excessive acid is detrimental. If the pH is too low, the nucleophilic nitrogen of the hydrazine reagent will be protonated (e.g., to R-NH3+), rendering it non-nucleophilic and stopping the reaction. Therefore, optimal derivatization occurs under weakly acidic conditions, typically pH 4-6, which represents a critical balance between activating the carbonyl and preserving the nucleophilicity of the derivatizing agent.[13]

The Toolkit: Key Derivatizing Agents and Their Properties

The choice of derivatizing agent is dictated by the analytical goal, the nature of the analyte, and the instrumental platform.

Reagent ClassExample(s)Key Feature(s)Primary Application
Hydrazines 2,4-Dinitrophenylhydrazine (DNPH)Adds a strong chromophore for UV detection; enhances ionization.Broad-spectrum analysis of aldehydes and ketones in environmental and industrial samples.[12][14]
Hydrazides (Girard's Reagents) Girard's Reagent T (GT), Girard's Reagent P (GP)Contains a pre-formed, permanent quaternary ammonium positive charge.Steroid and ketosteroid analysis; enhances ESI signal by 1-2 orders of magnitude.[9][15][16]
Hydroxylamines O-(Aminooxy) reagents (e.g., QDA)Forms stable oximes; can incorporate isotopic labels for quantification.Quantitative metabolomics, particularly for stable isotope-resolved studies.[4][17]
Other Hydrazines Dansylhydrazine, 3-Nitrophenylhydrazine (3-NPH)Adds a fluorescent tag (Dansyl) or a readily ionizable group (3-NPH) for high sensitivity.Targeted, high-sensitivity analysis in metabolomics and clinical chemistry.[3][18]

Field-Proven Protocol: DNPH Derivatization for LC-MS Analysis

This protocol provides a self-validating workflow for the derivatization of aldehydes and ketones using 2,4-Dinitrophenylhydrazine (DNPH), a robust and widely used method.[12][19][20]

A. Reagent Preparation

  • DNPH Stock Solution (2 mg/mL):

    • Caution: Dry DNPH can be a shock-sensitive explosive. Always handle with appropriate personal protective equipment and store wetted with water or solvent.

    • Accurately weigh ~20 mg of DNPH into a 10 mL volumetric flask.

    • Dissolve and bring to volume with HPLC-grade acetonitrile. This solution may require gentle warming and sonication to fully dissolve.

  • Acid Catalyst (2 M HCl in Acetonitrile):

    • Carefully add concentrated HCl to acetonitrile. This step should be performed in a fume hood. This is a common catalyst, though phosphoric acid is also widely used.[21]

B. Derivatization Procedure

  • Sample Preparation: Prepare your sample (e.g., plasma extract, environmental water sample, dissolved drug product) in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water.

  • Reaction: In a 1.5 mL autosampler vial, combine:

    • 500 µL of sample (or standard/blank).

    • 50 µL of DNPH Stock Solution.

    • 10 µL of Acid Catalyst.

  • Incubation: Vortex the vial briefly to mix. Incubate at room temperature for 60 minutes or at 40-60°C for 15-30 minutes to ensure complete reaction.[20] The formation of a yellow/orange color indicates the presence of DNPH-hydrazone derivatives.

  • Analysis: The sample is now ready for direct injection onto an LC-MS system.

C. Self-Validation and System Suitability

  • Blank Analysis: A reagent blank (substituting sample with pure solvent) should be run to identify any peaks originating from impurities in the DNPH reagent or solvents.

  • Positive Control: Derivatize a known standard mixture of carbonyls (e.g., formaldehyde, acetaldehyde, acetone) to confirm reaction efficiency and establish chromatographic retention times.[19]

  • Confirmation of Derivatization: In the mass spectrometer, the derivatized analyte will have an m/z corresponding to [M_carbonyl - 18 (loss of H₂O) + 198 (mass of DNPH)] + H⁺. Monitor for the disappearance of the native analyte signal (if detectable) and the appearance of the derivatized product signal to confirm reaction completion.

D. LC-MS Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 40-50% B and increase to 95-100% B over 10-15 minutes.

  • Ionization Mode: ESI Negative or Positive. While positive mode is common, negative ESI can also provide excellent sensitivity for DNPH derivatives, yielding deprotonated molecules [M-H]⁻.[19][22]

  • MS Detection: Full scan to identify derivatives, followed by targeted MS/MS (MRM) for quantification. The nitro groups on the DNPH tag often lead to characteristic neutral losses.

Applications in Research and Drug Development

The ability to sensitively and specifically measure carbonyl compounds is critical across numerous scientific disciplines.

  • Metabolomics and Biomarker Discovery: Comprehensive profiling of carbonyl-containing metabolites ("carbonylomics") can reveal biomarkers for oxidative stress, metabolic disorders, and neurodegenerative diseases.[2][3]

  • Pharmaceutical Analysis: Quantifying aldehyde and ketone impurities or degradation products is essential for ensuring the stability, safety, and efficacy of drug products.[23] For example, formaldehyde is a known degradation product and potential carcinogen that must be monitored at trace levels.[24]

  • Environmental and Food Safety: Monitoring toxic aldehydes, such as formaldehyde and acrolein, in air, water, and food is crucial for public health and regulatory compliance.[22][25]

This workflow diagram illustrates a typical "carbonylomics" experiment in a biological context.

Workflow sample Biological Sample (e.g., Plasma, Tissue) extract Metabolite Extraction (e.g., Protein Precipitation) sample->extract derivatize Derivatization (e.g., with Girard's Reagent) extract->derivatize lcms LC-MS/MS Analysis (RPLC-ESI-QTOF/QQQ) derivatize->lcms data Data Processing (Peak Picking, Alignment) lcms->data identify Identification & Quantification (Database Matching, MS/MS) data->identify bio Biological Interpretation (Pathway Analysis) identify->bio

Caption: A standard experimental workflow for the analysis of carbonyl metabolites in biological samples.

Conclusion and Future Outlook

Chemical derivatization is an indispensable tool for the robust and sensitive analysis of carbonyl compounds by mass spectrometry. By chemically modifying the analyte to enhance its ionization efficiency, chromatographic behavior, and fragmentation predictability, researchers can overcome the inherent analytical challenges posed by this important class of molecules. The development of new derivatization reagents, including those with stable isotope labels for improved quantification and multiplexing capabilities, continues to expand the power of this technique.[3][5] As mass spectrometry instrumentation continues to advance in sensitivity and resolution, its synergy with intelligent chemical derivatization strategies will enable deeper insights into the complex roles of carbonyls in science and medicine.

References

Methodological & Application

Application Note: Enhanced Detection of Ketosteroids using 2-(Dimethylamino)acetohydrazide Derivatization for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in steroid analysis.

Abstract The quantitative analysis of steroids in biological matrices is often hampered by their inherent low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[1][2][3] This application note presents a detailed protocol for the chemical derivatization of ketosteroids using 2-(Dimethylamino)acetohydrazide. This method, a form of "charge-tagging," introduces a permanently charged quaternary amine moiety onto the steroid molecule by reacting with its ketone group.[4][5] The resulting hydrazone derivative exhibits significantly enhanced ionization efficiency in positive-ion ESI-MS, leading to substantial improvements in detection sensitivity and enabling the quantification of low-abundance steroids.[5][6] This protocol provides a self-validating system, from sample extraction to final analysis, designed for robust and reproducible results in clinical and research settings.

Principle of the Method

Many critical steroid hormones, such as testosterone, progesterone, and cortisol, possess one or more ketone functional groups. These groups are ideal targets for chemical derivatization. This compound, a hydrazine-containing reagent, reacts with the carbonyl carbon of the ketone in an acidic environment. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable hydrazone and eliminating a molecule of water.

The key advantage of this derivatization is the incorporation of a dimethylamino group, which, under the acidic conditions of typical reverse-phase chromatography, becomes a permanently charged quaternary amine. This pre-charged tag ensures that the steroid derivative is readily ionized in the ESI source, dramatically increasing the signal response in the mass spectrometer.[4][5]

Caption: Chemical reaction scheme for steroid derivatization.

Materials and Reagents

ItemRecommended Supplier/GradeNotes
Steroid Standards Sigma-Aldrich or equivalente.g., Testosterone, Progesterone, Cortisone, Androstenedione
Internal Standards (IS) C/D/N Isotopes, Inc. or equivalentStable isotope-labeled versions of target steroids (e.g., ¹³C₃-Testosterone)
This compound Sigma-Aldrich or equivalentAlso known as N,N-Dimethylglycinehydrazide.[7]
Methanol (MeOH) LC-MS GradeFor reagent prep and sample reconstitution.
Acetonitrile (ACN) LC-MS GradeFor mobile phase.
Methyl tert-butyl ether (MTBE) HPLC GradeFor liquid-liquid extraction.
Acetic Acid, Glacial ACS Grade or higherTo catalyze the derivatization reaction.
Formic Acid (FA) LC-MS GradeMobile phase additive.
Water Type I / 18.2 MΩ·cmFor mobile phase and sample prep.
Nitrogen Gas High PurityFor solvent evaporation.
Solid Phase Extraction (SPE) Cartridges Waters Oasis HLB or equivalentOptional, for sample cleanup.

Experimental Workflow

The overall process involves extracting the steroids from the biological matrix, performing the chemical derivatization, and finally analyzing the sample via LC-MS/MS. Each step is critical for achieving high sensitivity and reproducibility.

Caption: High-level overview of the experimental workflow.

Detailed Protocol

Part A: Steroid Extraction from Serum

This protocol is based on established liquid-liquid extraction (LLE) methods, which are effective for isolating steroids from a complex matrix like serum.[2]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (containing appropriate concentrations of stable isotope-labeled steroids in methanol). Vortex briefly.

  • Extraction: Add 1 mL of MTBE to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes. For optimal extraction, gently shake on a multi-tube vortexer for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. This will separate the aqueous layer (bottom) from the organic layer (top, containing steroids).

  • Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the lower aqueous phase.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Part B: Derivatization with this compound

This step chemically modifies the extracted steroids to enhance their MS signal. The conditions are optimized to drive the reaction to completion.[2][6]

  • Reagent Preparation: Prepare a 1.0 mg/mL solution of this compound in methanol. This solution should be made fresh daily for best results.

  • Reaction Mixture Preparation: Prepare the derivatization solvent by mixing methanol and glacial acetic acid in a 95:5 (v/v) ratio.

  • Reconstitution: Add 100 µL of the derivatization solvent (Methanol/Acetic Acid) to the dried extract from Part A. Vortex for 30 seconds to ensure the steroids are fully dissolved.

  • Initiation: Add 20 µL of the 1.0 mg/mL this compound solution to the tube.

  • Incubation: Cap the tube tightly and incubate in a heating block or water bath at 60°C for 60 minutes.

    • Causality Insight: The acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazide.[8] The heat provides the necessary activation energy to overcome the reaction barrier and ensure a high conversion rate within a reasonable timeframe.[2][6]

  • Final Evaporation: After incubation, cool the samples to room temperature and evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Part C: Sample Preparation for LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Final Mixing: Vortex for 30 seconds to ensure the derivatized steroids are fully dissolved.

  • Transfer: Transfer the solution to an autosampler vial for analysis.

LC-MS/MS Analysis Parameters

The following are suggested starting parameters. These must be optimized for the specific instrument and target analytes.

ParameterSuggested Condition
LC System UPLC/UHPLC System (e.g., Waters Acquity, Thermo Vanquish)
Column C18 reverse-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[6]
Column Temp 45°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)[6]
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo TSQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)

Expected Results and Discussion

Upon derivatization, the mass of the steroid will increase by the mass of the added reagent minus the mass of water (117.15 - 18.02 = 99.13 Da). The resulting hydrazone will be detected as a protonated molecular ion [M+H]⁺.

A key feature of these derivatives during tandem MS (MS/MS) is the facile neutral loss of the dimethylamine group or cleavage of the Girard moiety, which provides a highly specific and intense product ion for MRM quantification.[4]

Table of Expected Mass Transitions:

SteroidNative Mass (Da)Derivatized Precursor Ion (m/z)Example Product Ion (m/z)Rationale for Product Ion
Testosterone 288.42388.55329.5Neutral loss of (CH₃)₂NH
Androstenedione 286.41386.54 (mono) / 485.67 (bis)327.5Neutral loss from mono-derivative
Progesterone 314.46414.59 (mono) / 513.72 (bis)355.6Neutral loss from mono-derivative
Cortisone 360.44460.57 (mono) / 559.70 (bis)401.6Neutral loss from mono-derivative

Note: Steroids with two ketone groups, like Androstenedione, may form both mono- and bis-derivatives. Chromatographic separation or specific MRM transitions are required to distinguish them.[9]

Conclusion

The protocol detailed here for the derivatization of ketosteroids with this compound is a powerful strategy to overcome the challenges of low ionization efficiency in LC-MS/MS analysis. By introducing a permanent positive charge, this method significantly enhances sensitivity, allowing for the robust and reliable quantification of steroids at low physiological concentrations. This approach is highly valuable for applications in endocrinology, clinical diagnostics, and anti-doping analysis.[1]

References

Using Girard's Reagent D for LC-MS/MS analysis of ketones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enhanced Quantification of Ketones in Biological Matrices using Girard's Reagent D Derivatization and LC-MS/MS

Abstract

The analysis of ketones, a diverse class of carbonyl-containing compounds including critical biomarkers like ketosteroids and metabolic keto acids, presents a significant challenge for liquid chromatography-mass spectrometry (LC-MS) due to their often poor ionization efficiency and low abundance in complex biological matrices.[1][2] This application note details a robust and highly sensitive method for the quantification of ketones utilizing chemical derivatization with Girard's Reagent D (GirD). This reagent, a cationic hydrazide, reacts with the ketone's carbonyl group to form a stable hydrazone derivative with a permanently charged quaternary ammonium ion. This "charge-tagging" strategy dramatically improves the ionization efficiency in positive-ion electrospray ionization (ESI), leading to substantial enhancements in detection sensitivity and selectivity for LC-MS/MS analysis. We provide a comprehensive overview of the underlying chemistry, a detailed, step-by-step protocol for sample preparation and derivatization, optimized LC-MS/MS parameters, and key performance characteristics of the method.

Introduction: Overcoming the Challenges of Ketone Analysis

Ketones are pivotal intermediates and end-products in a multitude of metabolic pathways. Their accurate quantification in biological fluids such as plasma, serum, and urine is crucial for diagnosing metabolic disorders, monitoring therapeutic interventions, and advancing research in areas like endocrinology and metabolomics.[3][4] However, the inherent chemical properties of many ketones, particularly their low proton affinity, result in poor ionization efficiency with ESI-MS, hindering the development of sufficiently sensitive assays.[2][5]

Chemical derivatization offers a powerful solution to this analytical hurdle. By covalently modifying the target analyte, we can introduce a chemical moiety that enhances its physicochemical properties for LC-MS/MS analysis.[6] Girard's reagents, a family of cationic hydrazides, are particularly well-suited for this purpose.[7][8] This guide focuses on Girard's Reagent D, which is structurally analogous to the more commonly cited Girard's Reagent T, featuring a trimethylammonium group that imparts a permanent positive charge. This pre-charged nature of the derivative ensures efficient ionization irrespective of the mobile phase pH, leading to a significant boost in signal intensity and improved limits of detection.[5][9]

The Chemistry of Girard's Reagent D Derivatization

Girard's Reagent D reacts with the carbonyl group of a ketone (or an aldehyde) under mildly acidic conditions to form a stable hydrazone.[5] The reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Reaction Mechanism:

Girards_Reaction

The presence of a weak acid, such as acetic acid, is crucial as it catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.[9]

Experimental Workflow

The overall analytical workflow involves sample preparation, derivatization, LC separation, and MS/MS detection.

Workflow

Detailed Protocols

Reagents and Materials
  • Girard's Reagent D (or T)

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial)

  • Water (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of the ketone of interest is highly recommended.[9]

  • Biological Matrix (e.g., human serum, plasma)

  • Microcentrifuge tubes

  • Centrifugal evaporator

Sample Preparation Protocol

This protocol is optimized for a 100 µL serum/plasma sample. Volumes should be scaled accordingly for other sample amounts.

  • Sample Thawing: Thaw frozen serum or plasma samples on ice.

  • Internal Standard Spiking: Add the internal standard solution to each sample to correct for matrix effects and variability in extraction and derivatization efficiency.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to each 100 µL sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant to complete dryness using a centrifugal evaporator or a gentle stream of nitrogen.

Derivatization Protocol
  • Derivatization Solution Preparation: Prepare a fresh solution of Girard's Reagent D at 1 mg/mL in a mixture of methanol and acetic acid (9:1, v/v).

  • Reconstitution: Reconstitute the dried sample extract in 100 µL of the derivatization solution. Vortex to ensure complete dissolution.

  • Reaction Incubation: Incubate the samples at 37°C for 15-30 minutes.[10] Reaction conditions (time, temperature, and reagent concentration) may need to be optimized for specific ketones to achieve maximal derivatization efficiency.[7][9]

  • Final Preparation for Injection: After incubation, the samples can be directly injected into the LC-MS/MS system. Alternatively, for very clean samples, a final evaporation and reconstitution in the initial mobile phase may be performed.

LC-MS/MS Method Parameters

The following parameters provide a starting point and should be optimized for the specific analytes and LC-MS/MS system.

Parameter Recommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the derivatized ketones. A typical gradient might run from 10% to 90% B over 10 minutes.[7]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M]+ of the derivatized ketone
Product Ion The most characteristic and intense fragment ion. For GirD/GirT derivatives, a neutral loss of trimethylamine ((CH3)3N, 59 Da) is a common and highly specific fragmentation pathway.[7][8][9] Therefore, monitoring the transition of [M]+ -> [M-59]+ is a robust strategy for quantification.[8]

Method Validation and Performance

A method utilizing Girard's reagent derivatization is expected to exhibit:

  • Enhanced Sensitivity: Significant improvements in signal-to-noise ratios, often by orders of magnitude, compared to the analysis of underivatized ketones.[5][8][9]

  • High Specificity: The use of MRM with a characteristic neutral loss transition provides high specificity, minimizing interferences from the complex biological matrix.[7]

  • Good Linearity and Reproducibility: The method should demonstrate excellent linearity over a wide concentration range and low coefficients of variation for intra- and inter-day precision.[3]

  • Broad Applicability: This derivatization strategy is applicable to a wide range of ketones, making it a versatile tool for metabolomic and clinical research.[7][11]

Conclusion

The use of Girard's Reagent D for the derivatization of ketones is a powerful and effective strategy to overcome the challenges associated with their analysis by LC-MS/MS. By introducing a permanent positive charge, this method significantly enhances ionization efficiency, leading to substantial gains in sensitivity and specificity. The protocols and parameters outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust quantitative assays for a wide array of ketones in complex biological matrices.

References

2-(Dimethylamino)acetohydrazide derivatization for improving ionization efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enhancing LC-MS Sensitivity of Carbonyl-Containing Compounds via Derivatization with 2-(Dimethylamino)acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Ionization Challenge in Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical science, prized for its sensitivity and selectivity. However, its efficacy is fundamentally dependent on the analyte's ability to be efficiently ionized, typically by electrospray ionization (ESI). A significant number of biologically and pharmaceutically relevant molecules, including steroids, aldehydes, and certain metabolites, are charge-neutral or possess low proton affinity, leading to poor ionization efficiency and consequently, low detection sensitivity[1][2].

Chemical derivatization offers a powerful strategy to overcome this limitation. By covalently attaching a "charge tag" to the analyte, its physicochemical properties can be altered to dramatically improve its response in the mass spectrometer[3][4][5]. This application note details a robust protocol using this compound, a Girard-type reagent, to specifically target and enhance the detectability of carbonyl-containing compounds (ketones and aldehydes).

This compound contains two key functional moieties:

  • A hydrazide group (-CONHNH₂), which selectively and efficiently reacts with carbonyls to form a stable hydrazone bond.

  • A dimethylamino group (-N(CH₃)₂), a tertiary amine that acts as a highly basic site, readily accepting a proton in the acidic mobile phases typical of positive-ion ESI.

This derivatization effectively installs a permanent positive charge on the neutral analyte, significantly boosting its ionization efficiency and leading to signal enhancements that can range from one to several orders of magnitude[6][7]. This guide provides the scientific basis, a detailed experimental protocol, and data interpretation guidelines for implementing this technique.

The Chemistry: Mechanism of Derivatization and Ionization Enhancement

The derivatization process is a classic acid-catalyzed condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the analyte's carbonyl group. Following the elimination of a water molecule, a stable carbon-nitrogen double bond (a hydrazone) is formed.

The true analytical power of this reaction lies in the simultaneous introduction of the dimethylamino group. In the ESI source, this group is easily protonated, converting the derivatized analyte into a stable [M+H]⁺ ion. This pre-charged nature circumvents the often-inefficient process of gas-phase protonation for neutral molecules, ensuring a much higher proportion of the analyte molecules are detected by the mass spectrometer. This strategy has been successfully applied to a wide range of molecules, including steroids and oxidative DNA lesions[8][9].

G cluster_product Product Analyte Analyte (with R-C(=O)-R' group) Catalyst Weak Acid Catalyst (e.g., Acetic Acid) Product Derivatized Analyte (Hydrazone) (R-C(=N-NHCOCH₂N(CH₃)₂)-R') + Pre-charged Ionizable Site Analyte->Product Reaction Reagent This compound ((CH₃)₂NCH₂CONHNH₂) Reagent->Catalyst Reagent->Product Loss Loss of H₂O Catalyst->Loss

Figure 1: Chemical derivatization reaction pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for reagent preparation and analyte derivatization. The protocols are designed to be self-validating by including optimization steps.

Materials and Reagents
  • This compound (CAS 55-85-6)

  • Analyte standard (e.g., testosterone, progesterone, or other ketone/aldehyde-containing compound)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Glacial Acetic Acid

  • Ammonium Hydroxide (for neutralization, optional)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Autosampler vials

Protocol 1: Preparation of Stock Solutions

Causality: Preparing concentrated stock solutions allows for consistent and accurate addition of small volumes to the reaction mixture, minimizing pipetting errors and solvent effects.

  • Derivatization Reagent Stock (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. Vortex until fully dissolved. Store at 4°C, protected from light. This solution is stable for several weeks.

  • Analyte Stock (1 mg/mL): Dissolve 10 mg of your analyte standard in 10 mL of methanol. This will be used to create working solutions for the derivatization reaction.

  • Catalyst Solution (10% Acetic Acid): Add 1 mL of glacial acetic acid to 9 mL of methanol.

Protocol 2: Analyte Derivatization Workflow

Trustworthiness: This protocol is designed for a 100 µL final reaction volume. It is critical to run a control sample (analyte without the derivatization reagent) to empirically measure the signal enhancement.

  • Prepare Analyte Working Solution: Dilute the analyte stock solution to a suitable concentration (e.g., 10 µg/mL) in methanol.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 10 µL of analyte working solution (100 ng of analyte).

    • 80 µL of methanol.

    • 5 µL of the Derivatization Reagent Stock (50 µg of reagent). This represents a significant molar excess to drive the reaction to completion.[8]

    • 5 µL of the Catalyst Solution. The weak acid is essential for catalyzing the hydrazone formation.[7]

  • Control Sample: In a separate tube, prepare a control by adding 10 µL of methanol instead of the derivatization reagent.

  • Reaction Incubation: Vortex the tubes gently and incubate at 60°C for 60 minutes .

    • Expertise Insight: While the reaction can proceed at room temperature, heating accelerates the rate of formation, ensuring complete derivatization within a practical timeframe[10][11]. Optimization of time and temperature (e.g., 30-90 min, 50-70°C) is recommended for novel analytes.

  • Reaction Quench/Neutralization (Optional): After incubation, cool the samples to room temperature. If the final sample is too acidic for the LC column, you can add a stoichiometric amount of a weak base like ammonium hydroxide, but in most cases, simple dilution is sufficient.

  • Sample Preparation for Injection: Dilute the reaction mixture 1:10 (or as needed) with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Centrifuge to pellet any particulates and transfer the supernatant to an autosampler vial.

Figure 2: High-level experimental workflow for derivatization.

Results: Quantifying the Improvement

The success of the derivatization is measured by the increase in signal intensity and the predictable shift in the mass-to-charge ratio (m/z).

Expected Mass Shift

The derivatization reaction involves the condensation of this compound (C₄H₁₁N₃O, Mol. Wt. ≈ 117.15) with a carbonyl group, accompanied by the loss of a water molecule (H₂O, Mol. Wt. ≈ 18.02). Mass Adduct = 117.15 - 18.02 = 99.13 Da Therefore, the protonated derivatized analyte will appear at [M + 99.13 + H]⁺ , where M is the neutral mass of the original analyte.

Data Presentation: Signal Enhancement

The following table presents hypothetical but realistic data for the analysis of testosterone (a ketosteroid, M = 288.42 g/mol ) before and after derivatization.

Analyte StateMolecular FormulaExpected [M+H]⁺ (m/z)Peak Area (Arbitrary Units)Signal Enhancement Factor
Underivatized Testosterone C₁₉H₂₈O₂289.2150,000-
Derivatized Testosterone C₂₃H₃₇N₃O₂388.39,750,00065x
Mass Spectral Characteristics for Method Development

A key advantage of derivatization is the introduction of predictable fragmentation patterns that are ideal for developing highly sensitive and selective Multiple Reaction Monitoring (MRM) assays. Upon collision-induced dissociation (CID), the derivatized analyte is expected to produce characteristic product ions. For this compound derivatives, a common fragmentation pathway involves the loss of the dimethylamino group or cleavage along the hydrazone linkage. This provides stable, high-intensity transitions for quantitative analysis, an approach that has proven effective for similar Girard reagents[8][9].

Conclusion

Chemical derivatization with this compound is a simple, robust, and highly effective method for enhancing the LC-MS sensitivity of compounds containing ketone or aldehyde functionalities. By introducing a readily protonatable "charge tag," this technique can increase signal intensity by over an order of magnitude, enabling the detection and quantification of low-abundance analytes that would otherwise be undetectable. This protocol provides a validated starting point for researchers in drug metabolism, endocrinology, environmental analysis, and metabolomics to significantly improve the performance of their analytical methods.

References

Application Note & Protocol: Enhanced Detection of Carbonyl-Containing Compounds Using Girard's Reagent D Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Solution for Carbonyl Analysis

The accurate quantification of low-abundance carbonyl compounds, such as steroids, aldehydes, and ketones, in complex biological matrices is a significant analytical challenge. These molecules often exhibit poor ionization efficiency in mass spectrometry (MS), particularly with electrospray ionization (ESI), leading to inadequate sensitivity. Chemical derivatization offers a robust solution by introducing a charged moiety onto the target analyte, thereby enhancing its ionization and improving detection limits.

Girard's Reagent D (GRD), or (carboxymethyl)trimethylammonium chloride hydrazide, is a cationic derivatization agent specifically designed to react with the ketone or aldehyde functional groups of carbonyl compounds. The key advantage of GRD is the introduction of a permanently charged quaternary ammonium group. This ensures that the resulting derivative is pre-ionized, leading to a significant enhancement in signal intensity during LC-MS/MS analysis. This application note provides a detailed protocol for the derivatization of carbonyl compounds with GRD, along with the scientific principles underpinning each step to ensure reliable and reproducible results.

The Chemistry of Girard's Reagent D Derivatization

The derivatization process involves the reaction of the hydrazide group of Girard's Reagent D with the carbonyl group (ketone or aldehyde) of the target analyte. This reaction forms a stable hydrazone under mildly acidic conditions. The presence of a pre-charged quaternary ammonium group in the GRD molecule is crucial, as it ensures that the resulting analyte-GRD conjugate carries a positive charge, making it highly responsive to ESI-MS analysis in positive ion mode.

The reaction is typically carried out in a protic solvent like methanol or ethanol, with an acid catalyst such as acetic acid to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon. The mildly acidic environment activates the carbonyl group for nucleophilic attack while ensuring the hydrazine remains sufficiently nucleophilic.

Caption: Reaction of a carbonyl with Girard's Reagent D to form a hydrazone.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and validated methodology for the derivatization of carbonyl compounds in a sample extract, followed by a cleanup procedure to remove excess reagent and interferences.

Materials and Reagents
  • Girard's Reagent D (GRD)

  • Methanol (LC-MS Grade)

  • Acetic Acid (Glacial, ACS Grade)

  • Water (LC-MS Grade)

  • Ammonium Hydroxide (for neutralization, optional)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or MCX)

  • Sample containing carbonyl analytes (e.g., steroid extract from plasma)

  • Internal standards (isotope-labeled analogues of target analytes)

Derivatization Procedure

Causality Behind Choices: The following steps are optimized to drive the derivatization reaction to completion while minimizing side reactions. The acidic environment is critical for activating the carbonyl, and heat accelerates the reaction rate.

  • Sample Preparation: Ensure the sample containing the carbonyl analytes is free of particulate matter and dissolved in an appropriate solvent, preferably methanol. If starting from a biological matrix like serum or plasma, perform a protein precipitation (e.g., with cold methanol) and centrifugation first.[1]

  • Reagent Preparation: Prepare a fresh solution of Girard's Reagent D in methanol at a concentration of 10 mg/mL.

  • Reaction Setup:

    • To 100 µL of the sample extract, add an appropriate amount of internal standard.

    • Add 50 µL of glacial acetic acid.[2]

    • Add 50 mg of solid Girard's Reagent D or an equivalent volume of the prepared stock solution.[2] The reagent should be in significant molar excess to ensure complete derivatization of the analytes.[3]

  • Incubation: Vortex the mixture thoroughly and incubate at 60-85°C for 2-4 hours.[2] The optimal time and temperature may vary depending on the specific carbonyl compound and should be optimized during method development.[2][4]

  • Neutralization (Optional): After incubation, the reaction can be stopped by cooling the mixture to room temperature. For some applications, neutralizing the excess acid with a small volume of ammonium hydroxide can be beneficial before the cleanup step.[2]

Post-Derivatization Cleanup: Solid-Phase Extraction (SPE)

Self-Validating System: A robust SPE cleanup is essential for removing the highly polar and abundant excess GRD, which can cause significant ion suppression in the MS source. The choice of SPE sorbent and elution solvents is designed to retain the derivatized analyte while washing away interferences.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or a mixed-mode cation exchange, MCX, cartridge) by washing with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Dilute the reaction mixture with water to reduce the organic solvent concentration to <10% and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and highly polar interferences.

    • For MCX cartridges, an additional wash with 0.1 M hydrochloric acid can be performed to remove non-basic compounds.[2]

  • Elution: Elute the derivatized analytes from the cartridge.

    • For HLB cartridges, use 1-2 mL of methanol.[2]

    • For MCX cartridges, elution is typically achieved with 2 mL of 5% ammonium hydroxide in methanol.[2]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma, Tissue) Extract 2. Extraction & Protein Precipitation Sample->Extract AddReagents 3. Add Girard's Reagent D & Acetic Acid Extract->AddReagents Incubate 4. Incubate (e.g., 60°C, 2h) AddReagents->Incubate Load 6. Load Sample Incubate->Load Condition 5. Condition SPE Cartridge Condition->Load Wash 7. Wash Excess Reagent & Salts Load->Wash Elute 8. Elute Derivative Wash->Elute DryRecon 9. Dry & Reconstitute Elute->DryRecon LCMS 10. LC-MS/MS Analysis (Positive ESI Mode) DryRecon->LCMS

References

Application of 2-(Dimethylamino)acetohydrazide in metabolomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enhanced Metabolomic Profiling of Carbonyls: A Guide to Derivatization with 2-(Dimethylamino)acetohydrazide for High-Sensitivity LC-MS/MS Analysis

Abstract

The analysis of carbonyl-containing metabolites, such as aldehydes, ketones, and ketosteroids, presents a significant challenge in metabolomics due to their inherent chemical properties. These compounds often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and can be prone to in-source fragmentation, leading to low sensitivity and unreliable quantification.[1][2] Chemical derivatization offers a robust solution to overcome these analytical hurdles. This guide provides a comprehensive overview and detailed protocols for the application of this compound, a Girard-type reagent, for the targeted analysis of the carbonyl submetabolome. By introducing a permanently charged quaternary ammonium moiety onto the target analyte, this derivatization strategy dramatically enhances detection sensitivity, improves chromatographic separation, and stabilizes precursor ions for more reliable MS/MS analysis.[1][2][3] The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to achieve sensitive and accurate quantification of carbonyl metabolites in complex biological matrices.

The Analytical Challenge: Unmasking the Carbonyl Submetabolome

The carbonyl group is a key functional moiety in a vast array of endogenous and exogenous metabolites, including steroids, fatty acid oxidation products, and carbohydrates. These molecules are central to numerous physiological and pathological processes. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often problematic:

  • Poor Ionization: Many low-molecular-weight carbonyls lack readily ionizable functional groups, resulting in weak signal intensity in ESI-MS.[2][4]

  • In-Source Fragmentation: Steroidal ketones, for example, are known to be unstable under typical ESI conditions, leading to fragmentation within the ion source before mass analysis, which complicates quantification and structural elucidation.[1]

  • Isomeric Overlap: The structural similarity among many carbonyl-containing isomers (e.g., neurosteroids) makes their chromatographic separation difficult, leading to analytical ambiguity.[2]

Chemical derivatization addresses these issues by chemically modifying the analyte to impart more favorable analytical characteristics.[2]

Principle of Derivatization with this compound

This compound is a hydrazine-containing compound that selectively reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative.[5][6] This reaction is typically catalyzed by a weak acid.

The key to its effectiveness lies in its chemical structure:

  • Hydrazide Moiety (-NHNH₂): This functional group serves as the reactive "hook" that specifically targets and covalently binds to carbonyl carbons.[5][7]

  • Quaternary Ammonium Group: The molecule contains a permanently positively charged quaternary ammonium group. This "charge-tag" ensures that the resulting derivative is readily ionized and detected with high efficiency in positive-ion mode ESI-MS, significantly boosting the signal-to-noise ratio.[2][3][4]

The derivatization not only enhances sensitivity but also increases the hydrophilicity of the analytes, which can improve their separation in reversed-phase liquid chromatography.[2] Furthermore, the stable hydrazone bond prevents the in-source fragmentation often observed with underivatized analytes.[1]

cluster_0 Reaction Mechanism R1 R' R2 R C C O O reagent H₂N-NH-C(=O)CH₂-N⁺(CH₃)₂ This compound product R-C(=N-NH-C(=O)CH₂-N⁺(CH₃)₂) -R' Stable Hydrazone Derivative (Charge-Tagged) carbonyl R-C(=O)-R' Aldehyde or Ketone carbonyl->product H⁺ (acid catalyst) - H₂O

Caption: Reaction of a carbonyl with this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for sample preparation, derivatization, and subsequent LC-MS/MS analysis.

  • Derivatization Reagent: this compound (or its hydrochloride salt).

  • Solvents: Methanol (HPLC or Optima™ grade), Acetonitrile (HPLC or Optima™ grade), Water (HPLC or Optima™ grade), Isopropanol.

  • Acids/Bases: Glacial Acetic Acid, Formic Acid, Ammonium Hydroxide.

  • Internal Standards (IS): Stable isotope-labeled analogues of the target analytes are highly recommended for accurate quantification.

  • Biological Sample: Serum, plasma, urine, or tissue homogenate.

  • Equipment: Microcentrifuge tubes, vortex mixer, centrifuge (capable of 4°C and >14,000 RCF), heating block or incubator, centrifugal evaporator (e.g., SpeedVac), autosampler vials, LC-MS/MS system.

This protocol is a general guideline and may require optimization based on the specific matrix and analytes of interest.

  • Thawing: Thaw frozen serum or plasma samples on ice for approximately 1 hour.[1]

  • Aliquoting: Vortex the sample briefly. Transfer 50 µL of the sample into a 1.5 mL microcentrifuge tube. If using an internal standard, spike it into the sample at this stage.

  • Protein Precipitation: Add 200 µL of ice-cold methanol (a 4:1 ratio of methanol to sample) to precipitate proteins.[1]

  • Incubation & Centrifugation: Vortex thoroughly for 30 seconds. Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.[1] Centrifuge at 14,000 RCF for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant (approx. 230-240 µL) to a new microcentrifuge tube or an autosampler vial, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness using a centrifugal evaporator. This step concentrates the analytes and removes the extraction solvent.

  • Reagent Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water. Prepare a derivatization solution of Methanol:Acetic Acid (9:1, v/v).[1]

  • Reconstitution: Reconstitute the dried sample extract from step 3.2.6 in 100 µL of the Methanol:Acetic Acid solution.

  • Reaction Initiation: Add 10 µL of the this compound stock solution to the reconstituted extract.[1] Vortex briefly.

  • Incubation: Incubate the reaction mixture at 37-50°C for 15-60 minutes.[1][6] Note: Optimal time and temperature should be determined empirically for specific analytes.

  • Neutralization/Dilution (Optional but Recommended): After incubation, the reaction can be stopped and neutralized. For example, add 90 µL of water with 0.5% ammonium hydroxide.[3] This step can improve peak shape in some chromatographic systems.

  • Final Preparation: Centrifuge the final mixture at high speed for 5 minutes to pellet any particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

The following is a starting point for method development on a standard LC-MS/MS system.

  • LC System: UPLC/UHPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temp: 400 - 550 °C

    • Desolvation Gas Flow: 800 - 1000 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. A characteristic neutral loss of trimethylamine (59 Da) from the derivatized precursor ion is often a highly specific and abundant transition to monitor.[8]

Workflow and Expected Results

The entire process, from sample collection to data analysis, can be visualized as a streamlined workflow.

sample Biological Sample (e.g., 50 µL Plasma) precip Protein Precipitation (Cold Methanol) sample->precip centrifuge1 Centrifugation precip->centrifuge1 dry Evaporate Supernatant centrifuge1->dry reconstitute Reconstitute Extract dry->reconstitute derivatize Add Derivatization Reagent (2-DMAH + Acetic Acid) reconstitute->derivatize incubate Incubate (e.g., 45°C, 30 min) derivatize->incubate lcms LC-MS/MS Analysis (C18, ESI+, MRM Mode) incubate->lcms data Data Processing (Integration & Quantification) lcms->data

Caption: Workflow for carbonyl analysis using 2-DMAH derivatization.

The primary benefit of this method is a dramatic increase in sensitivity. The degree of enhancement is analyte-dependent but can range from 10-fold to over 1000-fold compared to underivatized compounds.[2]

Analyte ClassExampleTypical Signal Enhancement (Fold Increase)Key Benefits
Ketosteroids Cortisone, Testosterone10 - 2,700x[2]Eliminates in-source fragmentation, improves chromatographic separation of isomers.[1][2]
Aldehydes Fatty Aldehydes, Acetaldehyde>100xEnables detection of volatile and low-abundance aldehydes that are otherwise undetectable.[2]
Keto-Acids Pyruvic Acid, α-Ketoglutarate10 - 50xImproves retention on reversed-phase columns and provides robust ionization.
Modified Nucleosides 5-Formyl-2'-deoxyuridine~20x[5]Allows for sensitive detection of oxidative DNA damage markers.[5]

References

Anwendungs- und Protokollleitfaden: Räumlich aufgelöste N-Glykan-Analyse mittels On-Tissue-Derivatisierung mit Girard-Reagenz T für MALDI-Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: [Ihr Name/Ihre Abteilung], Senior Application Scientist Datum: 1. Januar 2026

Abstrakt

Die N-Glykosylierung ist eine entscheidende posttranslationale Modifikation, die Proteinfunktionen reguliert und bei zahlreichen Krankheiten, einschließlich Krebs, verändert ist. Die räumliche Kartierung von N-Glykanen direkt im Gewebe liefert wertvolle Einblicke in krankheitsbedingte Veränderungen im zellulären Mikroumfeld. Die MALDI-Imaging-Massenspektrometrie (MALDI-IMS) ist ein leistungsstarkes Werkzeug zur Visualisierung der Verteilung von Biomolekülen, aber die Analyse nativer N-Glykane wird oft durch deren geringe Ionisierungseffizienz und die Bildung verschiedener Metallionen-Addukte erschwert. Dieser Anwendungshinweis beschreibt eine robuste Methode zur On-Tissue-Derivatisierung von N-Glykanen mit Girard-Reagenz T (GRT), um die Empfindlichkeit und Spektralqualität für MALDI-IMS-Analysen signifikant zu verbessern. Durch die Einführung einer permanenten positiven Ladung an das reduzierende Ende der Glykane steigert die GRT-Derivatisierung die Signalintensität, unterdrückt die Adduktbildung und ermöglicht eine umfassendere Abdeckung des Glykoms, was zu hochauflösenden und chemisch spezifischen Bildern der N-Glykan-Verteilung führt.

Einleitung: Die Herausforderung der räumlichen Glykomik

Die Analyse der räumlichen Verteilung von N-Glykanen in heterogenen Gewebeproben ist eine große Herausforderung in der Glykobiologie. Veränderungen in der Glykosylierung sind ein bekanntes Kennzeichen vieler Krankheiten, und die Visualisierung dieser Veränderungen in ihrem histologischen Kontext ist entscheidend für das Verständnis der Pathogenese und die Identifizierung von Biomarkern.[1][2] MALDI-IMS ermöglicht die direkte Analyse von Molekülen von Gewebeschnitten und bewahrt dabei die räumliche Integrität.[2] Die direkte Analyse nativer N-Glykane leidet jedoch unter mehreren Einschränkungen:

  • Geringe Ionisierungseffizienz: N-Glykane sind von Natur aus hydrophil und ionisieren im MALDI-Prozess nur schlecht, was zu einer geringen Empfindlichkeit führt.[3]

  • Signalunterdrückung: Andere leicht ionisierbare Moleküle im Gewebe, wie Lipide und Peptide, können die Glykansignale unterdrücken.[3]

  • Spektrale Komplexität: Native Glykane bilden oft Addukte mit verschiedenen Alkali-Metallen (z. B. [M+Na]⁺, [M+K]⁺), was zu einer Aufspaltung des Signals für eine einzelne Glykanspezies in mehrere Peaks führt und die Dateninterpretation erschwert.[4]

  • Instabilität sialylierter Glykane: Sialinsäuren sind während der MALDI-Analyse labil und neigen zum Zerfall, was zu einem Verlust wichtiger biologischer Informationen führt.[1][4]

Die chemische Derivatisierung bietet eine wirksame Lösung, um diese Herausforderungen zu überwinden.[5]

Prinzip der Methode: Chemische Grundlagen der Girard-Reagenz-T-Derivatisierung

Girard-Reagenz T (GRT), Trimethylammoniumacetylhydrazidchlorid, ist ein kationisches Hydrazin-Reagenz, das spezifisch mit der Aldehyd- oder Ketongruppe am reduzierenden Ende von Kohlenhydraten reagiert.[6][7] Nach der enzymatischen Freisetzung von N-Glykanen aus Glykoproteinen durch PNGase F liegt das reduzierende Ende des Glykans in einem Gleichgewicht zwischen einer zyklischen Hemiacetal-Form und einer offenkettigen Aldehyd-Form vor.[8] GRT reagiert unter milden sauren Bedingungen mit der offenkettigen Form zu einem stabilen Hydrazon.[4][5]

Der entscheidende Vorteil von GRT liegt in seiner chemischen Struktur: Es enthält eine quartäre Ammoniumgruppe, die eine permanente, feste positive Ladung trägt.[4][7] Die Anbringung dieses Tags an jedes N-Glykan-Molekül führt zu mehreren entscheidenden Vorteilen für die MALDI-MS-Analyse:

  • Verbesserte Ionisierungseffizienz: Die bereits vorhandene positive Ladung eliminiert die Notwendigkeit, dass das Glykan während des MALDI-Prozesses eine Ladung aufnimmt, was die Ionisierungseffizienz drastisch erhöht und die Nachweisempfindlichkeit um das 7- bis 13-fache steigert.[4][5]

  • Vereinfachte Massenspektren: Da die Glykane bereits geladen sind, wird die Bildung von Metallionen-Addukten ([M+Na]⁺, [M+K]⁺) unterdrückt. Dies führt zu einem einzigen, sauberen [M]⁺-Peak für jedes derivatisierte Glykan, was die Spektren erheblich vereinfacht und die eindeutige Zuordnung von Peaks erleichtert.[3][4]

  • Verbesserte Detektion niedermolekularer Glykane: Die Signalverstärkung ermöglicht den Nachweis von gering abundanten Glykan-Spezies, die sonst möglicherweise unentdeckt bleiben würden.[5]

  • Stabilisierung von Sialinsäuren: Die Derivatisierung trägt zur Stabilisierung labiler Sialinsäure-Reste bei und reduziert den Signalverlust während der Analyse.[4][9]

Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion.

Experimenteller Arbeitsablauf und Protokolle

Der gesamte Prozess, von der Gewebepräparation bis zur Datenanalyse, erfordert sorgfältige Durchführung, um reproduzierbare und qualitativ hochwertige Ergebnisse zu gewährleisten.

G Experimenteller Arbeitsablauf für MALDI-Imaging von N-Glykanen A 1. Gewebeschnitt (FFPE oder Gefrierschnitt) B 2. Entparaffinierung & Rehydrierung (nur FFPE) A->B C 3. Antigendemaskierung (optional, für FFPE) B->C D 4. On-Tissue N-Glykan-Freisetzung (PNGase F Applikation) C->D E 5. Inkubation D->E F 6. On-Tissue Derivatisierung (GRT-Lösung Applikation) E->F G 7. Inkubation F->G H 8. MALDI-Matrix Applikation G->H I 9. MALDI-IMS Datenakquise H->I J 10. Datenanalyse & Visualisierung I->J

Abbildung 2: Übersicht des Arbeitsablaufs für die On-Tissue-Derivatisierung.

Erforderliche Materialien und Reagenzien
Reagenz/MaterialSpezifikation/HerstellerZweck
GewebeschnitteFFPE oder gefroren, 10-12 µm dickProbenmaterial
ITO-beschichtete GlasobjektträgerLeitfähige ObjektträgerMALDI-Analyse
PNGase Fz.B. NEB (P0704)Enzymatische Freisetzung von N-Glykanen
Girard-Reagenz T (GRT)Sigma-Aldrich (135044)Derivatisierungsreagenz
Essigsäure (konzentriert)AnalysenreinKatalysator für Derivatisierung
2,5-Dihydroxybenzoesäure (DHB)MALDI-QualitätMALDI-Matrix
Acetonitril (ACN)HPLC- oder LC-MS-QualitätLösungsmittel
Trifluoressigsäure (TFA)LC-MS-QualitätLösungsmittelzusatz
Automatisierter Sprüherz.B. TM-Sprayer (HTX)Gleichmäßige Applikation von Enzym, GRT, Matrix
InkubationskammerFeuchte KammerKontrollierte Inkubation
MALDI-TOF MassenspektrometerInstrument für die BildgebungDatenakquise
Detailliertes Protokoll

Schritt 1: Vorbereitung der Gewebeschnitte

  • Bringen Sie 10-12 µm dicke Gewebeschnitte (FFPE oder gefroren) auf leitfähige ITO-Objektträger auf.

  • Für FFPE-Schnitte: Führen Sie eine Standard-Entparaffinierung durch (z.B. Xylol-Bäder), gefolgt von einer Rehydrierung durch eine absteigende Ethanolreihe (100%, 95%, 70%, 50%) bis zu deionisiertem Wasser.[10]

  • Antigendemaskierung (optional für FFPE): Führen Sie eine hitzeinduzierte Antigendemaskierung in einem geeigneten Puffer (z.B. Citratpuffer, pH 6.0) durch, um die Proteine zu denaturieren und die Zugänglichkeit der Glykosylierungsstellen zu verbessern.[10]

Schritt 2: On-Tissue N-Glykan-Freisetzung

  • Experteneinblick: Die vollständige Freisetzung der N-Glykane ist der kritischste Schritt für eine umfassende Glykomanalyse. PNGase F ist hochspezifisch und spaltet die Bindung zwischen dem innersten GlcNAc und dem Asparaginrest der Proteinkette.[11][12] Eine Denaturierung des Gewebes vor der Enzymapplikation ist entscheidend, da PNGase F auf nativen, gefalteten Proteinen nur schlecht oder gar nicht aktiv ist.[13][14]

  • Vorbereitung der PNGase F-Lösung: Bereiten Sie eine Lösung von 0,1 µg/µL PNGase F in einem geeigneten Puffer (z.B. 50 mM Ammoniumbicarbonat, pH 7,8) vor.

  • Enzym-Applikation: Tragen Sie die PNGase F-Lösung gleichmäßig mit einem automatisierten Sprühgerät auf den Gewebeschnitt auf. Ein typisches Volumen beträgt 0,5-1,0 mL für einen Standardobjektträger, aufgetragen in mehreren Durchgängen.

  • Inkubation: Inkubieren Sie die Objektträger in einer befeuchteten Kammer bei 37°C für 2-4 Stunden. Längere Inkubationszeiten können für bestimmte Gewebe erforderlich sein.[13]

Schritt 3: On-Tissue Derivatisierung mit Girard-Reagenz T

  • Experteneinblick: Die Reaktion wird unter leicht sauren Bedingungen durchgeführt, um die Bildung des Hydrazons zu katalysieren. Die Konzentration von GRT und Säure muss optimiert werden, um eine maximale Derivatisierungseffizienz ohne Gewebeschädigung zu erreichen.

  • Vorbereitung der GRT-Lösung: Lösen Sie GRT in 90:10 (v/v) Methanol:Essigsäure zu einer Endkonzentration von 50 mg/mL.

  • GRT-Applikation: Trocknen Sie die Objektträger nach der PNGase F-Inkubation kurz im Vakuum. Tragen Sie die GRT-Lösung gleichmäßig mit einem automatisierten Sprühgerät auf.

  • Inkubation: Inkubieren Sie die Objektträger in einer befeuchteten Kammer bei 60°C für 1 Stunde.

Schritt 4: MALDI-Matrix-Applikation und Datenakquise

  • Vorbereitung der Matrix-Lösung: Bereiten Sie eine gesättigte Lösung von 2,5-Dihydroxybenzoesäure (DHB) in 50:50 (v/v) Acetonitril:Wasser mit 0,1% TFA vor.

  • Matrix-Applikation: Tragen Sie die DHB-Matrixlösung gleichmäßig mit einem automatisierten Sprühgerät auf den derivatisierten Gewebeschnitt auf. Die Qualität der Matrixkristallisation ist entscheidend für die Signalqualität.

  • MALDI-IMS-Analyse: Führen Sie die Datenakquise auf einem MALDI-TOF-Massenspektrometer im positiven Ionen-Reflektor-Modus durch. Wählen Sie einen Massenbereich, der für N-Glykane relevant ist (z.B. m/z 800-4000). Die räumliche Auflösung sollte je nach experimenteller Fragestellung gewählt werden (typischerweise 50-100 µm).

Erwartete Ergebnisse und Dateninterpretation

Nach der Derivatisierung sollten die Massenspektren von den [M]⁺-Ionen der GRT-markierten Glykane dominiert werden. Ein Vergleich mit einem seriellen, nicht derivatisierten Schnitt zeigt die dramatischen Vorteile der Methode:

  • Signifikant höhere Signalintensitäten: Die Peaks der derivatisierten Glykane sind deutlich intensiver als die Natrium- oder Kalium-Addukte der nativen Glykane.

  • Sauberere Spektren: Das Fehlen von Metallionen-Addukten führt zu einem einzigen Peak pro Glykanstruktur, was die Identifizierung und Quantifizierung vereinfacht.

  • Erweiterte Glykom-Abdeckung: Gering abundante und hochmolekulare Glykane, die im nativen Spektrum nicht sichtbar waren, werden nachweisbar.[15][16]

Die resultierenden Ionenkarten können dann direkt mit histologischen Färbungen (z.B. H&E) des seriellen Schnitts korreliert werden, um die Verteilung spezifischer Glykanstrukturen bestimmten morphologischen Merkmalen zuzuordnen.[2]

Fehlersuche (Troubleshooting)

ProblemMögliche Ursache(n)Lösung(en)
Geringe oder keine Glykansignale Unvollständige N-Glykan-Freisetzung.Proteindenaturierung optimieren (z.B. längere Antigendemaskierung). PNGase F-Konzentration oder Inkubationszeit erhöhen.
Ineffiziente Derivatisierung.GRT-Lösung frisch ansetzen. pH-Wert der Reaktion überprüfen (sauer). Inkubationstemperatur und -zeit optimieren.
Hohe chemische Störsignale Überschüssiges GRT oder Matrix.Sprühparameter für GRT und Matrix optimieren, um eine Überapplikation zu vermeiden.
Schlechte räumliche Auflösung Diffusion von Analyten während der Inkubation.Inkubationszeiten minimieren. Sprühparameter optimieren, um die Tröpfchengröße zu reduzieren.
Schlechte Matrixkristallisation.Matrixkonzentration und Lösungsmittelzusammensetzung anpassen. Sprühparameter (Flussrate, Temperatur, Geschwindigkeit) optimieren.

Fazit

Die On-Tissue-Derivatisierung von N-Glykanen mit Girard-Reagenz T ist eine leistungsstarke und robuste Methode, die die Empfindlichkeit und Qualität von MALDI-Imaging-Analysen erheblich verbessert.[4][15] Durch die Einführung einer permanenten positiven Ladung überwindet diese Technik die grundlegenden Einschränkungen der Analyse nativer Glykane. Der hier beschriebene Arbeitsablauf bietet eine validierte Grundlage für Forscher, um die räumliche Glykomik in verschiedenen biologischen Systemen zu untersuchen und neue Einblicke in die Rolle der Glykosylierung bei Gesundheit und Krankheit zu gewinnen. Diese Methode hat das Potenzial, die Entdeckung von krankheitsspezifischen Glykan-Biomarkern direkt im histologischen Kontext zu beschleunigen.[16]

Referenzen

  • On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. PubMed. Verfügbar unter: --INVALID-LINK--

  • Highly Sensitive Spatial Glycomics at Near-Cellular Resolution by On-Slide Derivatization and Mass Spectrometry Imaging. Analytical Chemistry - ACS Publications. Verfügbar unter: --INVALID-LINK--

  • MALDI mass spectrometry imaging of N-linked glycans in cancer tissues. PMC - NIH. Verfügbar unter: --INVALID-LINK--

  • Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. PMC - NIH. Verfügbar unter: --INVALID-LINK--

  • Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. PubMed. Verfügbar unter: --INVALID-LINK--

  • On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. NIH. Verfügbar unter: --INVALID-LINK--

  • On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry - ACS Publications. Verfügbar unter: --INVALID-LINK--

  • Schematic diagram of the reaction between aldehydes and Girard's... ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Reducing sugar. Wikipedia. Verfügbar unter: --INVALID-LINK--

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. NIH. Verfügbar unter: --INVALID-LINK--

  • The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other α-dicarbonyl compounds. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Imaging of N-Linked Glycans from Formalin-Fixed Paraffin-Embedded Tissue Sections Using MALDI Mass Spectrometry. ACS Publications. Verfügbar unter: --INVALID-LINK--

  • PNGase F Protocol. NEB. Verfügbar unter: --INVALID-LINK--

  • Does anyone have any experience using “N-glycosidase F” to perform a deglycosylation of proteins extracted from animal tissues?. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Remove-iT PNGase F: Effective Release and Recovery of Neutral and Sialylated N-glycans. NEB. Verfügbar unter: --INVALID-LINK--

  • N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols. NIH. Verfügbar unter: --INVALID-LINK--

References

Application Notes and Protocols for the Environmental Analysis of Daminozide and its Degradation Product UDMH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-(Dimethylamino)acetohydrazide, more commonly known by its trade name Daminozide (or Alar), is a plant growth regulator previously used in agriculture to control the growth and enhance the appearance of fruits and ornamental plants.[1][2][3] Despite its agricultural benefits, regulatory and public concern has focused on its potential environmental fate and the toxicological profile of its primary hydrolysis and metabolic product, unsymmetrical dimethylhydrazine (UDMH).[4][5] UDMH is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2).[4]

Daminozide itself can be unstable in certain environmental matrices and during analysis, readily degrading to UDMH, particularly under acidic or heated conditions.[6][7] Therefore, robust environmental monitoring requires distinct analytical strategies to accurately quantify both the parent compound, Daminozide, and the more volatile and toxic degradant, UDMH.

This application note provides a comprehensive overview and detailed protocols for the extraction, derivatization, and analysis of Daminozide and UDMH in soil, based on established methodologies.[8][9] The core challenge in analyzing these compounds lies in their chemical properties: Daminozide is a polar, non-volatile hydrazide, while UDMH is a volatile and reactive small molecule. Direct analysis by standard chromatographic techniques is often inefficient. The protocols described herein overcome these challenges through chemical derivatization, a critical step that converts the analytes into forms that are more stable and amenable to gas chromatography (GC).

Principle of the Analytical Methods

The overall analytical strategy involves two separate workflows for the quantification of Daminozide and UDMH from a single soil sample.

2.1 Analysis of Daminozide: The quantification of Daminozide is predicated on its conversion to a less polar and more volatile derivative.

  • Extraction: Daminozide is first extracted from the soil matrix using a dilute acid solution (e.g., 0.01 N HCl), which effectively solubilizes the polar parent compound.

  • Derivatization: The extracted Daminozide is then derivatized with acetic anhydride. This reaction results in an intramolecular cyclization, converting Daminozide into N-dimethylaminosuccinimide, often referred to as "cyclic daminozide".[7][8] This derivative is significantly more volatile and thermally stable, making it ideal for GC analysis.

  • Detection: The resulting cyclic daminozide is quantified using a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (GC-NPD). The NPD is highly selective and sensitive for nitrogen-containing compounds, providing excellent signal-to-noise ratios for the target analyte while minimizing interference from other co-extracted matrix components.[8][10]

2.2 Analysis of Unsymmetrical Dimethylhydrazine (UDMH): The analysis of UDMH requires a different approach due to its higher volatility and reactivity.

  • Extraction & Distillation: UDMH is separated from the soil matrix through distillation, often under basic conditions which promote its volatilization.[11][12] This step effectively isolates the volatile UDMH from non-volatile matrix components.

  • Derivatization: The distilled UDMH is trapped in a solution and immediately derivatized to form a stable, less volatile product. A common and effective derivatizing agent is 2-nitrobenzaldehyde.[11] It reacts with UDMH to form a stable hydrazone (2-nitrobenzaldehyde dimethylhydrazone), which has excellent chromatographic properties.[11][13]

  • Detection: The UDMH-hydrazone derivative is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][12] The use of MS detection provides unequivocal identification based on the derivative's mass spectrum and allows for highly selective and sensitive quantification using Selected Ion Monitoring (SIM).[12]

Chemical Derivatization Reactions

cluster_daminozide Daminozide to Cyclic Daminozide cluster_udmh UDMH to Hydrazone Derivative Daminozide Daminozide (this compound) CyclicDaminozide Cyclic Daminozide (N-dimethylaminosuccinimide) Daminozide->CyclicDaminozide Intramolecular Cyclization AceticAnhydride Acetic Anhydride (CH₃CO)₂O AceticAnhydride->Daminozide AceticAcid Acetic Acid (Byproduct) CyclicDaminozide->AceticAcid UDMH UDMH (Unsymmetrical Dimethylhydrazine) Hydrazone 2-Nitrobenzaldehyde Dimethylhydrazone UDMH->Hydrazone Condensation (Hydrazone Formation) Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->UDMH Water Water (Byproduct) Hydrazone->Water

Caption: Key derivatization reactions for Daminozide and UDMH analysis.

Experimental Protocols

Disclaimer: These protocols are adapted from established methods and should be performed by trained chemical personnel in a properly equipped laboratory.[8][9] All necessary safety precautions, including the use of personal protective equipment (PPE), should be followed.

Protocol for Daminozide Analysis

3.1.1 Reagents and Materials

  • Daminozide analytical standard

  • Acetic anhydride

  • 0.01 N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Soil sample (homogenized)

  • Centrifuge tubes, vortex mixer, GC vials

3.1.2 Extraction and Derivatization Procedure

  • Sample Weighing: Weigh 20.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Fortification (for QC): For recovery and quality control samples, spike with a known concentration of Daminozide standard solution.

  • Extraction: Add 30 mL of 0.01 N HCl to the soil sample. Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Aqueous Phase Transfer: Carefully transfer the supernatant (aqueous extract) to a clean tube.

  • Derivatization: To the aqueous extract, add 5 mL of acetic anhydride. Mix thoroughly and allow the reaction to proceed for at least 10 minutes. This step converts Daminozide to cyclic daminozide.[8]

  • Neutralization & Extraction: Carefully neutralize the solution by adding sodium bicarbonate until effervescence ceases. Extract the cyclic daminozide by adding 10 mL of dichloromethane (DCM). Vortex for 2 minutes.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Drying: Transfer the lower DCM layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Final Solution: Transfer the dried DCM extract to a GC vial for analysis.

3.1.3 GC-NPD Instrumental Conditions

  • Instrument: Gas Chromatograph with Nitrogen-Phosphorus Detector (GC-NPD)

  • Column: 1.8 m x 2 mm (i.d.) packed column with 5% SP-100 on Chromosorb W 100/120, or equivalent.[9]

  • Injector Temperature: 200°C

  • Oven Program: Initial temperature 160°C for 8 min, then ramp to 180°C for 7 min.[9]

  • Detector Temperature: 250°C

  • Carrier Gas: Helium

  • Injection Volume: 2 µL

Protocol for UDMH Analysis

3.2.1 Reagents and Materials

  • UDMH analytical standard (or a certified standard of its 2-nitrobenzaldehyde derivative)

  • 2-Nitrobenzaldehyde

  • Methanol

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Distillation apparatus

  • Soil sample (homogenized)

3.2.2 Extraction, Distillation, and Derivatization Procedure

  • Sample Weighing: Weigh 50.0 g of homogenized soil into a distillation flask.

  • Fortification (for QC): For recovery samples, spike with a known concentration of UDMH standard solution.

  • Alkalinization: Add sufficient water to create a slurry, then add NaOH to raise the pH, facilitating the distillation of UDMH.

  • Distillation: Connect the flask to a distillation apparatus. Gently heat the slurry to distill the volatile UDMH.

  • Trapping & Derivatization: Collect the distillate in a receiving flask containing a solution of 2-nitrobenzaldehyde in methanol.[11] The UDMH in the distillate will react immediately upon contact to form the stable hydrazone derivative.

  • Extraction: Transfer the trapping solution to a separatory funnel and extract the hydrazone derivative with dichloromethane (DCM).

  • Drying and Concentration: Dry the DCM extract with anhydrous sodium sulfate and concentrate the solution to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Solution: Transfer the concentrated extract to a GC vial for analysis.

3.2.3 GC-MS Instrumental Conditions

  • Instrument: Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms, or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: Appropriate temperature program to resolve the 2-nitrobenzaldehyde dimethylhydrazone from matrix interferences.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the hydrazone derivative (e.g., m/z 164 for salicylaldehyde dimethylhydrazone).[12]

Method Performance and Data

The performance of these methods is critical for ensuring reliable environmental data. The following table summarizes typical performance characteristics based on EPA documentation.[9]

AnalyteMatrixMethodLOQ (ppm)LOD (ppm)Average Recovery (%)RSD (%)
Daminozide SoilGC-NPD1.0~0.354.0324.78
UDMH SoilGC-MS0.4~0.1110.7 - 120.7<20

Note on Daminozide Recovery: The lower recovery and higher RSD for Daminozide are attributed to its inherent instability in soil.[9] Despite this, the method is considered the best available for assessing its presence. The analysis of the more stable UDMH degradant provides a more robust measure of the total environmental burden originating from Daminozide.

Analytical Workflow Diagram

cluster_main Overall Analytical Workflow cluster_daminozide Daminozide Analysis cluster_udmh UDMH Analysis Sample Soil Sample Collection & Homogenization Split Sample->Split D_Extract Acid Extraction (0.01 N HCl) Split->D_Extract U_Distill Alkaline Distillation Split->U_Distill D_Deriv Derivatization (Acetic Anhydride) D_Extract->D_Deriv D_LLE Liquid-Liquid Extraction (DCM) D_Deriv->D_LLE D_GC GC-NPD Analysis D_LLE->D_GC Report Data Processing & Reporting D_GC->Report U_Deriv Derivatization (2-Nitrobenzaldehyde) U_Distill->U_Deriv U_LLE Liquid-Liquid Extraction (DCM) U_Deriv->U_LLE U_GC GC-MS Analysis U_LLE->U_GC U_GC->Report

Caption: Workflow for simultaneous analysis of Daminozide and UDMH in soil.

Conclusion and Field Insights

The accurate environmental assessment of this compound (Daminozide) contamination necessitates a dual-method approach that quantifies both the parent compound and its more toxic degradant, UDMH. The inherent instability of Daminozide in soil makes its direct analysis challenging, often resulting in lower recovery rates.[9] Therefore, the analysis of UDMH is a critical and often more reliable indicator of the historical use and environmental presence of Daminozide.

The derivatization steps are the cornerstone of both protocols, transforming the analytes into compounds with suitable volatility, stability, and chromatographic behavior for GC-based analysis. The choice of a selective detector—NPD for the nitrogen-rich Daminozide derivative and MS for the definitive confirmation of the UDMH derivative—ensures the high degree of sensitivity and specificity required for trace-level environmental analysis. Researchers and analytical professionals must implement rigorous quality control, including the use of fortified matrix spikes and blanks, to validate results and account for analyte losses during sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Girard's Reagent D Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to your comprehensive resource for mastering Girard's Reagent D (GRD) derivatization. This guide is structured to move beyond simple protocols, offering deep mechanistic insights and field-proven troubleshooting strategies to enhance the robustness and sensitivity of your analytical methods. We will address common challenges in a direct question-and-answer format, ensuring you have practical solutions at your fingertips.

Foundational Principles & FAQs

What is the core chemical principle behind Girard's Reagent D derivatization and why is it a go-to method for carbonyl analysis?

Girard's Reagent D, chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a chemical tool designed for "charge-tagging" molecules containing a ketone or aldehyde functional group.[1] The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the GRD hydrazide moiety on the electrophilic carbonyl carbon of the analyte.[2] This is an acid-catalyzed reaction that results in the formation of a stable hydrazone, effectively tagging the original molecule.[3][4]

The primary advantage and reason for its widespread use, particularly in mass spectrometry (MS), is that this process introduces a permanently charged quaternary ammonium group onto a previously neutral or poorly ionizable analyte.[3][5] This "pre-charged" derivative exhibits significantly enhanced ionization efficiency in electrospray ionization (ESI), leading to a substantial increase in detection sensitivity—often by one to two orders of magnitude.[5] This is especially critical for analyzing low-abundance ketosteroids and other carbonyl-containing biomarkers in complex biological matrices.[6][7]

GRD_Reaction_Mechanism Analyte Analyte (R-CO-R') Intermediate Hydrazone Intermediate Analyte->Intermediate + GRD GRD Girard's Reagent D (H₂N-NH-CO-CH₂-N⁺(CH₃)₃) GRD->Intermediate Product Charged Derivative (Analyte-Hydrazone-GRD) Intermediate->Product - H₂O (Dehydration) Water H₂O Catalyst H⁺ (Acid Catalyst) Catalyst->Intermediate Catalyzes

Caption: The acid-catalyzed formation of a charged hydrazone derivative.

Troubleshooting and Optimization Guide

My reaction yield is low and inconsistent. What are the first parameters I should investigate?

Low and variable yield is the most common issue encountered. It almost always points to suboptimal reaction conditions. The formation of the hydrazone is a delicate equilibrium that is highly dependent on several factors. A systematic, one-factor-at-a-time optimization is recommended.

Table 1: Critical Parameters for Derivatization Optimization

ParameterRecommended Starting PointRationale & CausalityTroubleshooting Insights
pH (Acid Catalyst) 5-10% Acetic Acid in solvent (v/v)The reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the hydrazide to attack.[3][4]Too much acid (pH < 3): Protonates the attacking hydrazine, neutralizing its nucleophilicity and stopping the reaction. Too little acid (pH > 6): The reaction rate will be impractically slow. Use a volatile acid like acetic or formic to avoid MS contamination.
Temperature 60 °CProvides the activation energy needed for the dehydration step (elimination of water) to form the final hydrazone.[7]For sterically hindered ketones or less reactive carbonyls, you may need to increase the temperature to 70-85°C.[1] Always be mindful of the thermal stability of your target analyte.
Reaction Time 15 - 60 minutesMost derivatizations of simple ketones are rapid.[5]If you suspect an incomplete reaction, perform a time-course experiment (e.g., sample at 15, 30, 60, and 120 min) to determine the point of maximum product formation.[3]
Reagent Molar Excess 100- to 1000-fold excessDrives the reaction equilibrium towards the product side, ensuring that even trace amounts of the analyte are derivatized.[3]An insufficient excess is a common cause of low yield for low-concentration analytes. However, a massive excess can complicate cleanup and lead to ion suppression in the MS source.
Solvent System Methanol or EthanolThe solvent must solubilize both the (often polar) Girard's reagent and the (often non-polar) analyte. Alcohols are a good starting point.[1][5]If your analyte has poor solubility in methanol, try a mixture of acetonitrile/methanol or add a small percentage of water to first dissolve the GRD before adding the analyte in an organic solvent.
I'm seeing significant ion suppression and a high baseline in my LC-MS analysis. How do I remove excess reagent?

This is a critical post-derivatization step. The large excess of the highly ionizable Girard's Reagent D will compete with your derivatized analyte for ionization in the ESI source, leading to signal suppression. Effective cleanup is mandatory.

Solid-Phase Extraction (SPE) is the most robust method. Since your derivatized analyte and the excess reagent are both positively charged, a simple cation exchange cleanup can be effective.

Workflow: Post-Derivatization Cleanup using Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: Wash the MCX cartridge with methanol, followed by an equilibration step with water. This activates the sorbent.

  • Load: Load your reaction mixture (diluted in a weak acidic buffer, e.g., 2% formic acid in water) onto the cartridge. Both the positively charged derivative and the excess GRD will be retained by the strong cation exchange mechanism.

  • Wash (Critical Step):

    • Wash 1: Use a weak acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

    • Wash 2: Use an organic solvent like methanol to remove non-polar interferences that may be retained by the reversed-phase backbone of the sorbent.

  • Elute: Elute the retained compounds using a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge on the analytes, releasing them from the sorbent.

  • Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.

SPE_Cleanup_Workflow Start Reaction Mixture (Derivative + Excess GRD) Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash_Acid 3a. Wash (Aqueous Acid) Removes neutral/acidic matrix Load->Wash_Acid Wash_Organic 3b. Wash (Organic) Removes non-polar matrix Wash_Acid->Wash_Organic Elute 4. Elute (5% NH₄OH in Methanol) Wash_Organic->Elute Analyze 5. Evaporate & Analyze Elute->Analyze

Caption: A robust SPE workflow for purifying Girard's D derivatives.

Should I be concerned about the stability of the reagent and the final derivatives?

Yes. Girard's reagents are hygroscopic and can degrade over time.

  • Reagent Stability: Store solid Girard's Reagent D in a desiccator at the recommended temperature (typically 4°C).[8] It is highly recommended to prepare reagent solutions fresh for each experiment. Aqueous stock solutions are particularly unstable and should be used within a day.[8]

  • Derivative Stability: The resulting hydrazone bond is generally stable under acidic to neutral conditions. However, it can be susceptible to hydrolysis under strongly basic conditions or over extended periods at room temperature. For quantitative studies, it is best to analyze samples promptly after derivatization or store them at -20°C or -80°C to prevent degradation.[8]

Validated Experimental Protocol

Protocol: Derivatization of Ketosteroids in Serum for LC-HRMS Analysis

This protocol is adapted from established methods and provides a robust starting point for sensitive steroid quantification.[7]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of serum, add 20 µL of an internal standard solution (containing stable isotope-labeled versions of your target steroids) in methanol. b. Add 400 µL of water and 5 µL of 1 M HCl to acidify. c. Add 1.4 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 10 minutes. d. Transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen.

2. Derivatization a. Reconstitute the dried extract in 200 µL of a 10% acetic acid in methanol solution.[7] b. Add 20 µL of a freshly prepared 1 mg/mL Girard's Reagent D solution in water.[7] c. Vortex briefly to mix. d. Incubate the reaction at 60°C for 30-60 minutes in a sealed vial to prevent evaporation.[7]

3. Post-Reaction Cleanup a. After incubation, cool the sample to room temperature. b. Evaporate the sample to dryness under nitrogen. c. Reconstitute the residue in 100 µL of 50:50 methanol:water for direct injection or in a suitable buffer for SPE cleanup as described in the troubleshooting guide above.[7]

4. LC-MS/MS Analysis a. Perform chromatographic separation on a C18 or biphenyl column suitable for steroid analysis. b. In the mass spectrometer (positive ion mode), monitor for the specific precursor-to-product ion transitions corresponding to your derivatized analytes. A characteristic neutral loss of the trimethylamine group (59 Da) is often a high-intensity, specific fragmentation pathway for GRD derivatives.[9]

References

Technical Support Center: Preventing Side Reactions During Carbonyl Labeling with Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible bioconjugation is paramount to your research. This guide provides in-depth troubleshooting for one of the most common and versatile bioconjugation techniques: the formation of a hydrazone bond between a carbonyl-containing molecule and a hydrazide-functionalized label or protein. While seemingly straightforward, this reaction is susceptible to several side reactions that can compromise yield, purity, and conjugate stability. Here, we address your most pressing questions with scientifically-grounded explanations and actionable protocols.

Section 1: Understanding and Troubleshooting Core Reaction Failures

Question 1: My labeling efficiency is unexpectedly low. What are the primary factors I should investigate?

Low labeling efficiency is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent integrity. Let's break down the most common culprits.

A. Suboptimal pH is the most likely cause. The formation of a hydrazone is a pH-dependent condensation reaction.[1] The mechanism involves a nucleophilic attack of the hydrazide on the carbonyl carbon, followed by an acid-catalyzed dehydration of the tetrahedral intermediate.[1][2] This creates a delicate balance:

  • If the pH is too high (neutral to basic): The dehydration step, which is often the rate-limiting step at neutral pH, is inefficient.[3][4]

  • If the pH is too low: The hydrazide nucleophile becomes protonated and is no longer available to attack the carbonyl.[1][3]

For most hydrazone formations, the "sweet spot" is a mildly acidic pH of approximately 4.5 to 5.5.[3][5][6] Working outside this range is a primary reason for low yields.

Experimental Protocol: Optimizing Reaction pH

Objective: To determine the optimal pH for your specific carbonyl and hydrazide pair.

Materials:

  • Your carbonyl-containing biomolecule

  • Your hydrazide labeling reagent

  • A series of buffers with varying pH (e.g., 0.1 M sodium acetate buffers at pH 4.5, 5.0, and 5.5)

  • Quenching buffer (if necessary)

  • Analytical tools for assessing labeling efficiency (e.g., SDS-PAGE, UV-Vis spectroscopy, HPLC, Mass Spectrometry)

Procedure:

  • Prepare identical reaction mixtures in each of the different pH buffers. Ensure all other parameters (reagent concentrations, temperature, reaction time) are constant.

  • Initiate the labeling reaction.

  • At various time points, take aliquots from each reaction.

  • Quench the reaction in the aliquots if necessary.

  • Analyze the aliquots to determine the extent of conjugation.

  • Plot the labeling efficiency against pH to identify the optimal condition.

B. Inefficient Carbonyl Generation If you are labeling a glycoprotein, you are likely generating aldehyde groups by oxidizing vicinal diols in the sugar moieties with sodium meta-periodate.[7][8] Incomplete oxidation will naturally lead to low labeling.

  • Insufficient Periodate: Ensure you are using a sufficient molar excess of fresh sodium meta-periodate.

  • Reaction Time: The oxidation reaction is typically fast, but ensure you are allowing enough time for it to go to completion (usually 15-30 minutes at room temperature in the dark).[9]

  • Quenching and Purification: It is critical to quench the periodate reaction (e.g., with ethylene glycol) and remove excess periodate and quenching reagent before adding your hydrazide.[9][10] Failure to do so can lead to unwanted side reactions.

C. Sub-optimal Molar Ratio of Reactants To drive the reaction towards product formation, it's common to use a molar excess of the labeling reagent.[6] If your biomolecule is precious, using a 10 to 20-fold molar excess of the hydrazide is a good starting point.[6]

Section 2: Identifying and Preventing Specific Side Reactions

Question 2: I'm observing unexpected byproducts in my final sample. What are the likely side reactions, and how can I prevent them?

The appearance of unexpected species in your final product is a clear indicator of side reactions. Here are the most common ones and how to mitigate them.

A. Oxidation of the Hydrazide Reagent Hydrazides, and their parent compounds, hydrazines, are susceptible to oxidation, which can be accelerated by atmospheric oxygen and the presence of metal ions.[11] This oxidation can lead to the formation of reactive radical species or N,N'-diacylhydrazines, which are unreactive towards carbonyls.[11][12][13]

Prevention Strategies:

  • Use High-Purity Reagents: Start with fresh, high-quality hydrazide reagents.

  • Degas Buffers: For particularly sensitive applications, de-gas your reaction buffers to remove dissolved oxygen.

  • Work Under Inert Atmosphere: In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

  • Chelate Metal Ions: If you suspect metal ion contamination in your buffers, consider adding a chelating agent like EDTA.

B. Formation of Azines If the hydrazone formed is from hydrazine itself (rather than a substituted hydrazide), it can react with a second molecule of the carbonyl compound to form an azine.[14]

Prevention:

  • This is generally less of a concern when using substituted hydrazides for bioconjugation. However, if you are using a simple hydrazine, controlling the stoichiometry is key.

C. Reaction with Other Nucleophiles While the reaction of hydrazides with carbonyls is highly chemoselective, under certain conditions, other nucleophilic groups on a biomolecule could potentially react. For instance, it has been reported that the N-terminal histidine of a specific peptide sequence can attack the hydrazide carbonyl.[15][16]

Prevention:

  • This is a rare side reaction but highlights the importance of thorough characterization of your conjugate, especially when working with a new biomolecule. Mass spectrometry is an invaluable tool for confirming the site of labeling.

Workflow for Troubleshooting Side Reactions

G start Unexpected Byproducts Observed q1 Is the hydrazide reagent fresh and stored properly? start->q1 s1 Consider hydrazide oxidation. Use fresh reagent, degas buffers, consider inert atmosphere. q1->s1 No q2 Is the reaction stoichiometry controlled? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Possible azine formation. Adjust molar ratios. q2->s2 No q3 Is the site of labeling confirmed? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Potential reaction with other nucleophiles. Characterize with Mass Spectrometry. q3->s3 No end_node Purified Conjugate q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Section 3: Ensuring Conjugate Stability

Question 3: My purified hydrazone conjugate appears to be degrading over time. Why is this happening, and how can I improve its stability?

The stability of the hydrazone bond is a critical consideration, particularly for applications in drug delivery, such as antibody-drug conjugates (ADCs), where the linkage must remain stable in circulation but cleave in the acidic environment of a tumor or lysosome.[14][17]

A. Hydrolysis of the Hydrazone Bond Hydrazone bonds are susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent.[14][18] They are more labile in acidic conditions and generally more stable at neutral pH.[17][19] However, even at physiological pH (around 7.4), slow hydrolysis can occur.[17]

Factors Influencing Hydrolytic Stability:

  • Structure of the Carbonyl Precursor: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[17]

  • Structure of the Hydrazide Precursor: Electron-donating groups on the hydrazide can increase stability, while electron-withdrawing groups can decrease it.[17] Acylhydrazones are typically more resistant to hydrolysis at neutral pH than simple hydrazones.[17]

Linkage TypeRelative Stability at Neutral pH
Aliphatic Aldehyde HydrazoneLower
Aromatic Aldehyde HydrazoneHigher[17]
AcylhydrazoneGenerally higher than simple hydrazones[17]
OximeGenerally higher than hydrazones[18][20]

B. Strategies to Enhance Stability

  • Structural Modification: If hydrolytic instability is a major issue, consider using an aromatic aldehyde or an acylhydrazide in your labeling strategy. For applications requiring very high stability, an oxime linkage, formed from an aminooxy group and a carbonyl, is a more stable alternative to a hydrazone.[18][20]

  • Reduction of the Hydrazone Bond: The C=N double bond of the hydrazone can be reduced to a more stable single bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[21] This creates a stable alkylhydrazide linkage.

Experimental Protocol: Reductive Amination of a Hydrazone Conjugate

Objective: To increase the stability of a hydrazone conjugate by reducing the hydrazone bond.

Materials:

  • Purified hydrazone conjugate

  • Sodium cyanoborohydride (NaCNBH₃) solution (prepare fresh)

  • Reaction buffer (the same buffer used for the conjugation is often suitable)

  • Purification tools (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • To your purified hydrazone conjugate solution, add a molar excess of freshly prepared NaCNBH₃. A 10 to 50-fold excess is a typical starting point.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the reduced conjugate from excess reducing agent and byproducts using an appropriate method like size-exclusion chromatography.

  • Characterize the final product to confirm the reduction and assess its stability over time compared to the unreduced conjugate.

Section 4: The Role of Catalysts

Question 4: I've heard that aniline can be used as a catalyst. When should I consider using it, and are there any drawbacks?

Aniline and its derivatives can act as nucleophilic catalysts to accelerate the rate of hydrazone and oxime formation, especially at neutral pH where the reaction can be slow.[22][23][24][25]

Mechanism of Aniline Catalysis: Aniline first reacts with the aldehyde to form a more reactive Schiff base intermediate.[26] This intermediate is then more susceptible to attack by the hydrazide, leading to the formation of the hydrazone and regeneration of the aniline catalyst.[26]

G cluster_0 Catalytic Cycle Aldehyde Aldehyde SchiffBase Reactive Schiff Base Intermediate Aldehyde->SchiffBase + Aniline Aniline Aniline Catalyst SchiffBase->Aldehyde - Aniline Hydrazone Hydrazone Product SchiffBase->Hydrazone + Hydrazide Hydrazide Hydrazide Hydrazone->Aniline Releases Hydrazone->SchiffBase - Hydrazide

Caption: Simplified mechanism of aniline catalysis in hydrazone formation.

When to Use a Catalyst:

  • When labeling at or near neutral pH (e.g., for live-cell labeling).[25][27]

  • When working with low concentrations of reactants.[22]

  • When using ketones, which are generally less reactive than aldehydes.[23]

Potential Drawbacks:

  • Toxicity: Aniline is toxic, which can be a concern for in vivo applications.

  • Side Reactions: While generally effective, the introduction of another reactive species could potentially lead to unforeseen side reactions in complex biological systems.

Several research groups have developed more efficient organocatalysts for hydrazone and oxime ligation that may offer advantages over aniline in certain applications.[23][25]

Section 5: Purification and Analysis

Question 5: What are the best methods for purifying my hydrazone conjugate and confirming successful labeling?

Purification: The goal of purification is to remove unreacted labeling reagent, byproducts, and any catalysts. The choice of method depends on the size difference between your conjugate and the contaminants.

  • Size-Exclusion Chromatography (SEC): Highly effective for separating larger biomolecules from smaller unreacted reagents.[9]

  • Dialysis: A common and gentle method for removing small molecules.[9]

  • Spin Columns: Convenient for rapid buffer exchange and removal of small molecules from smaller sample volumes.[9]

  • Reverse-Phase Chromatography (HPLC): Can be used for purification, but care must be taken as the acidic conditions and stationary phase can sometimes lead to hydrazone hydrolysis.[28] Using a mobile phase doped with a small amount of base (e.g., triethylamine) can help mitigate this.[28]

Analysis and Characterization:

  • UV-Vis Spectroscopy: If your label has a distinct absorbance, you can use UV-Vis to determine the degree of labeling (DOL).

  • SDS-PAGE: A simple way to visualize the increase in molecular weight of your protein after conjugation.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the amount of conjugate.[29]

  • Mass Spectrometry (MS): The gold standard for confirming the identity of your conjugate and determining the precise mass, which verifies the number of labels attached.[2] It can also be used to identify the location of the modification.

By carefully considering these factors and employing systematic troubleshooting, you can significantly improve the success rate of your carbonyl-hydrazide labeling experiments.

References

Technical Support Center: Stability of 2-(Dimethylamino)acetohydrazide Derivatives for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(dimethylamino)acetohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile derivatizing agent in their analytical workflows. Here, we synthesize field-proven insights and foundational scientific principles to address common stability challenges, ensuring the accuracy and reproducibility of your experimental results.

Introduction: The Role of this compound

This compound, a Girard's Reagent T analog, is a crucial derivatization agent, primarily used to enhance the ionization efficiency and stability of carbonyl-containing molecules, most notably sialic acids in glycan analysis. Sialic acids are notoriously labile and prone to loss during sample preparation and mass spectrometry (MS) analysis.[1][2] Derivatization converts the carboxylic acid group of sialic acid into a stable amide-like linkage (a hydrazide derivative), preventing this loss and neutralizing the negative charge, which improves detection in positive-ion mode MS.[1][3] However, the stability of the resulting derivative is paramount and is influenced by several experimental factors. This guide provides a comprehensive overview of these factors and offers solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

The main stability issue is the potential for hydrolysis of the newly formed hydrazone or amide-like bond. This bond can be susceptible to cleavage under certain pH, temperature, and storage conditions, which would reverse the derivatization reaction. This degradation leads to a loss of signal for the derivatized analyte and the reappearance of the underivatized form, compromising quantitative accuracy.

Q2: How does pH impact the stability of these derivatives?

The pH of the solution is the most critical factor governing the stability of hydrazide-based derivatives.

  • Acidic Conditions (pH < 4): While the derivatization reaction itself often requires acidic conditions (e.g., pH 2.5-4.5) to activate the carboxyl group with reagents like EDC, prolonged exposure to strong acid can accelerate the hydrolysis of the resulting hydrazone linkage.[1][4]

  • Neutral to Slightly Acidic Conditions (pH 5-7): The stability of hydrazide and hydroxylamine-based glycoconjugates significantly increases as the pH approaches neutrality.[4][5] This is the optimal pH range for the storage of derivatized samples.

  • Alkaline Conditions (pH > 8): Basic conditions can also promote degradation. Amide bonds, which are structurally similar to the linkage formed, are known to be unstable under strong alkaline conditions, leading to hydrolysis.[6][7]

Q3: What role does temperature play in the stability of derivatized samples?

As with most chemical reactions, temperature accelerates the rate of degradation. For optimal stability, derivatized samples should be stored at low temperatures. Long-term storage should always be at -20°C or, preferably, -80°C. For short-term storage, such as in an autosampler, maintaining the samples at 4°C is crucial.[8] Avoid repeated freeze-thaw cycles, as this can introduce variability and promote degradation.

Q4: What are the visible signs of sample or reagent degradation?
  • For the Reagent: Discoloration of the solid this compound reagent or the presence of clumps may indicate moisture absorption and degradation.

  • For Derivatized Samples: In analytical runs (e.g., HPLC or MS), signs of degradation include a decrease in the peak area of the derivatized analyte over time, an increase in the peak corresponding to the underivatized analyte, or the appearance of new, unexpected peaks in the chromatogram or mass spectrum.

Q5: How should the this compound reagent and derivatized samples be stored?
  • Reagent Storage: this compound is hygroscopic and should be stored in a desiccator at room temperature or as recommended by the manufacturer. Ensure the container is tightly sealed to prevent moisture ingress.

  • Derivatized Sample Storage:

    • Short-Term (e.g., < 24 hours): Store at 4°C in a sealed vial.

    • Long-Term (e.g., > 24 hours): Flash-freeze and store at -80°C. If possible, lyophilize the sample to a dry powder for maximum long-term stability before storing at -80°C.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing the causal logic and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Derivatization Efficiency 1. Reagent Degradation: The this compound or coupling agent (e.g., EDC) has been compromised by moisture. 2. Incorrect pH: The reaction pH is outside the optimal range (typically 2.5-4.5) for carbodiimide-mediated coupling. 3. Sample Matrix Interference: Components in the sample matrix may be quenching the reaction.[9] 4. Insufficient Incubation: The reaction time is too short for complete derivatization.1. Use fresh, high-quality reagents. Store them under desiccated conditions. 2. Carefully prepare buffers and verify the pH of the reaction mixture before adding coupling agents. 3. Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. 4. Optimize the reaction time. Monitor the reaction progress by analyzing aliquots at different time points.[10]
Inconsistent Results / Poor Reproducibility 1. Variable Sample Degradation: Samples are degrading at different rates in the autosampler or during processing. 2. Incomplete Reaction: The derivatization reaction is not going to completion consistently across all samples. 3. Pipetting Errors: Inaccurate measurement of small reagent volumes.1. Ensure the autosampler is temperature-controlled (set to 4°C). Analyze samples promptly after derivatization.[8] 2. Increase the molar excess of the derivatization and coupling reagents. Ensure thorough mixing. 3. Prepare a master mix of reagents to add to each sample to minimize variability. Use calibrated pipettes.
Appearance of Unexpected Peaks 1. Side Reactions: The derivatizing agent is reacting with other carbonyl-containing impurities (e.g., aldehydes from excipients like PEG or Polysorbate).[11] 2. Hydrolysis: The peak may correspond to the original, underivatized analyte due to degradation of the derivative. 3. Reagent Artifacts: Excess reagent or byproducts from the coupling reaction.1. Ensure solvents and buffers are of high purity. If analyzing formulations, run excipient-only blanks. 2. Check the pH and storage conditions of your samples. Re-analyze a freshly prepared sample to confirm. 3. Include a sample cleanup step after derivatization (e.g., HILIC SPE) to remove excess reagents before analysis.
Loss of Sialic Acid During Analysis 1. Incomplete Derivatization: Not all sialic acid residues were successfully derivatized, leaving them susceptible to loss.[12] 2. In-Source Decay (MS): Even with derivatization, harsh ionization conditions in the mass spectrometer can cause some fragmentation. 3. Hydrolysis Post-Derivatization: The derivative is degrading back to the unstable free sialic acid form.1. Optimize the derivatization protocol. A study by Toyoda et al. highlights that amidation with acetohydrazide can completely modify both α2,3- and α2,6-linked sialic acids.[12] 2. Soften ionization parameters in the mass spectrometer (e.g., lower collision energy). Amide derivatives are generally more stable than ester derivatives during collisional activation.[1] 3. Strictly control pH and temperature post-derivatization. Buffer samples to a pH between 5 and 7.
Stability Data Summary

The stability of hydrazone linkages formed from hydrazide derivatives is highly dependent on pH. The following table summarizes the general relationship observed for hydrazide-based glycoconjugates.

pH Condition Relative Stability Half-Life Primary Degradation Pathway
4.0 LowHours to Days[4][5]Acid-catalyzed hydrolysis
5.0 ModerateDays to Weeks[4][5]Hydrolysis
6.0 HighWeeks to Months[4][5]Minimal hydrolysis

Note: Half-life values are illustrative and depend on the specific molecular structure, temperature, and buffer composition.

Visualizations & Protocols

Key Workflow & Stability Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Glycan_Release 1. Glycan Release (e.g., PNGase F) Sample_Cleanup1 2. Initial Cleanup (e.g., SPE) Glycan_Release->Sample_Cleanup1 Reaction_Setup 3. Add Sample, Buffer (pH 2.5-4.5), and 2-(DMA)acetohydrazide Sample_Cleanup1->Reaction_Setup Activation 4. Add Coupling Agent (EDC) Incubate (e.g., 2h, RT) Reaction_Setup->Activation Sample_Cleanup2 5. Post-Reaction Cleanup (Remove excess reagents) Activation->Sample_Cleanup2 Analysis 6. LC-MS/MS Analysis (Store samples at 4°C) Sample_Cleanup2->Analysis

Caption: Experimental workflow for glycan derivatization.

Stability_Factors cluster_pH pH Effects cluster_Temp Temperature Effects Derivative Derivative Stability pH pH Derivative->pH Temp Temperature Derivative->Temp Time Storage Time Derivative->Time Matrix Sample Matrix Derivative->Matrix pH_acid < 4 (Low Stability) pH_neutral 5 - 7 (High Stability) pH_alkaline > 8 (Low Stability) Temp_high > 25°C (Rapid Degradation) Temp_low ≤ 4°C (Slow Degradation) Temp_frozen ≤ -20°C (Optimal Stability)

Caption: Key factors influencing derivative stability.

Experimental Protocols
Protocol 1: Quantitative Derivatization of Sialic Acids

This protocol is adapted from methodologies designed to achieve complete modification of sialic acid residues.[12]

  • Sample Preparation: Start with 5-200 µg of glycoprotein or an equivalent amount of released glycans in purified water.

  • Reagent Preparation:

    • Prepare a 50 mM solution of this compound in water.

    • Prepare a 100 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water. Prepare this solution immediately before use as EDC is moisture-sensitive.

    • Prepare a 200 mM HCl solution for pH adjustment.

  • Derivatization Reaction: a. To your sample, add the this compound solution to a final concentration of approximately 25 mM. b. Carefully adjust the pH of the mixture to 2.5 by adding small aliquots of the 200 mM HCl solution. c. Initiate the reaction by adding the freshly prepared EDC solution to a final concentration of 10 mM. d. Vortex the mixture gently and incubate at room temperature for 2 hours.

  • Post-Reaction Cleanup: a. After incubation, remove excess reagents using a HILIC-based solid-phase extraction (SPE) cartridge. b. Elute the derivatized glycans. c. Lyophilize the sample to dryness.

  • Storage and Analysis: a. Reconstitute the dried sample in an appropriate solvent for analysis (e.g., 50% acetonitrile/water with 0.1% formic acid). b. Transfer to an autosampler vial. If not analyzing immediately, store the lyophilized powder or the reconstituted sample at -80°C.

Protocol 2: Assessing Short-Term Stability (Autosampler Stability)

This protocol helps determine the stability of your derivatized analyte under the conditions of your analytical run.

  • Prepare Quality Control (QC) Samples: Prepare a batch of at least 12 QC samples at a low and high concentration by spiking your analyte into a representative blank matrix and performing the derivatization as per Protocol 1.

  • Establish T=0 Reference: Immediately analyze three replicates of the low and high QC samples. This serves as your baseline (T=0) measurement.

  • Simulate Run Conditions: Place the remaining QC samples in the autosampler, maintained at the same temperature as your analytical runs (e.g., 4°C).

  • Analyze at Time Points: Analyze three replicates of each QC level at predetermined time points throughout the expected duration of a typical analytical run (e.g., 8 hours, 16 hours, 24 hours).

  • Data Evaluation: a. Calculate the mean response (e.g., peak area) for the QC samples at each time point. b. Compare the mean response at each time point to the mean response at T=0. c. The derivative is considered stable if the mean response at each time point is within ±15% of the T=0 response.[8]

References

Technical Support Center: Overcoming Matrix Effects in Biological Samples with Girard's Reagent D

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Girard's Reagent D. This guide is designed for researchers, scientists, and drug development professionals who are leveraging chemical derivatization to enhance the analysis of carbonyl-containing compounds in complex biological matrices. As Senior Application Scientists, we have compiled our field-proven insights and best practices to help you navigate the challenges of LC-MS analysis and achieve robust, reproducible results.

The Challenge: Understanding and Identifying Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components within a biological sample apart from the analyte of interest.[1] These components, such as salts, lipids, and proteins, can co-elute with your target analyte and interfere with its ionization process in the mass spectrometer's source, a phenomenon known as the matrix effect.[2][3] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[4]

Matrix effects are a primary cause of:

  • Poor assay reproducibility and reliability.

  • Inaccurate quantification due to signal suppression.[5]

  • Reduced sensitivity, preventing the detection of low-abundance analytes.[4]

A key challenge is that many low-abundance, biologically crucial molecules, such as ketosteroids and aldehydes, ionize poorly and are particularly susceptible to these matrix interferences.[6][7] Chemical derivatization is a powerful strategy to overcome these limitations.[8][9]

The Solution: Girard's Reagent D Derivatization

Girard's Reagent D (N,N-Dimethylglycine hydrazide dihydrochloride) is a chemical derivatization agent designed to specifically target and react with carbonyl functional groups (ketones and aldehydes).[10]

How It Works: The Principle of "Charge-Tagging"

The core of Girard's Reagent D's efficacy lies in its unique structure. It contains a hydrazide group that reacts with the carbonyl group of an analyte to form a stable hydrazone.[11] Crucially, the other end of the reagent features a pre-charged quaternary ammonium moiety.[12]

This "charge-tagging" process fundamentally alters the physicochemical properties of the analyte in three beneficial ways:

  • Dramatically Enhanced Ionization: The permanent positive charge ensures efficient ionization in positive-ion electrospray ionization (ESI), significantly boosting the MS signal, often by one to two orders of magnitude.[13]

  • Mitigation of Matrix Suppression: By attaching a highly ionizable tag, the derivatized analyte's signal becomes less dependent on the surrounding chemical environment in the ESI droplet, making it more robust against co-eluting matrix components that cause suppression.[7]

  • Improved Chromatography: The derivatization increases the polarity of the analyte, which can improve chromatographic retention and resolution on reverse-phase columns.[7]

Visualizing the Mechanism

The following diagram illustrates the reaction between a generic ketosteroid and Girard's Reagent D.

Girard Reaction Girard's Reagent D Derivatization Mechanism Ketosteroid Analyte (Ketosteroid) R-C(=O)-R' Hydrazone Derivatized Analyte (Hydrazone) R-C(=NNHC(=O)CH₂N⁺(CH₃)₂)-R' Ketosteroid->Hydrazone + Girard's Reagent D (Weakly Acidic Conditions) GirardD Girard's Reagent D (CH₃)₂N⁺CH₂C(=O)NHNH₂ Water H₂O

Caption: Reaction of a carbonyl group with Girard's Reagent D to form a charged hydrazone.

Experimental Workflow & Protocols

This section provides a comprehensive, step-by-step guide for implementing Girard's Reagent D derivatization in your laboratory.

Overall Experimental Workflow

The diagram below outlines the complete workflow, from sample preparation to data acquisition.

Workflow Sample 1. Biological Sample (e.g., 100 µL Plasma/Serum) Spike 2. Spike IS (Stable Isotope-Labeled Analyte) Sample->Spike Extraction 3. Protein Precipitation & LLE (e.g., MTBE or Ethyl Acetate) Spike->Extraction Drydown1 4. Evaporate to Dryness (Nitrogen Stream, ≤ 40°C) Extraction->Drydown1 Derivatization 5. Derivatization Reaction (Add Girard's Reagent D Solution) Drydown1->Derivatization Incubate 6. Incubate (e.g., 60°C for 15-30 min) Derivatization->Incubate Drydown2 7. Evaporate to Dryness Incubate->Drydown2 Reconstitute 8. Reconstitute (Mobile Phase A/B) Drydown2->Reconstitute Analysis 9. LC-MS/MS Analysis (Positive ESI Mode) Reconstitute->Analysis

References

Technical Support Center: Troubleshooting Incomplete Derivatization with 2-(Dimethylamino)acetohydrazide (DMAH)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Dimethylamino)acetohydrazide (DMAH), also known as N,N-Dimethylglycinehydrazide. This document is designed for researchers, scientists, and drug development professionals who utilize DMAH for the derivatization of carbonyl-containing compounds (aldehydes and ketones). Incomplete derivatization can be a significant roadblock in analytical workflows, leading to inaccurate quantification and lost time. This guide provides a structured, logic-driven approach to not only solve common issues but also to fundamentally understand the reaction, enabling you to proactively optimize your methods for robust and reproducible results.

Section 1: The Fundamentals - Why Use DMAH and How Does It Work?

Before troubleshooting, it is crucial to understand the purpose and mechanism of the derivatization. This foundational knowledge informs every optimization decision.

Q1: What is the primary purpose of derivatizing my sample with DMAH?

Derivatization with DMAH is a chemical modification strategy employed to enhance the analytical detection of aldehydes and ketones, particularly in the context of Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The core benefits are:

  • Enhanced Mass Spectrometry Response: The key feature of DMAH is its dimethylamino group.[2] This group has a high proton affinity and is readily ionized (protonated) in the electrospray ionization (ESI) source of a mass spectrometer. This process, often called "charge-tagging," converts neutral or poorly ionizable carbonyl compounds into derivatives with a permanent or easily acquired positive charge, dramatically increasing their signal intensity and sensitivity.[3][4][5][6]

  • Improved Chromatographic Behavior: Derivatization increases the molecular weight and often alters the polarity of the original analyte. This can improve retention on reversed-phase columns and enhance separation from interfering components within a complex sample matrix.[1][7]

  • Increased Analyte Stability: The resulting hydrazone derivative is typically more stable than the parent aldehyde or ketone, which can be advantageous during sample storage and analysis.[1]

Q2: What is the chemical mechanism of the DMAH derivatization reaction?

The reaction is a classic nucleophilic addition-elimination, also known as a condensation reaction, which results in the formation of a stable hydrazone.[8][9]

  • Nucleophilic Attack: The terminal nitrogen atom of the DMAH hydrazide group (-NH2) is nucleophilic and attacks the electrophilic carbon atom of the analyte's carbonyl group (C=O).[10]

  • Intermediate Formation: This forms an unstable tetrahedral intermediate.

  • Elimination (Dehydration): The intermediate rapidly eliminates a molecule of water to form a new, stable carbon-nitrogen double bond (C=N).[11][12]

This reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. However, excessively acidic conditions (e.g., pH < 3) will protonate the DMAH reagent itself, neutralizing its nucleophilicity and inhibiting the reaction. This makes pH a critical parameter to control.

Matrix_Effects cluster_0 Scenario A: Reaction Interference cluster_1 Scenario B: Ion Suppression a1 Analyte + DMAH + Matrix Components a2 Matrix consumes DMAH or alters reaction pH a1->a2 a3 INCOMPLETE REACTION (Low Product Formation) a2->a3 a4 Low Signal in MS a3->a4 b1 Analyte + DMAH (Reaction is Complete) b2 Product co-elutes with Matrix Components from LC Column b1->b2 b3 Matrix interferes with ionization in MS source b2->b3 b4 Low Signal in MS b3->b4

References

Technical Support Center: Effective Removal of Excess Derivatizing Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical step of removing excess derivatizing reagent from your samples. Proper removal is paramount for achieving accurate, reproducible, and interference-free analytical results.[1] This resource is designed to help you navigate common challenges and optimize your sample preparation workflow.

General Troubleshooting Guide

This section addresses common problems encountered during the removal of excess derivatizing reagents, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why am I seeing a large, broad peak at the beginning of my chromatogram that is obscuring my analytes of interest?

A: This is a classic sign of interference from excess derivatizing reagent or its byproducts.[2] To ensure a complete reaction, derivatizing agents are often used in excess, and if not removed, they can saturate the detector or co-elute with your target analytes.[2]

  • Potential Cause: Inefficient removal of the excess reagent.

  • Solution: Re-evaluate your cleanup method. Depending on the chemical properties of your analyte and the reagent, consider optimizing your current method (e.g., adjusting solvent volumes in Liquid-Liquid Extraction) or switching to a more effective technique like Solid-Phase Extraction (SPE) for more selective removal.[3]

Q2: My analyte recovery is low and inconsistent after the cleanup step. What could be the cause?

A: Low and variable recovery often points to issues with the chosen cleanup method being too aggressive or not optimized for your specific analyte.[4]

  • Potential Causes & Solutions:

    • Analyte Loss During Evaporation: If you are using an evaporation step, the temperature may be too high, causing volatile analytes to be lost.[5] Try reducing the temperature and using a gentle stream of nitrogen.

    • Incomplete Elution in SPE: Your analyte may be too strongly retained on the SPE sorbent.[4] Consider using a stronger elution solvent or adding a soak time to allow for better interaction between the solvent and the analyte.[5]

    • Analyte Partitioning in LLE: The pH of your aqueous phase may not be optimal for keeping your analyte in its desired form for extraction into the organic phase. For acidic analytes, adjust the pH to two units below the pKa, and for basic analytes, two units above the pKa.[6]

Q3: I'm observing unexpected peaks in my chromatogram after derivatization and cleanup. Where are they coming from?

A: These artifact peaks can originate from several sources, including the derivatization reagent itself, side reactions, or contaminants from your sample matrix.[7]

  • Potential Causes & Solutions:

    • Reagent Byproducts: Some derivatization reactions produce byproducts that may interfere with your analysis.[8] Ensure your cleanup method is capable of removing these as well as the excess reagent.

    • Sample Matrix Components: Components from a complex biological matrix can also be derivatized and appear as extra peaks.[7] A more rigorous sample cleanup method, such as a targeted SPE protocol, may be necessary.[9]

    • Reagent Degradation: Using old or improperly stored reagents can lead to the formation of degradation products that show up in your analysis. Always use fresh, high-purity reagents.[7]

Decision-Making Workflow for Reagent Removal

Selecting the appropriate method for removing excess derivatizing reagent is crucial for the success of your analysis. The following workflow provides a logical approach to making this decision based on the properties of your analyte and the derivatization reagent.

Caption: Decision workflow for selecting a reagent removal method.

In-Depth FAQs and Methodologies

This section provides detailed answers to frequently asked questions about specific removal techniques, along with step-by-step protocols.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can effectively separate analytes from interfering compounds, including excess derivatizing reagents.[3][4]

Q: How do I choose the right SPE sorbent for my application?

A: The choice of sorbent depends on the chemical properties of your analyte and the derivatizing reagent.[3][9]

  • Reversed-Phase (e.g., C18, C8): Ideal for retaining non-polar to moderately polar analytes from a polar matrix. The excess reagent, if more polar, will pass through.[9]

  • Normal-Phase (e.g., Silica, Diol): Used for retaining polar analytes from a non-polar matrix.[9]

  • Ion-Exchange (e.g., SAX, SCX): Best for charged analytes. You can manipulate the pH to ensure your analyte is charged and retained, while the neutral, excess reagent is washed away.[9][10]

Q: My analyte recovery is still low even after optimizing the elution solvent. What else can I check?

A: Several factors beyond the elution solvent can impact recovery.

  • Flow Rate: A flow rate that is too fast during sample loading can prevent proper interaction between the analyte and the sorbent, leading to breakthrough. A slower flow rate of approximately 1 mL/minute is a good starting point.[10]

  • Drying Step: For non-polar analytes eluted with a non-polar solvent, ensuring the cartridge is thoroughly dried before elution is critical. However, excessive drying can lead to the loss of volatile compounds.[5]

  • Sample pH: The pH of the sample loaded onto the SPE cartridge can significantly affect the retention of ionizable analytes.[10] For basic compounds, adjust the pH to two units above the pKa, and for acidic compounds, two units below the pKa to ensure they are in their neutral form for better retention on reversed-phase sorbents.[10]

Protocol: General SPE Workflow for Reagent Removal

  • Conditioning: Wash the SPE cartridge with a strong organic solvent (e.g., methanol) to activate the sorbent.

  • Equilibration: Rinse the cartridge with the same solvent system as your sample to create a favorable environment for analyte retention.[4]

  • Sample Loading: Load the derivatized sample onto the cartridge at a slow and steady flow rate.[10]

  • Washing: Wash the cartridge with a weak solvent that will remove the excess derivatizing reagent and other interferences without eluting the analyte of interest.[4]

  • Elution: Elute the analyte with a strong solvent into a clean collection tube.[4]

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in a solvent compatible with your analytical instrument.[11]

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[12][13][14]

Q: I am having trouble with emulsion formation during LLE. How can I prevent or resolve this?

A: Emulsions are a common issue in LLE, especially with complex biological samples.[6][15]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[15]

  • Salting Out: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[15]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.

Q: How can I improve the extraction efficiency of my polar analyte?

A: Extracting polar analytes from an aqueous sample can be challenging.

  • Solvent Choice: Select an organic solvent with a higher polarity, such as ethyl acetate or dichloromethane, to better solvate the polar analyte.[16]

  • pH Adjustment: For ionizable analytes, adjusting the pH of the aqueous phase to neutralize the charge on the analyte will increase its partitioning into the organic phase.[6]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.[13]

Protocol: General LLE Workflow for Reagent Removal

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (often the reaction solvent).

  • Phase Addition: Add an immiscible solvent to the sample in a separatory funnel.

  • Extraction: Stopper the funnel and mix the two phases by gentle inversion. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The denser layer will be at the bottom.

  • Collection: Drain the desired layer into a clean flask. If performing multiple extractions, repeat steps 3-5 with fresh extraction solvent.

  • Drying: Dry the collected organic layer with an anhydrous salt like sodium sulfate to remove any residual water.[17]

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.

Evaporation/Reconstitution

This method is suitable when the derivatizing reagent is significantly more volatile than the analyte.

Q: What are the best practices for the evaporation step to avoid analyte loss?

A:

  • Temperature Control: Use the lowest possible temperature that allows for efficient evaporation to prevent the loss of volatile analytes.[5]

  • Gentle Gas Stream: A gentle stream of an inert gas like nitrogen is preferred over a strong vacuum, which can cause bumping and sample loss.

  • Evaporate to Dryness with Care: While evaporating to complete dryness is common, for very volatile analytes, it may be better to stop just short of dryness and then add the reconstitution solvent.

Protocol: Evaporation and Reconstitution

  • Evaporation: Place the sample vial in a heating block or water bath set to a suitable temperature. Direct a gentle stream of nitrogen gas onto the surface of the liquid.

  • Reconstitution: Once the solvent has evaporated, add a precise volume of a solvent that is compatible with your analytical method to redissolve the sample.[11]

  • Vortexing/Sonication: Vortex or sonicate the sample to ensure complete dissolution of the analyte.

Comparative Summary of Removal Techniques

Technique Principle Advantages Disadvantages Best Suited For
Solid-Phase Extraction (SPE) Chromatographic separation based on analyte and reagent affinity for a solid sorbent.[3]High selectivity, high recovery, easily automated.[3]Can be more expensive, requires method development.[3]Complex matrices, trace analysis, when high selectivity is required.[1]
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases based on solubility.[12]Inexpensive, simple equipment.[6]Can be labor-intensive, emulsion formation is common, requires large volumes of organic solvents.[6][15]Samples where the analyte and reagent have significantly different polarities.
Evaporation/Reconstitution Removal of volatile reagents by evaporation, leaving the non-volatile analyte behind.Simple, effective for volatile reagents.Risk of losing volatile analytes, not suitable for non-volatile reagents.[18]Derivatization with highly volatile reagents like some silylating agents.
Protein Precipitation Removal of proteins from biological samples by adding an organic solvent or acid.[19][20]Fast, simple, inexpensive.[20]Non-selective, may not remove other interferences, can lead to analyte loss through co-precipitation.[20][21]Initial cleanup of biological samples before a more selective technique.[21]

References

Technical Support Guide: pH Optimization for the Reaction of 2-(Dimethylamino)acetohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and application of hydrazones derived from 2-(Dimethylamino)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reaction. We provide in-depth, field-tested insights into optimizing reaction conditions, with a specific focus on the critical role of pH, alongside robust troubleshooting protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction chemistry, providing the foundational knowledge needed for effective optimization and troubleshooting.

Q1: What is the fundamental mechanism of hydrazone formation between this compound and an aldehyde?

A1: The reaction is a classic acid-catalyzed nucleophilic addition-elimination, also known as a condensation reaction.[1] It proceeds in two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (like acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The terminal, primary amine (-NH₂) of the this compound then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.[1][2]

  • Dehydration: This carbinolamine intermediate is then protonated on its oxygen atom, forming a good leaving group (water). The intermediate subsequently dehydrates (loses a molecule of water) to form the stable hydrazone product, characterized by its C=N-NH covalent bond.[1][2] At neutral pH, this dehydration step is typically the rate-limiting step of the entire process.[3][4]

Hydrazone Formation Mechanism Figure 1: Reaction Mechanism of Hydrazone Formation cluster_reactants Aldehyde Aldehyde (R-CHO) Protonation Step 1: Carbonyl Activation (Acid Catalysis) Aldehyde->Protonation + H⁺ Hydrazide This compound (R'-NH-NH₂) Attack Step 2: Nucleophilic Attack Hydrazide->Attack Protonation->Attack Intermediate Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Dehydration Step 3: Dehydration (Rate-Limiting Step) Intermediate->Dehydration + H⁺ Hydrazone Hydrazone Product (R-CH=N-NH-R') Dehydration->Hydrazone Water H₂O Dehydration->Water - H₂O

A simplified workflow of the hydrazone formation mechanism.

Q2: Why is pH control so critical for this reaction?

A2: The reaction rate is highly dependent on a delicate pH balance for two opposing reasons:

  • At Low pH (Too Acidic): While acid is required to catalyze the reaction, an excessively low pH will protonate the nucleophilic amine group on the hydrazide. This renders the hydrazide inactive, as the lone pair of electrons on the nitrogen is no longer available to attack the carbonyl carbon, effectively stopping the reaction.[1]

  • At High pH (Neutral/Basic): In neutral or basic conditions, there is an insufficient concentration of protons to effectively activate the aldehyde's carbonyl group. This lack of activation makes the carbonyl carbon less electrophilic, dramatically slowing down the initial nucleophilic attack and the subsequent dehydration step.[3][5]

Therefore, a "sweet spot" in the mildly acidic range is required to ensure that a sufficient fraction of the aldehyde is activated while most of the hydrazide remains in its active, non-protonated form.

pH Optimization Balance Figure 2: The Critical Role of pH in Hydrazone Synthesis Low_pH Low pH (e.g., < 3) 'Inactive Nucleophile' Optimal_pH Optimal pH (e.g., 4-6) 'Balanced Activation' Low_pH->Optimal_pH Increasing pH Rate Reaction Rate Low_pH->Rate Decreases High_pH High pH (e.g., > 7) 'Inactive Electrophile' Optimal_pH->High_pH Increasing pH Optimal_pH->Rate Maximizes High_pH->Rate Decreases

The relationship between pH and reaction efficiency.

Q3: What is the optimal pH range for reacting this compound with aldehydes?

A3: For most standard organic syntheses, the optimal pH range is between 4 and 6 .[1][2] A common and effective practice is to use a catalytic amount of a weak acid, such as glacial acetic acid, in a solvent like ethanol.[1][6] This typically achieves the desired pH without the need for a formal buffer system. For applications in biological systems or bioconjugation, the reaction is often performed at a physiological pH of ~7.4.[3][7] While the reaction is inherently slower at this pH, the rate can be significantly enhanced by using specialized catalysts or by choosing aldehydes with neighboring acid/base groups that can participate in intramolecular catalysis.[3][5][8]

Q4: What is the specific role of the dimethylamino group in this compound?

A4: this compound is a type of Girard's Reagent (specifically, an analogue of Girard's Reagent D).[9] The tertiary dimethylamino group serves two primary functions:

  • Enhanced Reactivity: Studies have shown that hydrazines containing a nearby basic amino group can exhibit surprisingly high reactivity. It is hypothesized that this group can act as an internal proton donor, assisting in the rate-limiting breakdown of the tetrahedral intermediate, especially at or near neutral pH.[8]

  • Increased Solubility & Detectability: The amino group can be protonated to form a quaternary ammonium salt. This permanent positive charge makes the resulting hydrazone highly water-soluble, which is advantageous for purifying the product away from neutral organic impurities. This charge also greatly enhances ionization efficiency for analysis by mass spectrometry (MS).[10][11]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause A: Suboptimal pH

    • Diagnosis: The reaction mixture is either too acidic or not acidic enough. This is the most common cause of failure.

    • Solution:

      • Measure pH: Before scaling up, perform a small test reaction and measure the pH of the solution using a pH meter or pH paper.

      • Adjust pH: If using an aqueous or alcoholic solvent, add a weak acid like glacial acetic acid dropwise until the pH is within the 4.5-5.5 range.[1][5] Avoid strong acids like HCl, which can fully protonate the hydrazide.[1]

      • Use a Buffer: For sensitive reactions or those at physiological pH, use a buffer system. Note that some amine-based buffers can also act as catalysts.[5]

  • Possible Cause B: Impure or Degraded Reagents

    • Diagnosis: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. The hydrazide reagent may also degrade over time.

    • Solution:

      • Verify Aldehyde Purity: Use freshly distilled or recently purchased aldehyde if possible. Check for the presence of a corresponding carboxylic acid impurity via TLC or NMR.

      • Use High-Quality Hydrazide: Store this compound in a cool, dry place, protected from light and moisture.

  • Possible Cause C: Incomplete Reaction

    • Diagnosis: The reaction may be slow due to the specific aldehyde used (e.g., sterically hindered or electron-rich aldehydes react more slowly).[3]

    • Solution:

      • Monitor Progress: Track the disappearance of the limiting reagent (usually the aldehyde) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

      • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours). Gentle heating (e.g., 50-60 °C) can also accelerate the reaction, but be cautious of potential side reactions.[13]

Problem 2: Formation of Multiple Products or Impurities

  • Possible Cause A: Azine Formation

    • Diagnosis: An azine byproduct (R-CH=N-N=CH-R) can form when a hydrazone molecule reacts with a second molecule of the aldehyde.[14] This is more common when an excess of aldehyde is used.

    • Solution:

      • Control Stoichiometry: Use the hydrazide as the limiting reagent or maintain a strict 1:1 molar ratio of hydrazide to aldehyde.

      • Add Aldehyde Slowly: Add the aldehyde dropwise to the solution containing the hydrazide to avoid localized high concentrations of the aldehyde.[15]

  • Possible Cause B: Product Hydrolysis

    • Diagnosis: Hydrazone formation is a reversible reaction.[16] During aqueous work-up or purification (especially under acidic conditions), the product can hydrolyze back to the starting materials.

    • Solution:

      • Neutralize Before Work-up: Before extraction or concentration, carefully neutralize the reaction mixture to a pH of 7-8 to increase the stability of the hydrazone bond.

      • Avoid Prolonged Acid Exposure: Minimize the time the product is exposed to acidic conditions, particularly during chromatographic purification.

Troubleshooting Workflow Figure 3: Troubleshooting Workflow for Low Hydrazone Yield Start Low or No Product Yield Check_pH Is pH in the 4-6 range? Start->Check_pH Adjust_pH Adjust pH with weak acid (e.g., Acetic Acid) Check_pH->Adjust_pH No Check_Reagents Are reagents pure and fresh? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Use fresh/purified reagents Check_Reagents->Purify_Reagents No Monitor_Reaction Is reaction complete? (Monitor by TLC/HPLC) Check_Reagents->Monitor_Reaction Yes Purify_Reagents->Monitor_Reaction Extend_Time Increase reaction time and/or apply gentle heat Monitor_Reaction->Extend_Time No Success Problem Resolved Monitor_Reaction->Success Yes Extend_Time->Success

A step-by-step diagnostic chart for addressing low product yield.
Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Hydrazone Synthesis at Optimal pH

This protocol provides a reliable starting point for the reaction of an aldehyde with this compound.

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq)

  • This compound or its hydrochloride salt (1.0 mmol, 1.0 eq)

  • Ethanol (or Methanol), 10 mL

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar. If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free hydrazide.

  • Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst. The target pH should be around 4-5.[1]

  • In a separate vial, dissolve the aldehyde (1.0 mmol) in a minimal amount of ethanol.

  • Add the aldehyde solution dropwise to the stirring hydrazide solution at room temperature.[15]

  • Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using TLC (see Protocol 2). For less reactive aldehydes, the reaction may require stirring for up to 24 hours or gentle heating.[3][17]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spot the Plate: Apply small spots for:

    • SM-A: Starting material (Aldehyde)

    • SM-H: Starting material (Hydrazide)

    • RXN: A sample of the reaction mixture

  • Develop the Plate: Place the plate in a developing chamber with a suitable eluent system (e.g., 10% Methanol in Dichloromethane or 20% Ethyl Acetate in Hexane, depending on polarity).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The formation of a new spot (the hydrazone product) and the disappearance of the aldehyde spot indicate that the reaction is progressing.

Table 1: Influence of Aldehyde Structure and Conditions on Reaction Rate
Aldehyde TypeRelative ReactivityOptimal pH Range (Typical)Common SolventsNotes
Aliphatic Aldehydes High4.5 - 6.0Ethanol, Methanol, WaterGenerally fast reactions. Butyraldehyde is a very fast reactant.[3]
Aromatic (Electron-Withdrawing) Moderate-High4.0 - 5.5Ethanol, DMF/WaterExample: 4-Nitrobenzaldehyde. Reacts faster than electron-rich analogues.[3]
Aromatic (Electron-Donating) Low-Moderate4.0 - 5.5Ethanol, MethanolExample: 4-Methoxybenzaldehyde. Tends to be the slowest reacting.[3]
Aldehydes with o-groups High6.0 - 7.4Aqueous BuffersOrtho-hydroxy or carboxy groups can catalyze the reaction intramolecularly.[3][7]

References

Validation & Comparative

A Senior Application Scientist's Guide to Girard's Reagents: A Comparative Analysis of D, T, and P for Carbonyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in analytical chemistry and drug development, the sensitive and accurate quantification of carbonyl-containing molecules—such as ketosteroids, aldehydes, and therapeutic drug metabolites—is a persistent challenge. These molecules often exhibit poor ionization efficiency in mass spectrometry (MS) and lack strong chromophores for UV detection. Chemical derivatization with Girard's reagents is a time-honored and powerful strategy to overcome these limitations. By converting a neutral carbonyl group into a charged hydrazone, these reagents dramatically enhance detection sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS) analyses.

This guide provides an in-depth comparison of the three most common Girard's reagents: D, T, and P. We will explore their structural differences, comparative performance, and the rationale behind choosing one over the other for specific applications, supported by experimental data and established protocols.

The Chemistry of Girard's Reagents: An Overview

First introduced in 1936, Girard's reagents are a class of cationic hydrazide compounds.[1] The core reaction mechanism involves the nucleophilic attack of the terminal hydrazide nitrogen on an electrophilic carbonyl carbon (from a ketone or aldehyde) under weakly acidic conditions. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[2][3] The key feature of these reagents is the presence of a charged or chargeable head group, which imparts a positive charge to the resulting derivative.[4]

This "charge-tagging" approach is exceptionally effective for enhancing electrospray ionization (ESI) efficiency in the positive-ion mode, as the derivative carries a permanent or readily formed positive charge.[1][5]

Girard Reaction Mechanism Carbonyl R-C(=O)-R' (Ketone/Aldehyde) Intermediate R-C(OH)(NH-NH-C(=O)-CH₂-R''⁺)-R' (Intermediate) Carbonyl->Intermediate + Girard's Reagent Girard H₂N-NH-C(=O)-CH₂-R''⁺ (Girard's Reagent) H_plus H⁺ Hydrazone R-C(=N-NH-C(=O)-CH₂-R''⁺)-R' (Cationic Hydrazone) Intermediate->Hydrazone - H₂O Water H₂O Girard Reagent Structures node_D Girard's Reagent D -N(CH₃)₂ (Dimethylamino) node_T Girard's Reagent T -N⁺(CH₃)₃ (Trimethylammonium) node_P Girard's Reagent P -N⁺C₅H₅ (Pyridinium) Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Dried Sample Extract mix Combine Sample, Reagent, & Acidified Solvent start->mix reagent Prepare Girard's Reagent Solution reagent->mix incubate Incubate at 60°C (10-60 min) mix->incubate dry Evaporate to Dryness incubate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject for LC-MS/MS Analysis reconstitute->inject

References

A Senior Application Scientist's Guide to Carbonyl Derivatization: A Comparative Analysis of Alternatives to 2-(Dimethylamino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical imperative. These molecules are often characterized by poor ionization efficiency, low UV absorbance, and high volatility, making their direct analysis by modern chromatographic and mass spectrometric techniques challenging. Chemical derivatization is a cornerstone strategy to overcome these limitations.

2-(Dimethylamino)acetohydrazide, a member of the Girard's Reagent family (specifically, Girard's Reagent D), has been a long-standing tool for this purpose. It reacts with carbonyls to introduce a permanently charged quaternary ammonium group, significantly enhancing ionization efficiency for mass spectrometry (MS) analysis.[1][2] However, the landscape of analytical chemistry is ever-evolving, and a host of powerful alternatives now offer distinct advantages in sensitivity, specificity, and compatibility with different analytical platforms.

This guide provides an in-depth comparison of the primary alternatives to this compound, grounded in experimental evidence and practical application. We will explore the causality behind reagent choice, present detailed protocols, and offer a clear framework for selecting the optimal derivatization strategy for your analytical needs.

The Rationale for Derivatization: A Fundamental Overview

The core principle of carbonyl derivatization is the conversion of a difficult-to-measure analyte into a form with superior analytical properties. This is typically achieved through a condensation reaction, where a nucleophilic derivatizing agent attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The choice of reagent dictates the properties of the resulting derivative, tailoring it for a specific detection method, such as enhancing its UV absorbance for HPLC-UV, improving its volatility for Gas Chromatography (GC), or boosting its signal in Mass Spectrometry (MS).

G cluster_workflow General Derivatization Workflow Analyte Carbonyl Compound (Aldehyde/Ketone) Reaction Reaction (Condensation) Analyte->Reaction Reagent Derivatization Reagent Reagent->Reaction Derivative Stable, Detectable Derivative Reaction->Derivative Analysis Analytical Platform (LC-MS, GC-MS, etc.) Derivative->Analysis

Caption: General workflow for carbonyl analysis via chemical derivatization.

A Comparative Analysis of Key Derivatization Reagents

While Girard's reagents are effective for enhancing MS signals, they are not a universal solution. The following sections detail prominent alternatives, outlining their mechanisms, ideal applications, and performance characteristics.

2,4-Dinitrophenylhydrazine (DNPH): The Workhorse for HPLC-UV

DNPH is arguably the most widely used derivatization reagent for carbonyls, particularly in environmental analysis.[3][4] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which are intensely colored and possess a strong chromophore, making them ideal for HPLC with UV-Vis detection.[5][6]

  • Mechanism: Nucleophilic addition-elimination reaction forming a hydrazone.

  • Key Advantage: The resulting hydrazones have high molar absorptivity around 360 nm, enabling sensitive UV detection.[7] This method is robust, well-documented, and forms the basis of several regulatory methods, such as EPA Method 8315A.[8]

  • Limitations: A significant drawback is the formation of E/Z stereoisomers for some carbonyls, which can result in peak splitting and complicate quantification if not chromatographically resolved.[5] Furthermore, the derivatization process can be slower than with other reagents.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): The Gold Standard for GC-MS

For the analysis of volatile and semi-volatile carbonyls, PFBHA is a superior choice. It reacts with carbonyls to form stable oxime derivatives that are amenable to GC separation.[9]

  • Mechanism: Condensation reaction between the hydroxylamine and the carbonyl group to form an oxime.

  • Key Advantage: The pentafluorobenzyl group is a potent electrophore. This makes the resulting derivatives extremely sensitive to Electron Capture Detection (ECD), a highly selective and sensitive detector for halogenated compounds. For mass spectrometry, this group promotes efficient ionization and provides characteristic fragmentation patterns, enabling very low detection limits (sub-µg/m³).[10][11]

  • Causality in Application: Researchers choose PFBHA when analyzing trace-level carbonyls in complex matrices like air, water, or biological fluids where high sensitivity and specificity are paramount.[9][11][12] The volatility of the derivatives makes it perfectly suited for GC-based methods, which offer higher separation efficiency than HPLC for many small molecules.

Dansylhydrazine: The Fluorescent Tag for High Sensitivity

When ultimate sensitivity is required in liquid chromatography, fluorescence detection often surpasses UV absorbance. Dansylhydrazine reacts with carbonyls to attach a highly fluorescent dansyl group.

  • Mechanism: Forms a fluorescent hydrazone derivative.

  • Key Advantage: The dansyl group has a high quantum yield, allowing for detection at picomole or even femtomole levels with a suitable fluorescence detector or laser-induced fluorescence (LIF) in capillary electrophoresis.[13][14] The dimethylamino group on the dansyl moiety also enhances protonation, making it suitable for LC-ESI-MS/MS analysis.[1]

  • Application Insight: This reagent is ideal for quantifying low-abundance carbonyls in biological samples, such as neurosteroids in plasma or sugars in biofluids, where sample volume is limited and analyte concentration is low.[14]

AminoxyTMT™: The Modern Reagent for Quantitative Proteomics and Metabolomics

For advanced, multiplexed quantitative analysis via mass spectrometry, isobaric labeling reagents have revolutionized the field. AminoxyTMT™ is a derivative of the Tandem Mass Tag (TMT) reagent family, modified with a carbonyl-reactive aminooxy group.[15][16]

  • Mechanism: The aminooxy group covalently labels carbonyls to form a stable oxime.

  • Key Advantage: This reagent allows for the relative quantification of carbonyl-containing molecules (like glycans or carbonylated proteins) across multiple samples (e.g., six-plex) in a single MS run.[17][18] Upon fragmentation (MS/MS or MS3), unique reporter ions are generated, and their relative intensities correspond to the relative abundance of the analyte in each original sample.[15]

  • Trustworthiness of Data: This approach internalizes the quantification process. Since all samples are combined and analyzed simultaneously, it minimizes run-to-run variation and matrix effects, leading to highly reliable quantitative data. It is a powerful tool for studying protein carbonylation as a marker of oxidative stress.[16]

Performance Comparison Summary

The table below provides a comparative overview to guide your selection process.

Reagent Class Primary Detection Method Key Advantages Common Limitations
This compound (Girard's D/T) Hydrazide (Cationic)LC-MSIntroduces a permanent positive charge, enhances ESI signal, good for steroids.[1][19]Can have lower reaction efficiency with sterically hindered ketones.[20]
2,4-Dinitrophenylhydrazine (DNPH) HydrazineHPLC-UVRobust, well-established (EPA methods), excellent UV signal.[4][6]Forms E/Z isomers, potential for peak splitting.[5]
O-PFBHA HydroxylamineGC-MS, GC-ECDExtremely high sensitivity for GC-ECD, creates volatile derivatives.[9]Requires GC; derivatization can be slow for some dicarbonyls.[12]
Dansylhydrazine Hydrazide (Fluorescent)HPLC-Fluorescence, LC-MSVery high sensitivity with fluorescence detection, good for trace analysis.[13][14]Potential for background fluorescence, requires a fluorescence detector.
AminoxyTMT™ Hydroxylamine (Isobaric Tag)LC-MS/MSEnables multiplexed relative quantification, reduces analytical variability.[15][17]Higher reagent cost, complex data analysis workflow.

Experimental Protocols: A Practical Guide

To ensure reproducibility, the following sections provide detailed, self-validating experimental protocols for two of the most common and powerful alternatives.

Protocol 1: Carbonyl Analysis using DNPH and HPLC-UV

(Adapted from EPA Method 8315A and UCT Application Notes)[7][8]

G start Start: Aqueous Sample (100 mL) step1 Adjust pH to 3 with HCl start->step1 step2 Add DNPH Reagent Solution step1->step2 step3 Incubate at 40°C for 1 hour step2->step3 step5 Load Sample onto SPE Cartridge step3->step5 step4 Condition C18 SPE Cartridge (Methanol then Water) step4->step5 step6 Wash Cartridge (Water) & Dry step5->step6 step7 Elute Derivatives with Acetonitrile (10 mL) step6->step7 step8 Analyze by HPLC-UV at 360 nm step7->step8

Caption: Workflow for DNPH derivatization and Solid Phase Extraction (SPE).

Methodology:

  • Sample Preparation: Measure 100 mL of the aqueous sample into a clean glass flask. Critical Step: Ensure all glassware is free of acetone or other ketone/aldehyde contaminants.[7]

  • pH Adjustment: Adjust the sample pH to approximately 3 using hydrochloric acid. This acidic condition is crucial to catalyze the hydrazone formation.

  • Derivatization: Add an excess of DNPH reagent solution (typically in acetonitrile). Seal the flask and incubate at 40°C for 1 hour to drive the reaction to completion.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by reagent-grade water.

    • Load the entire derivatized sample onto the cartridge. The hydrazone derivatives will adsorb to the C18 stationary phase.

    • Wash the cartridge with reagent-grade water to remove salts and other polar interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen gas.

  • Elution: Elute the trapped derivatives from the cartridge using a small volume (e.g., 10 mL) of acetonitrile.

  • Analysis: Inject the eluate into an HPLC system equipped with a C18 column and a UV detector set to 360 nm.[7] Quantify against a calibration curve prepared from certified DNPH-carbonyl standards.

Protocol 2: Trace Aldehyde Analysis using PFBHA and GC-MS

(Based on established methods for air and water analysis)[9][11]

Methodology:

  • Sample Preparation (Aqueous):

    • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 1 mL of PFBHA solution (e.g., 1 mg/mL in water) and 3 mL of a suitable buffer to maintain pH ~6.[9]

    • Add internal standards (e.g., isotope-labeled carbonyls) for accurate quantification.

  • Derivatization:

    • Seal the vial and allow the reaction to proceed. Reaction time can vary significantly depending on the target carbonyls; dicarbonyls may require overnight incubation, while others react faster.[9][12] Heating (e.g., 60°C for 30 min) can be used to accelerate the reaction.

  • Extraction:

    • The PFBHA-oxime derivatives can be extracted from the aqueous phase using a small volume of an organic solvent like toluene or hexane.

    • Alternatively, for volatile carbonyls, Headspace or Solid-Phase Microextraction (SPME) can be used to sample the vapor phase above the sample after derivatization.[10]

  • Analysis:

    • Inject 1 µL of the organic extract (or the SPME fiber) into a GC-MS system.

    • Use a low-polarity column (e.g., DB-5ms) for separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the PFBHA derivatives for maximum sensitivity and specificity.[11]

Conclusion and Future Perspective

The selection of a carbonyl derivatization reagent is a critical decision that directly impacts the quality, sensitivity, and reliability of analytical results. While this compound and its Girard's reagent counterparts remain valuable for enhancing MS ionization, a broader toolkit provides superior solutions for diverse analytical challenges.

  • For routine, robust analysis in regulated environments, DNPH with HPLC-UV remains the undisputed workhorse.

  • For achieving the lowest possible detection limits for volatile carbonyls, PFBHA with GC-MS/ECD is the authoritative choice.

  • For bioanalytical applications demanding high sensitivity, Dansylhydrazine offers an excellent fluorescent tagging option.

  • For cutting-edge, quantitative metabolomics or proteomics, AminoxyTMT™ provides the power of multiplexed, isobaric labeling for high-throughput and highly precise relative quantification.

As analytical instrumentation continues to advance, the development of novel derivatization reagents will focus on improving reaction kinetics, expanding multiplexing capabilities, and integrating streamlined sample preparation workflows. By understanding the fundamental chemistry and performance characteristics of the available reagents, researchers can confidently select the optimal strategy to illuminate the role of carbonyl compounds in their field of study.

References

A Comparative Guide to Girard's Reagent D Protocols for Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl-containing compounds, particularly ketosteroids, the choice of derivatization agent is a critical determinant of analytical sensitivity and accuracy. Girard's reagents, a family of cationic hydrazides, have long been a cornerstone in this field. Their principal advantage lies in their ability to react with aldehydes and ketones to form stable hydrazones, introducing a pre-existing positive charge that significantly enhances ionization efficiency in mass spectrometry (MS).

This guide provides an in-depth comparison of protocols utilizing the lesser-known Girard's Reagent D, alongside its more commonly used counterparts, Girard's Reagent T and Girard's Reagent P. By examining the structural nuances, reaction kinetics, and practical considerations of each, this document aims to equip the reader with the necessary insights to select and optimize the appropriate derivatization strategy for their specific analytical challenge.

Understanding the Girard's Reagent Family: A Structural Overview

The efficacy of Girard's reagents stems from a shared chemical architecture: a hydrazide functional group responsible for the reaction with carbonyls, and a cationic moiety that improves aqueous solubility and enhances detection by electrospray ionization mass spectrometry (ESI-MS). The variation among the reagents lies in the nature of this cationic group.

  • Girard's Reagent T (GirT) features a trimethylammonium group, providing a permanent quaternary ammonium positive charge.[1][2]

  • Girard's Reagent P (GirP) incorporates a pyridinium ring, which also carries a permanent positive charge.[2]

  • Girard's Reagent D (GirD) possesses a dimethylamino group. In the acidic conditions typically used for derivatization, this tertiary amine is protonated, forming a cationic center.

Below is a diagram illustrating the structures of these three key Girard's reagents.

G start Sample containing carbonyl analyte add_reagent Add Girard's Reagent (D, T, or P) and acid catalyst (e.g., Acetic Acid) start->add_reagent incubate Incubate (Time and Temperature Optimization) add_reagent->incubate neutralize Neutralize (optional, depending on subsequent analysis) incubate->neutralize analyze LC-MS/MS Analysis neutralize->analyze

References

Performance Evaluation of Derivatization Agents for Steroid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of steroids is paramount. These structurally diverse lipids play crucial roles in a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. However, the inherent chemical properties of many steroids, such as low volatility, thermal instability, and poor ionization efficiency, present significant analytical challenges, particularly for mass spectrometry-based techniques. Chemical derivatization is a powerful strategy to overcome these hurdles, enhancing the analytical performance of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an in-depth, objective comparison of common derivatization agents for steroid analysis. We will delve into the mechanisms of action, evaluate performance based on experimental data, and provide detailed protocols to empower you to make informed decisions for your specific analytical needs. Our focus is not just on the "how," but the critical "why" behind each step, ensuring a thorough understanding of the principles that govern successful steroid derivatization.

The Rationale for Derivatization in Steroid Analysis

Steroids, with their core cyclopentanoperhydrophenanthrene structure, often possess functional groups like hydroxyl (-OH) and ketone (C=O) moieties. These groups, while crucial for their biological activity, can be problematic for analysis.

  • For GC-MS , the primary goals of derivatization are to increase the volatility and thermal stability of the steroid molecules.[1][2] This is essential for the analytes to traverse the heated GC column without degradation and to be efficiently transferred to the mass spectrometer.

  • For LC-MS , particularly with electrospray ionization (ESI), derivatization is primarily employed to enhance the ionization efficiency of steroids.[1][2] Many steroids are nonpolar and lack readily ionizable groups, leading to poor sensitivity. By introducing a charged or easily chargeable moiety, derivatization can dramatically improve the signal response.[3][4]

Derivatization Strategies for GC-MS Analysis

The gold standard for comprehensive steroid profiling by GC-MS often involves a two-step derivatization process: methoximation followed by silylation .

Methoximation: Protecting the Ketone

The initial step targets the ketone groups on the steroid backbone. Methoximation, typically using methoxyamine hydrochloride, converts the ketone into a more stable methoxime derivative.

Why is this necessary? During the subsequent high-temperature silylation step, keto-steroids can undergo enolization, leading to the formation of multiple silyl derivatives from a single steroid. This complicates chromatographic separation and compromises quantitative accuracy. Methoximation effectively "locks" the ketone group, preventing this undesirable side reaction and ensuring the formation of a single, stable derivative for each keto-steroid.

Reaction Mechanism: Methoximation of a Ketosteroid

G Steroid Steroid with Keto Group (C=O) Product Methoxime Derivative (C=N-OCH3) Steroid->Product + Reagent Methoxyamine HCl (CH3ONH2•HCl) Reagent->Product Pyridine, 60-80°C

Caption: Methoximation reaction of a ketosteroid.

Silylation: Enhancing Volatility and Stability

Following methoximation, the hydroxyl groups are targeted by silylation. This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, creating a TMS ether. This derivatization step is crucial for increasing the volatility and thermal stability of the steroids, making them amenable to GC analysis.

The two most widely used silylating agents for steroid analysis are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

FeatureMSTFA BSTFA
Reactivity Generally considered more reactive than BSTFA for most steroids.Highly reactive, often used with a catalyst like trimethylchlorosilane (TMCS) for hindered hydroxyl groups.
Byproducts N-methyltrifluoroacetamide (highly volatile).Mono- and bis-trimethylsilyl-trifluoroacetamide (less volatile than MSTFA byproducts).
Performance Often provides higher derivatization yields and better peak shapes. A mixture of MSTFA/NH4I/ethanethiol has been shown to outperform MSTFA and BSTFA + 1% TMCS in some cases.A very effective and widely used reagent, especially in combination with TMCS.
Advantages More volatile byproducts reduce the risk of co-elution with early-eluting analytes.The addition of TMCS significantly enhances its reactivity for sterically hindered alcohols.
Disadvantages May be less effective for highly hindered hydroxyl groups without a catalyst.Byproducts can sometimes interfere with the chromatography of early-eluting compounds.

Table 1: Comparison of MSTFA and BSTFA for Steroid Derivatization in GC-MS.

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) achieved for various steroids after methoximation and silylation.

SteroidDerivatization AgentLOD (ng/mL)LOQ (ng/mL)Reference
TestosteroneMSTFA/NH4I/DTT1.02.5[4][5]
EstroneMSTFA/NH4I/DTT1.02.5[4][5]
Dihydrotestosterone (DHT)MSTFA/NH4I/DTT1.53.0[4][5]
EstriolMSTFA/NH4I/DTT2.04.0[4][5]
EstradiolMSTFA/NH4I/DTT2.55.0[4][5]
ProgesteroneMSTFA/NH4I/DTT2.55.0[4][5]
Various SteroidsMSTFA/TMIS/DTE or BSTFA+1%TMCS0.01 - 1.0-

Table 2: Performance of Silylation Derivatization for GC-MS Analysis. Note: LOD and LOQ values can vary depending on the sample matrix and instrumentation.

Experimental Protocol: Two-Step Methoximation-Silylation for GC-MS

This protocol provides a general guideline for the derivatization of steroids in a dried sample extract.

Materials:

  • Dried steroid extract in a reaction vial

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)

  • Silylating reagent (e.g., MSTFA or BSTFA, with or without 1% TMCS)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Methoximation: a. To the dried sample residue, add 50 µL of the methoxyamine hydrochloride solution. b. Tightly cap the vial and vortex briefly to ensure complete dissolution. c. Incubate the vial at 60°C for 60 minutes.

  • Silylation: a. Cool the vial to room temperature. b. Add 100 µL of the silylating reagent (e.g., MSTFA). c. Tightly cap the vial and vortex briefly. d. Incubate the vial at 60°C for 30 minutes.

  • Analysis: a. After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow: Two-Step Derivatization for GC-MS

G Start Dried Steroid Sample Step1 Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate at 60°C Start->Step1 Step2 Step 2: Silylation Add MSTFA (or BSTFA +/- TMCS) Incubate at 60°C Step1->Step2 End GC-MS Analysis Step2->End G Steroid Steroid with Hydroxyl Group (-OH) Product Dansylated Steroid Steroid->Product + Reagent Dansyl Chloride Reagent->Product Alkaline pH, Heat G Steroid Steroid with Keto Group (C=O) Product Positively Charged Hydrazone Derivative Steroid->Product + Reagent Girard's Reagent P Reagent->Product Acidic Conditions, Heat

References

A Senior Application Scientist's Guide to the Cross-Reactivity of 2-(Dimethylamino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the field of bioconjugation and analytical chemistry, the specificity of a labeling reagent is paramount. This guide provides an in-depth analysis of 2-(Dimethylamino)acetohydrazide, widely known as Girard's Reagent T, focusing on its reactivity profile. We will move beyond simple protocol recitation to explore the chemical principles governing its selectivity, provide robust experimental frameworks to validate its performance, and compare it with relevant alternatives. Our objective is to equip you with the expertise to employ this versatile reagent with confidence and precision.

Introduction to this compound (Girard's Reagent T)

This compound is a cationic aliphatic hydrazide that has been a cornerstone in analytical chemistry for decades.[1][2] Its primary and most valued application is the derivatization of carbonyl compounds—specifically aldehydes and ketones.[3] The structure is unique: a nucleophilic hydrazide moiety is paired with a quaternary ammonium group, which renders the resulting conjugate water-soluble and readily ionizable for analysis by mass spectrometry (MS).[3] This feature is particularly advantageous for isolating carbonyl-containing molecules, such as steroids or modified nucleosides, from complex biological matrices.[1][3]

The core value of this reagent lies in its chemoselectivity. In a complex biological sample replete with a multitude of functional groups (amines, alcohols, thiols, carboxylic acids), a reagent must react predictably with its intended target while leaving other groups untouched. This guide will dissect that selectivity, examining both the intended reaction and the potential for off-target or "cross-reactive" events.

The Primary Reaction: Selective Hydrazone Formation

The reaction between a hydrazide and an aldehyde or ketone yields a hydrazone, a conjugate characterized by a carbon-nitrogen double bond (C=N-N).[4][5] This is a condensation reaction where a molecule of water is eliminated.

Caption: Mechanism of Hydrazone formation.

Causality Behind Experimental Choices: Optimizing for Specificity

The efficiency and specificity of hydrazone formation are critically dependent on the reaction conditions, primarily pH.

  • The Role of pH: The reaction is typically performed in a mildly acidic buffer, between pH 5 and 7.[6] This is a deliberate choice rooted in the reaction mechanism. The reaction requires the hydrazide's terminal nitrogen to be nucleophilic (unprotonated) to attack the carbonyl carbon. However, the subsequent dehydration step to form the stable C=N bond is acid-catalyzed. A pH range of 5-7 represents the optimal compromise: a sufficient population of the hydrazide remains unprotonated and nucleophilic, while enough acid is present to catalyze the rate-limiting dehydration step. At very low pH, the hydrazide becomes fully protonated and non-nucleophilic, shutting down the reaction. At alkaline pH, the dehydration step becomes inefficiently slow.

  • Catalysis: For challenging conjugations, the reaction rate can be significantly enhanced by the addition of a catalyst, most notably aniline.[5][6] Aniline first reacts rapidly with the aldehyde to form a Schiff base, which is more reactive and easily displaced by the stronger hydrazide nucleophile.[6] This catalytic approach can lead to greater yields in shorter timeframes.

A Comparative Guide to Cross-Reactivity with Other Functional Groups

While highly selective, no reagent is perfectly bioorthogonal. Understanding the potential for side reactions is critical for experimental design and data interpretation. This compound is a strong nucleophile, partly due to the "alpha effect," where adjacent atoms with lone pairs enhance nucleophilicity.[5][7] This inherent reactivity necessitates a careful evaluation of its behavior with other functional groups.

Functional GroupReactivity with this compoundRationale & Mitigating Conditions
Aldehydes & Ketones High (Primary Target) The intended reaction proceeds efficiently under mildly acidic conditions (pH 5-7). Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[8]
Carboxylic Acids Very Low / Negligible Hydrazides are stable in the presence of carboxylic acids under typical labeling conditions. Reaction to form an acylhydrazide would require activation of the carboxylic acid (e.g., to an acyl chloride or with carbodiimide) or harsh conditions not used in bioconjugation.
Esters & Amides Low (Condition Dependent) Hydrazinolysis of esters and amides to form new hydrazides is possible but typically requires harsh conditions (e.g., high heat, strong base/acid catalysts).[9] Under standard bioconjugation conditions (aqueous buffer, physiological temperature, neutral/mildly acidic pH), this cross-reactivity is negligible.
Primary/Secondary Amines Very Low / Negligible Hydrazides do not react with amines. Due to differences in pKa, it is possible to selectively react a hydrazide with a carbonyl in the presence of primary amines by controlling the pH.[10]
Thiols (Sulfhydryls) Very Low / Neglegible Thiols are nucleophilic but do not typically react with hydrazides. The chemical orthogonality of these two groups is demonstrated by the widespread use of heterobifunctional crosslinkers containing both a hydrazide and a thiol-reactive maleimide.[10][11]
Alcohols Very Low / Negligible Alcohols are poor nucleophiles and do not react with hydrazides under standard conditions.
Sulfenic Acids (R-SOH) Low (Potential under Oxidative Stress) Some highly reactive hydrazine reagents (like dinitrophenylhydrazine, DNPH) have been reported to react with sulfenic acids, which are transient protein oxidation products.[12] While not extensively documented for Girard's Reagent T, this is a potential cross-reactivity to consider in studies involving oxidative stress.
Acetic Acid / Anhydride Moderate (Potential for N-Acetylation) Studies have shown that hydrazides can undergo N-acetylation when exposed to acetic acid or its anhydride.[13] This is a crucial consideration if using acetic acid as a reaction catalyst or in buffers, as it can cap the reactive hydrazide, reducing labeling efficiency.

Experimental Protocol: Validating Specificity via Competitive Assay

Trust in a reagent's specificity should not be assumed; it must be validated within the context of your experimental system. This protocol provides a self-validating framework for assessing the cross-reactivity of this compound using a competitive assay format analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To quantify the formation of the target hydrazone in the presence of a molar excess of molecules representing common biological functional groups.

Materials:
  • This compound (Girard's Reagent T)

  • Target Carbonyl: 4-Carboxybenzaldehyde (provides a distinct mass and aromaticity for UV detection)

  • Competitive Inhibitors (100-fold molar excess over 4-Carboxybenzaldehyde):

    • Amine: L-Lysine

    • Thiol: L-Cysteine

    • Carboxylic Acid: L-Glutamic Acid

    • Alcohol: L-Serine

  • Reaction Buffer: 100 mM MES buffer, pH 6.0

  • Quenching Solution: 1 M Glycine

  • LC-MS system with ESI source

Step-by-Step Methodology:
  • Prepare Stock Solutions:

    • 10 mM this compound in Reaction Buffer.

    • 10 mM 4-Carboxybenzaldehyde in Reaction Buffer.

    • 1 M stock solutions of each competitive inhibitor in Reaction Buffer.

    • Scientist's Rationale: Using a buffer at pH 6.0 provides the optimal environment for the hydrazone reaction.[6] 4-Carboxybenzaldehyde is an ideal model as its aromatic ring aids in UV detection and its mass is easily identifiable.

  • Set Up Reactions (Total Volume 100 µL):

    • Positive Control: 10 µL of 10 mM 4-Carboxybenzaldehyde + 10 µL of 10 mM Girard's Reagent T + 80 µL Reaction Buffer.

    • Competition Reactions (for each inhibitor): 10 µL of 10 mM 4-Carboxybenzaldehyde + 10 µL of 10 mM Girard's Reagent T + 10 µL of 1 M Inhibitor + 70 µL Reaction Buffer.

    • Negative Controls (for each inhibitor): 10 µL of 10 mM Girard's Reagent T + 10 µL of 1 M Inhibitor + 80 µL Reaction Buffer.

    • Scientist's Rationale: The positive control establishes the maximum expected signal for the target hydrazone. The competition reactions test for interference. The negative controls are critical to ensure that no unexpected adducts form between the reagent and the inhibitors in the absence of the primary target.

  • Incubation: Incubate all reactions at room temperature for 2 hours.

  • Quenching: Stop the reaction by adding 10 µL of 1 M Glycine.

    • Scientist's Rationale: Glycine contains a primary amine that can react with any remaining aldehyde, but this is not the primary purpose here. Quenching primarily serves to standardize the reaction endpoint before analysis.

  • LC-MS Analysis:

    • Inject 5-10 µL of each reaction mixture onto a C18 reverse-phase column.

    • Run a gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector (e.g., 254 nm) and the mass spectrometer in positive ion mode.

    • Create extracted ion chromatograms (EICs) for the expected masses of:

      • The target hydrazone (4-Carboxybenzaldehyde + Girard's Reagent T - H₂O).

      • Potential adducts of Girard's Reagent T with each inhibitor.

  • Data Interpretation:

    • In the positive control, identify the retention time and integrated peak area of the target hydrazone.

    • In the competition reactions, compare the peak area of the target hydrazone to the positive control. A significant decrease might suggest interference, though not necessarily direct cross-reactivity.

    • Crucially, analyze the EICs for potential adducts in both the competition and negative control samples. The absence of adduct peaks in the negative controls is strong evidence for the reagent's specificity.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_stocks Prepare Stock Solutions (Reagent, Target, Inhibitors) setup_pos Positive Control (Target + Reagent) setup_comp Competition Reaction (Target + Reagent + Inhibitor) setup_neg Negative Control (Reagent + Inhibitor) incubate Incubate (2h, RT) setup_pos->incubate setup_comp->incubate setup_neg->incubate quench Quench Reaction incubate->quench lcms LC-MS Analysis (UV and EIC) quench->lcms interpret Data Interpretation (Compare Peak Areas, Search for Adducts) lcms->interpret

Caption: Workflow for the competitive cross-reactivity assay.

Case Study: Selective Labeling of Glycoproteins

A classic application that highlights the selectivity of hydrazide chemistry is the labeling of glycoproteins.[14]

  • Oxidation: Glycoproteins are treated with a mild oxidizing agent, sodium periodate (NaIO₄). This selectively cleaves the cis-diol bonds found in sialic acid residues and other sugars, generating reactive aldehyde groups.[6][14]

  • Labeling: The periodate is removed, and the oxidized glycoprotein is then incubated with a hydrazide-functionalized probe (e.g., biotin hydrazide or a fluorescent hydrazide) at pH 5-7.

  • Result: The hydrazide reacts specifically with the newly formed aldehydes, resulting in a glycoprotein selectively labeled at its glycosylation sites. The protein backbone, containing amines, thiols, and other functional groups, remains unmodified.

G Glycoprotein Glycoprotein (with cis-diols) OxidizedGP Oxidized Glycoprotein (with Aldehydes) Glycoprotein->OxidizedGP  NaIO₄ (Periodate Oxidation)   LabeledGP Labeled Glycoprotein OxidizedGP->LabeledGP  pH 5-7   HydrazideProbe Hydrazide Probe (e.g., Biotin-Hydrazide) HydrazideProbe->LabeledGP

Caption: Workflow for selective glycoprotein labeling.

Comparison with Alternative Carbonyl-Reactive Reagents

While Girard's Reagent T is highly effective, it is important to be aware of alternatives. The primary alternative chemistry for carbonyl targeting is the use of aminooxy compounds.

FeatureHydrazide (e.g., Girard's Reagent T)Aminooxy Compound
Reactive Group -CO-NH-NH₂-CO-O-NH₂
Product Hydrazone (C=N-N)Oxime (C=N-O)
Reaction Rate Generally fast at mildly acidic pH.[4]Can be slower but also benefits from aniline catalysis.[15]
Linkage Stability Stable for most applications, but susceptible to hydrolysis under acidic conditions.[10]The oxime bond is significantly more stable to hydrolysis than the hydrazone bond.[12][15]
Best For Derivatization for MS analysis, purification, applications where extreme stability is not required.Creating highly stable bioconjugates for in vivo use or long-term storage.

Conclusion and Best Practices

This compound (Girard's Reagent T) remains a powerful and highly selective tool for the derivatization and analysis of aldehydes and ketones. Its cross-reactivity with other common biological functional groups is minimal under standard, mildly acidic reaction conditions.

Key Takeaways for the Bench Scientist:

  • Primary Reactivity: The reagent is expertly suited for reacting with aldehydes and ketones.

  • Control the pH: Maintain a pH between 5 and 7 for optimal reaction efficiency and specificity.

  • Beware of Acetate: Avoid using acetic acid as a catalyst or in high concentrations in your buffer to prevent potential N-acetylation and inactivation of the reagent.

  • Validate Specificity: For novel or complex systems, always perform competitive or negative control experiments to confirm the absence of off-target reactions.

  • Consider the Alternative: For applications demanding the highest linkage stability, an aminooxy-based reagent may be a more suitable choice.

By understanding the chemical principles behind its reactivity and employing self-validating experimental designs, researchers can leverage the power of this compound to achieve clean, specific, and reliable results.

References

A Comparative Guide to Quantitative Carbonyl Analysis: 2-(Dimethylamino)acetohydrazide vs. Established Derivatization Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, the precise and accurate quantification of carbonyl-containing compounds—aldehydes and ketones—is paramount. These molecules are key players in a vast array of biological processes, serve as markers for oxidative stress, and are critical components in pharmaceutical and industrial chemistry. However, their direct analysis, particularly via mass spectrometry (MS), is often hampered by poor ionization efficiency and chromatographic retention. Chemical derivatization presents a robust solution, enhancing the analytical properties of carbonyls to enable sensitive and reliable quantification.

This guide provides a comprehensive comparison of 2-(Dimethylamino)acetohydrazide as a derivatizing agent for quantitative carbonyl analysis against well-established alternatives, most notably Girard's reagents (specifically Girard's Reagent T) and 2,4-Dinitrophenylhydrazine (DNPH). We will delve into the underlying chemical principles, present available performance data, and provide actionable experimental protocols to empower researchers in making informed decisions for their analytical workflows.

The Chemistry of Carbonyl Derivatization with Hydrazides

The foundational chemistry for the reagents discussed herein is the nucleophilic addition of a hydrazine derivative to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction results in the formation of a stable hydrazone, as depicted in the general reaction scheme below. The key to enhancing analytical detection lies in the functional groups appended to the hydrazide moiety.

Derivatization Reaction cluster_reactants Reactants cluster_products Products Carbonyl R-C(=O)-R' Hydrazone R-C(=N-NH-R'')-R' Carbonyl->Hydrazone + Hydrazide H₂N-NH-R'' Hydrazide->Hydrazone Water H₂O Hydrazone->Water +

Caption: General reaction of a carbonyl compound with a hydrazide reagent to form a hydrazone and water.

The choice of the R'' group is critical. For instance, reagents like Girard's Reagent T incorporate a quaternary ammonium group, which imparts a permanent positive charge to the derivative. This pre-charged nature significantly enhances ionization efficiency in positive-ion mode electrospray ionization mass spectrometry (ESI-MS).[1] Other reagents, such as DNPH, introduce chromophoric groups that facilitate UV-Vis detection, a technique widely used in high-performance liquid chromatography (HPLC).[2][3]

This compound introduces a tertiary amine group. While not permanently charged like a quaternary amine, the dimethylamino group is readily protonated under acidic conditions typical for reverse-phase chromatography and ESI-MS, thereby enhancing the MS signal.[4]

Comparative Analysis of Derivatization Reagents

The selection of a derivatization reagent is a critical decision that directly impacts the accuracy, precision, and sensitivity of a quantitative assay. Below is a comparative overview of this compound, Girard's Reagent T, and DNPH.

FeatureThis compoundGirard's Reagent T2,4-Dinitrophenylhydrazine (DNPH)
Derivatization Principle Forms a hydrazone with a protonatable tertiary amine.Forms a hydrazone with a pre-existing permanent positive charge (quaternary amine).[5][6][7]Forms a hydrazone with a chromophoric dinitrophenyl group.[2][8]
Primary Analytical Technique LC-MS/MSLC-MS/MS, MALDI-MS[1][6][7]HPLC-UV, LC-MS/MS[2][3]
Ionization Enhancement (MS) Good (protonation of tertiary amine)Excellent (permanent positive charge)[1]Moderate (can be detected in negative ion mode)[3]
Reaction Conditions Typically mild acidic conditions.Mild acidic conditions.[1]Acid-catalyzed, sometimes requires longer reaction times.[9]
Quantitative Accuracy Potentially high, dependent on reaction completeness and derivatization consistency.High, widely documented for quantitative bioanalysis.[1]Good, but can be affected by the stability of the derivatives and potential for side reactions.[3]
Precision Expected to be high with a validated method.High, established in numerous validated methods.Good, but may require careful control of reaction conditions.
Selectivity Reacts with aldehydes and ketones.Reacts with aldehydes and ketones.[5]Reacts with aldehydes and ketones.[2]
Commercial Availability Available from several chemical suppliers.[10]Widely available from major chemical suppliers.[7]Widely available from major chemical suppliers.

In-Depth Discussion

Girard's Reagent T stands as a gold standard for the LC-MS/MS analysis of neutral carbonyls, such as steroids and sugars.[6][7] The permanent positive charge it imparts on the analyte ensures high ionization efficiency, leading to excellent sensitivity and low limits of detection.[1] This "charge-tagging" strategy is particularly advantageous in complex biological matrices where ion suppression can be a significant issue.[11]

2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent, particularly for the analysis of carbonyls in environmental and food samples using HPLC with UV detection.[3][4] While effective, the derivatization reaction can sometimes be slow, and the resulting hydrazones can exist as syn/anti-isomers, potentially complicating chromatography. For MS applications, DNPH derivatives are typically analyzed in negative ion mode.[3]

This compound offers a compelling alternative. The presence of the dimethylamino group provides a site for protonation, leading to enhanced signal in positive-ion ESI-MS. While not permanently charged like Girard's reagent derivatives, the increase in ionization efficiency is substantial compared to underivatized carbonyls. The lower molecular weight of the dimethylaminoacetyl group compared to the tags in some other reagents can be advantageous when analyzing smaller carbonyl compounds.[9]

Experimental Protocol: A Self-Validating System for Quantitative Carbonyl Analysis

The following protocol provides a general framework for the derivatization of carbonyl compounds in a sample matrix for subsequent LC-MS/MS analysis. This protocol is designed to be self-validating through the inclusion of an internal standard.

Objective: To accurately and precisely quantify a target carbonyl analyte in a sample.

Materials:

  • This compound

  • Stable isotope-labeled internal standard (SIL-IS) of the target analyte

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (or other suitable acid for pH adjustment)

  • Sample containing the carbonyl analyte

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer

Experimental Workflow:

Experimental Workflow Sample_Prep Sample Preparation (e.g., protein precipitation, extraction) Spike_IS Spike with Stable Isotope-Labeled Internal Standard (SIL-IS) Sample_Prep->Spike_IS Add_Reagent Add this compound and Acid Catalyst Spike_IS->Add_Reagent Incubate Incubate (e.g., 60°C for 30 min) Add_Reagent->Incubate Quench Quench Reaction / Dilute Incubate->Quench LCMS_Analysis LC-MS/MS Analysis Quench->LCMS_Analysis Data_Processing Data Processing (Ratio of Analyte to IS) LCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for quantitative carbonyl analysis using derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Process the sample to remove interfering substances. This may involve protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

  • Internal Standard Spiking: To a known volume or mass of the prepared sample, add a precise amount of the stable isotope-labeled internal standard (SIL-IS) of the target analyte. The use of a SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response. This is a cornerstone of a self-validating system.

  • Derivatization Reaction:

    • Prepare a fresh solution of this compound in a suitable solvent (e.g., methanol).

    • Add the derivatization reagent solution to the sample containing the analyte and SIL-IS.

    • Add a small amount of an acid catalyst, such as acetic acid, to achieve an optimal pH for the reaction (typically pH 4-5).

  • Incubation: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure the reaction proceeds to completion. The optimal time and temperature should be determined during method development.

  • Reaction Quenching and Dilution: After incubation, the reaction can be stopped by cooling the sample on ice and/or diluting it with the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. Develop a chromatographic method to separate the derivatized analyte from other components. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both the derivatized analyte and the derivatized SIL-IS.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL-IS.

Conclusion and Recommendations

The choice of a derivatization reagent for quantitative carbonyl analysis is highly dependent on the specific application, the nature of the analyte, the sample matrix, and the available instrumentation.

  • For the highest sensitivity in LC-MS/MS applications, particularly in complex biological matrices, Girard's Reagent T remains a top choice due to the permanent positive charge it imparts on the analyte.

  • 2,4-Dinitrophenylhydrazine (DNPH) is a reliable and cost-effective option for HPLC-UV analysis , especially in environmental and food chemistry.

  • This compound presents a versatile and effective alternative for LC-MS/MS analysis. It offers a significant enhancement in ionization efficiency and is suitable for a broad range of carbonyl compounds. Its utility is particularly evident when a permanent charge is not strictly necessary, and a more modest increase in molecular weight upon derivatization is desired.

For researchers and drug development professionals, the implementation of a robust, validated analytical method is non-negotiable. The use of a stable isotope-labeled internal standard in conjunction with any of these derivatization reagents is strongly recommended to ensure the highest levels of accuracy and precision in quantitative studies. The experimental protocol outlined in this guide provides a solid foundation for developing such a self-validating system. Further method development and validation should always be performed to meet the specific requirements of the analytical challenge at hand.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Isotope-Labeled 2-(Dimethylamino)acetohydrazide for Internal Standardization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative analysis is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and robustness of a bioanalytical method. This guide provides an in-depth technical comparison of isotope-labeled 2-(Dimethylamino)acetohydrazide, a powerful tool for internal standardization, against its non-labeled structural analog counterparts.

At its core, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Its purpose is to correct for the variability inherent in sample preparation and the analytical process itself.[1][2] The ideal IS mimics the analyte's behavior throughout extraction, chromatography, and ionization. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend using a stable isotope-labeled version of the analyte as the internal standard whenever possible for mass spectrometric detection.

This guide will use the plant growth regulator Daminozide , chemically known as this compound, as a practical example to illustrate the principles and advantages of using an isotope-labeled internal standard. We will compare the performance of its deuterated form (e.g., Daminozide-d6) with a hypothetical, yet plausible, structural analog.

The Contenders: Isotope-Labeled vs. Structural Analog Internal Standards

A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N). For Daminozide, this would be a deuterated version like Daminozide-d6. A structural analog, on the other hand, is a different molecule that is chemically similar to the analyte.

The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[1][2] This ensures that it behaves almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization response are crucial for accurately compensating for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the sample matrix.[3]

Structural analogs, while often more readily available and less expensive, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. These differences can lead to inaccurate quantification, especially in complex biological matrices.[1]

Performance Comparison: Isotope-Labeled Daminozide vs. a Structural Analog

To illustrate the performance differences, let's consider a hypothetical scenario of quantifying Daminozide in a complex matrix like apple extract. We will compare the use of Daminozide-d6 as the SIL-IS against a plausible structural analog, N',N'-dimethylacetohydrazide.

Performance Parameter Isotope-Labeled Daminozide (Daminozide-d6) Structural Analog (N',N'-dimethylacetohydrazide) Causality Behind the Performance
Chromatographic Retention Time Co-elutes with DaminozideDifferent retention timeThe nearly identical chemical structure of the SIL-IS results in the same interaction with the stationary and mobile phases. A structural analog will have different properties leading to separation.
Extraction Recovery Virtually identical to DaminozideMay differ significantlyThe SIL-IS mirrors the analyte's partitioning behavior during liquid-liquid or solid-phase extraction. The analog's different polarity and structure can lead to different recovery rates.
Matrix Effect Compensation ExcellentVariable and often poorCo-elution ensures both the analyte and SIL-IS experience the same degree of ion suppression or enhancement. The analog, eluting at a different time, is subject to a different matrix environment.
Accuracy & Precision High accuracy (typically 95-105% recovery) and high precision (RSD <15%)Can be compromised, with potential for significant bias and higher variability (RSD >15%)[3]Superior compensation for variability in sample preparation and analysis leads to more reliable and reproducible results with the SIL-IS.
Method Robustness HighLowerThe method is less susceptible to variations in matrix composition and experimental conditions when a SIL-IS is used.

Experimental Workflow for Daminozide Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Daminozide in a food matrix using an isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Apple Puree) spike Spike with Daminozide-d6 (IS) sample->spike extract Extraction with Acetonitrile/Water spike->extract cleanup dSPE Cleanup (e.g., with PSA) extract->cleanup final_extract Final Extract cleanup->final_extract lc UPLC Separation final_extract->lc Injection ms Tandem Mass Spectrometry Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A typical bioanalytical workflow for Daminozide analysis.

Detailed Experimental Protocol: Quantification of Daminozide in Apples

This protocol describes a validated method for the determination of Daminozide in apples using an isotope-labeled internal standard and LC-MS/MS.

1. Materials and Reagents

  • Daminozide analytical standard

  • Daminozide-d6 internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (dSPE)

  • Anhydrous magnesium sulfate

  • 50 mL polypropylene centrifuge tubes

2. Preparation of Standards

  • Prepare stock solutions of Daminozide and Daminozide-d6 in methanol at 1 mg/mL.

  • Prepare a series of working standard solutions of Daminozide by serial dilution of the stock solution.

  • Prepare a working internal standard solution of Daminozide-d6 at a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation

  • Weigh 10 g of homogenized apple sample into a 50 mL centrifuge tube.

  • Add 100 µL of the Daminozide-d6 working internal standard solution.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: A suitable HILIC column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Daminozide: Precursor ion > Product ion (e.g., m/z 161.1 > 143.1)

    • Daminozide-d6: Precursor ion > Product ion (e.g., m/z 167.1 > 149.1)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Daminozide to Daminozide-d6 against the concentration of the calibration standards.

  • Determine the concentration of Daminozide in the samples by interpolating their peak area ratios from the calibration curve.

Decision Logic for Internal Standard Selection

The choice of an internal standard should be a logical process based on the requirements of the assay and the availability of suitable compounds.

G start Start IS Selection sil_available Isotope-Labeled IS Available? start->sil_available use_sil Use Isotope-Labeled IS sil_available->use_sil Yes analog_available Structural Analog Available? sil_available->analog_available No use_analog Use Structural Analog analog_available->use_analog Yes redevelop Re-evaluate Method or Synthesize IS analog_available->redevelop No validate Thorough Method Validation Required use_analog->validate

Caption: Decision tree for internal standard selection.

Conclusion: The Unparalleled Advantage of Isotope Labeling

For the quantitative analysis of this compound (Daminozide) and other analytes in complex matrices, the use of a stable isotope-labeled internal standard is unequivocally the superior choice. It provides the highest level of accuracy, precision, and robustness by effectively compensating for variations in sample preparation and matrix effects.[1][3] While a structural analog may be a viable option when a SIL-IS is unavailable, it necessitates a more extensive and rigorous method validation to ensure the reliability of the results.[4] For regulated bioanalysis where data integrity is non-negotiable, the investment in an isotope-labeled internal standard is a critical step towards achieving scientifically sound and defensible results.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.